molecular formula C6H11B B1266619 5-Bromo-2-methyl-2-pentene CAS No. 2270-59-9

5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619
CAS No.: 2270-59-9
M. Wt: 163.06 g/mol
InChI Key: UNXURIHDFUQNOC-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2-pentene is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpent-2-ene
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InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
Source PubChem
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InChI Key

UNXURIHDFUQNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11Br
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DSSTOX Substance ID

DTXSID90177230
Record name 5-Bromo-2-methyl-2-pentene
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Molecular Weight

163.06 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 5-Bromo-2-methyl-2-pentene
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CAS No.

2270-59-9
Record name 5-Bromo-2-methyl-2-pentene
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene (CAS: 2270-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene, a versatile reagent in organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and key reactions, and safety and handling information to support its effective and safe use in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2270-59-9[1][3]
Molecular Formula C₆H₁₁Br[1][3][4]
Molecular Weight 163.06 g/mol [3][4]
Boiling Point 152-154 °C (lit.)[3]
Density 1.217 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.476 (lit.)[3]
Solubility Slightly miscible with water.---
Appearance Colorless to Light Yellow Liquid[1][2]
Storage Temperature 2-8°C[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Representative spectral information is available from various sources.

  • ¹H NMR and ¹³C NMR Spectra: Detailed proton and carbon nuclear magnetic resonance spectra are available for confirmation of the chemical structure.[1]

  • Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[1]

  • Mass Spectrum: The mass spectrum is available for determining the molecular weight and fragmentation pattern of the compound.[5]

Synthesis of this compound

A primary synthetic route to this compound is through the allylic bromination of a suitable precursor, such as 2-methyl-2-pentene (B165383), using N-bromosuccinimide (NBS).[6]

Experimental Protocol: Allylic Bromination with NBS

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-methyl-2-pentene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (UV lamp)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-pentene (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the solution.

  • Heat the reaction mixture to reflux. If using a light source, irradiate the mixture while stirring at a suitable temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS is consumed and succinimide (B58015) is observed as a white solid floating on top of the solvent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate with water and then with brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Synthesis_Workflow start Start: 2-methyl-2-pentene, NBS, Solvent, Initiator reaction Allylic Bromination (Reflux/Irradiation) start->reaction workup Workup: - Cool - Filter - Wash - Dry reaction->workup purification Purification: Distillation workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The presence of a primary alkyl bromide makes this compound a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[6] This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles. Below are representative protocols for common nucleophilic substitution reactions.

Application: This reaction introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing functional groups.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Add sodium cyanide (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures depending on the solvent and desired reaction rate.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.

  • Purify by distillation or column chromatography.

Application: Alkyl azides are important intermediates in "click chemistry" (e.g., CuAAC) and can be reduced to primary amines.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Add sodium azide (B81097) (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Carefully remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and evaporate the solvent to yield the azide product.

Application: This hydrolysis reaction converts the alkyl bromide to the corresponding alcohol.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add an aqueous solution of sodium hydroxide (B78521) (1.1-1.5 eq).

  • Heat the mixture under reflux.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the alcohol product.

Nucleophilic_Substitution substrate This compound nucleophile_cn NaCN substrate->nucleophile_cn nucleophile_n3 NaN3 substrate->nucleophile_n3 nucleophile_oh NaOH substrate->nucleophile_oh product_cn Nitrile Derivative nucleophile_cn->product_cn Sₙ2 product_n3 Azide Derivative nucleophile_n3->product_n3 Sₙ2 product_oh Alcohol Derivative nucleophile_oh->product_oh Sₙ2

References

In-Depth Technical Guide: Physical Properties and Synthetic Utility of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9) is a versatile organobromine compound and a key intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring both a reactive alkyl bromide and an alkene moiety, makes it a valuable building block for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for property determination and synthesis, and its application in synthetic chemistry, particularly in the formation of sesquiterpenoids and other natural products.[4]

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. It is a clear, light yellow, flammable liquid.[5][6] For safe handling, it should be stored in a cool place (2-8°C) and kept away from strong oxidizing agents and strong bases.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₁Br[5]
Molecular Weight 163.06 g/mol [5]
CAS Registry Number 2270-59-9[5]
Appearance Clear, light yellow liquid[5][6]
Boiling Point 152-154 °C (lit.)[6]
Density 1.217 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.476 (lit.)
Flash Point 22 °C (71.6 °F) - closed cup[6]
Solubility Slightly miscible with water[4]
Storage Temperature 2-8°C

Experimental Protocols

Detailed methodologies for the determination of physical properties and for the synthesis and reaction of the title compound are provided below.

Determination of Physical Properties (General Protocols)

While specific experimental data for the determination of this compound's properties are not detailed in the literature, the following general protocols describe standard laboratory methods for such measurements.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

  • Sample Preparation: A small amount (0.5-1.0 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then inserted into the side arm of a Thiele tube containing a high-boiling mineral oil, ensuring the oil level is above the top of the sample.

  • Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air expands and is displaced by the sample's vapor.

  • Measurement: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle.

  • Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20°C).

  • Sample Injection: A syringe is used to inject the liquid sample (this compound) into the oscillating U-tube of the density meter. Care must be taken to avoid introducing air bubbles.

  • Equilibration: The sample is allowed to thermally equilibrate to the specified temperature of the measurement cell (e.g., 25°C).

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density, often in g/cm³ or g/mL.

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water. The prism surfaces are cleaned with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • Sample Application: A few drops of this compound are applied to the surface of the lower prism.

  • Measurement: The prisms are closed and locked. The light source is switched on, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp, single line at the crosshairs.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should be monitored and recorded, as refractive index is temperature-dependent. The reading is typically corrected to the standard sodium D-line (589 nm) and reported at 20°C (n²⁰/D).

Synthesis Protocol: Preparation of this compound

A common synthetic route involves the reaction of cyclopropyl (B3062369) methyl ketone with a Grignard reagent, followed by rearrangement.

  • Grignard Reaction: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., Nitrogen), a solution of cyclopropyl methyl ketone in anhydrous tetrahydrofuran (B95107) (THF) is cooled in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise from the dropping funnel. The reaction is allowed to warm to room temperature and then refluxed for 1 hour to ensure complete reaction.

  • Hydrolysis and Rearrangement: The reaction mixture is cooled again in an ice bath. A solution of aqueous sulfuric acid is added cautiously to quench the reaction and induce the rearrangement of the intermediate tertiary alcohol. This step opens the cyclopropyl ring to form the 2-methyl-2-pentenyl structure.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis_Workflow A Cyclopropyl Methyl Ketone C Tertiary Alcohol Intermediate A->C 1. Grignard Addition (Anhydrous THF/Ether) B Methylmagnesium Bromide (CH3MgBr) B->C E This compound C->E 2. Acid-catalyzed Rearrangement & Hydrolysis D Sulfuric Acid (H2SO4) D->E

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for introducing the 2-methyl-2-pentenyl moiety into larger molecules. Its primary application is in the synthesis of terpenes and terpenoids, a large class of naturally occurring organic compounds.

Role as a Synthetic Building Block

The compound's reactivity is centered on the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the formation of new carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry.

A primary application is its use in Grignard reactions, where it acts as the electrophile. An organometallic nucleophile (Grignard reagent, R-MgX) will attack the carbon atom attached to the bromine, displacing the bromide and forming a new C-C bond. This reaction is a reliable method for extending carbon chains.

Synthesis of Sesquiterpenoids and Natural Products

This reagent is explicitly cited for its use in the synthesis of sesquiterpenoids (C15 terpenes).[4] For example, it is a key starting material in the total synthesis of Penifulvin A, a sesquiterpenoid that possesses a novel dioxa-fenestrane structure and exhibits insecticidal properties.[4] It is also employed in the preparation of isotopically labeled geraniol (B1671447) (geraniol-3-¹⁴C), which is used in biosynthetic studies to trace metabolic pathways.[4]

Logical_Relationship A This compound C C-C Bond Formation A->C B Nucleophile (e.g., Grignard Reagent, R-MgX) B->C D Elongated Carbon Chain (R-CH2CH2CH=C(CH3)2) C->D Substitution Reaction E Further Transformations D->E F Complex Molecules (e.g., Sesquiterpenoids, Penifulvin A) E->F Cyclization, Oxidation, etc.

Caption: Role of this compound in synthetic pathways.

References

5-Bromo-2-methyl-2-pentene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols involving this compound.

Chemical Structure and IUPAC Name

This compound is a halogenated aliphatic, unsaturated hydrocarbon. Its structure consists of a five-carbon pentene chain with a methyl group at the second carbon and a bromine atom at the fifth position. The double bond is located between the second and third carbons.

  • IUPAC Name: 5-bromo-2-methylpent-2-ene[1]

  • Molecular Formula: C₆H₁₁Br[1][2]

  • SMILES: CC(=CCCBr)C[3]

  • InChI Key: UNXURIHDFUQNOC-UHFFFAOYSA-N[1][2][4]

The presence of both a double bond and a reactive bromine atom makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 163.06 g/mol [1][5][6]
Appearance Clear light yellow liquid[1]
Boiling Point 152-154 °C[4][7][8]
Density 1.217 g/mL at 25 °C[4][7]
Refractive Index (n20/D) 1.476[4][7]
Flash Point 22 °C (71.6 °F) - closed cup[4]
Water Solubility Slightly miscible[7][8][9]
Storage Temperature 2-8°C[4][9]

Experimental Protocols

This compound is a key reagent in various organic syntheses, including the formation of sesquiterpenoids.[5][7]

Synthesis of this compound from Cyclopropyl (B3062369) Methyl Ketone [7][9]

This synthetic route involves the reaction of cyclopropyl methyl ketone with methylmagnesium bromide followed by treatment with sulfuric acid.

  • Step 1: Grignard Reaction. To a solution of methylmagnesium bromide in tetrahydrofuran (B95107) (THF), cyclopropyl methyl ketone is added dropwise under an inert atmosphere. The reaction mixture is then refluxed for approximately one hour.

  • Step 2: Ring Opening and Bromination. The reaction mixture is cooled and then added to a pre-cooled solution of 35% sulfuric acid. This step facilitates the ring opening of the cyclopropyl group. The mixture is warmed and stirred to ensure the completion of the reaction.

  • Step 3: Workup and Isolation. The organic phase is separated, washed with water, and the solvent is removed by vacuum distillation to yield an oily residue. The residue is dissolved in THF to be used in subsequent steps or purified further to obtain this compound. A reported yield for this process is approximately 77%.[7]

Application in the Synthesis of Penifulvin A

This compound serves as a crucial building block in the total synthesis of Penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure and insecticidal properties.[4][7][8][9] The synthesis involves the use of this reagent to introduce a C6 unit into the molecular framework.

Application in the Synthesis of Geraniol-3-¹⁴C

This compound is also employed in the preparation of radiolabeled geraniol, specifically geraniol-3-¹⁴C.[4][7][8][9] This highlights its utility in creating isotopically labeled compounds for metabolic and mechanistic studies.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from cyclopropyl methyl ketone to this compound.

Synthesis_of_5_Bromo_2_methyl_2_pentene A Cyclopropyl Methyl Ketone C Intermediate Alkoxide A->C 1. THF 2. Reflux B Methylmagnesium Bromide (Grignard Reagent) B->C E This compound C->E Ring Opening & Rearrangement D 35% Sulfuric Acid D->E

Synthesis of this compound.

References

Spectroscopic Analysis of 5-Bromo-2-methyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methyl-2-pentene (CAS No: 2270-59-9), a key intermediate in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, details generalized experimental protocols for data acquisition, and illustrates the analytical workflow and structure-spectrum correlations.

Introduction

This compound is a halogenated alkene of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic double bond, makes it a versatile building block. Accurate characterization of this compound is paramount for its effective use in multi-step syntheses. This guide summarizes the key spectroscopic data that enables unequivocal identification and purity assessment.

Spectral Data Presentation

While direct access to raw spectral data is repository-dependent, the following tables summarize the expected and reported spectral features for this compound, based on data available in public and commercial databases such as the NIST WebBook and those cited by PubChem, including Sigma-Aldrich and Wiley SpectraBase.[1]

Table 1: ¹H NMR Spectral Data (Proton NMR)
Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted)
(CH₃)₂C=~1.6 - 1.7SingletN/A
=CH-~5.1 - 5.3Triplet~7.0
-CH₂-CH₂Br~2.5 - 2.7Quartet~7.0
-CH₂Br~3.3 - 3.5Triplet~7.0

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and instrument parameters. Data for this compound is available from Sigma-Aldrich.[1]

Table 2: ¹³C NMR Spectral Data (Carbon-13 NMR)
Assignment Chemical Shift (δ) ppm (Predicted)
(CH₃) ₂C=~18, ~26
C H₂-CH₂Br~40
C H₂Br~32
=C H-~122
(CH₃)₂C =~135

Note: Predicted values are based on standard chemical shift tables. Actual experimental data is available from Sigma-Aldrich.[1]

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
162/164Moderate[M]⁺ (Molecular ion peak, bromine isotope pattern)
83High[C₆H₁₁]⁺ (Loss of Br)
55High[C₄H₇]⁺
41Base Peak[C₃H₅]⁺

Note: Data is consistent with the electron ionization mass spectrum available on the NIST WebBook.[2] The characteristic 1:1 ratio of the M and M+2 peaks is indicative of the presence of a single bromine atom.

Table 4: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment
~2970 - 2850StrongC-H stretch (alkane)
~1670MediumC=C stretch (alkene)
~1450, ~1375MediumC-H bend (alkane)
~650StrongC-Br stretch

Note: IR spectral data for this compound is available from various sources including Bio-Rad and Sigma-Aldrich, as cited on PubChem.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) as the standard method for generating gas-phase ions. A typical electron energy of 70 eV is used.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations within the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the spectroscopic data and the molecular structure.

G Diagram 1: General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_interp Structure Elucidation Sample This compound (Liquid Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Direct Injection or GC Introduction Sample->Prep_MS Prep_IR Neat Sample on ATR Crystal Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Proc_NMR FT, Phasing, Integration NMR->Proc_NMR Proc_MS Identify M+, Fragmentation MS->Proc_MS Proc_IR Identify Functional Group Bands IR->Proc_IR Structure Final Structure Confirmation Proc_NMR->Structure Proc_MS->Structure Proc_IR->Structure

Caption: General Workflow for Spectroscopic Analysis

G Diagram 2: Structure-Spectrum Correlation cluster_structure Molecular Structure cluster_data Spectroscopic Data cluster_nmr NMR cluster_ms MS cluster_ir IR Mol This compound (CH₃)₂C=CH-CH₂-CH₂Br H_NMR ¹H NMR (Proton Environment, Connectivity) Mol->H_NMR H environments C_NMR ¹³C NMR (Carbon Skeleton) Mol->C_NMR C backbone MS Mass Spec (Molecular Weight, Formula, Isotope Pattern) Mol->MS Molecular Formula C₆H₁₁Br IR Infrared (Functional Groups: C=C, C-Br) Mol->IR Functional Groups

Caption: Structure-Spectrum Correlation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methyl-2-pentene is a halogenated alkene of interest in organic synthesis, serving as a versatile building block for the introduction of the prenyl or substituted pentenyl moiety into larger molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of an electronegative bromine atom and a carbon-carbon double bond significantly influences the chemical shifts of the neighboring protons.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1 (a)1.70Singlet-3H
H-1' (a')1.62Singlet-3H
H-3 (b)5.30Triplet7.11H
H-4 (c)2.65Quartet7.1, 6.82H
H-5 (d)3.38Triplet6.82H

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C-125.7
C-1'17.8
C-2134.5
C-3120.8
C-438.4
C-532.6

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.

Structure of this compound with atom labels.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound would involve the following steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

    • Accumulate a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A longer relaxation delay may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

NMR Analysis Workflow

The logical workflow for NMR analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_1h Acquire 1H Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analyze_coupling Analyze Coupling Patterns calibration->analyze_coupling analyze_shifts Analyze Chemical Shifts integration->analyze_shifts assign_signals Assign Signals to Nuclei analyze_shifts->assign_signals analyze_coupling->assign_signals elucidate Structural Elucidation assign_signals->elucidate

Workflow for NMR Spectroscopy Analysis.

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 5-Bromo-2-methyl-2-pentene. It outlines the experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), presents the key fragmentation data in a structured format, and elucidates the primary fragmentation pathways. The guide includes visualizations of the fragmentation logic, offering a comprehensive resource for the structural identification and characterization of this unsaturated alkyl halide.

Introduction

This compound (C₆H₁₁Br) is an unsaturated alkyl halide with applications in organic synthesis, including the preparation of terpenoids like geraniol (B1671447) and complex sesquiterpenoids.[1][2] Mass spectrometry is a critical analytical technique for confirming the identity and structure of such molecules. When subjected to electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a structural fingerprint. This guide details the characteristic fragmentation patterns of this compound, providing researchers with the data and mechanistic understanding necessary for its unambiguous identification.

The molecular weight of this compound is 163.06 g/mol .[3][4][5] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in characteristic isotopic peak clusters (M+ and M+2) for any bromine-containing fragment, which is a powerful diagnostic tool.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of a volatile compound like this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source. The following protocol describes a standard methodology.

2.1. Sample Preparation A dilute solution of this compound (e.g., 100 ppm) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2.2. Instrumentation

  • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds, such as a DB-5 (or equivalent) column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7]

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer with an Electron Ionization (EI) source.

2.3. GC-MS Parameters

  • Injector Temperature: 250 °C[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injection Volume: 1.0 µL with a split ratio of 1:20.[7]

  • Oven Temperature Program:

    • Initial temperature of 40 °C, hold for 5 minutes.

    • Ramp to 220 °C at a rate of 2 °C/min.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 10 minutes.[7]

  • MS Source Temperature: 220-230 °C

  • Ionization Energy: 70 eV.[7] This high energy level ensures reproducible fragmentation patterns suitable for library matching.[8][9]

  • Mass Scan Range: m/z 40 to 200.

The logical workflow for this experimental setup is illustrated in the diagram below.

G Diagram 1: GC-MS Experimental Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (250°C) Column Capillary Column (DB-5, Temp Program) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Separated Analyte Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Diagram 1: GC-MS Experimental Workflow

Results: Fragmentation Pattern Analysis

Upon electron ionization, this compound forms an energetically unstable molecular ion (M•+) which then undergoes a series of fragmentation reactions.[10][11] The resulting mass spectrum is characterized by several key ions.

3.1. Molecular Ion (M•+) The molecular ion peak is expected at m/z 162 and 164 , corresponding to the C₆H₁₁⁷⁹Br and C₆H₁₁⁸¹Br isotopologues, respectively. The relative intensity of these peaks should be approximately 1:1, which is a definitive indicator of the presence of a single bromine atom in the ion.[6]

3.2. Key Fragmentation Pathways The primary fragmentation mechanisms for unsaturated alkyl halides include the loss of the halogen radical and allylic cleavage.[12][13]

  • Loss of Bromine Radical (•Br): The most facile fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This results in the loss of a bromine radical (•Br) and the formation of a stable carbocation.

    • C₆H₁₁Br•+ → C₆H₁₁⁺ + •Br

    • This gives rise to a prominent peak at m/z 83 . This fragment corresponds to the 2-methylpent-2-en-5-yl cation.

  • Allylic Cleavage: Cleavage of the C-C bond beta to the double bond (allylic position) is highly favored because it produces a resonance-stabilized allylic carbocation.[13]

    • C₆H₁₁Br•+ → C₄H₇⁺ + •CH₂CH₂Br

    • This fragmentation leads to a peak at m/z 55 , corresponding to the dimethylallyl cation [(CH₃)₂C=CH-CH₂]⁺, which is stabilized by resonance. This is often the base peak in the spectrum due to its high stability.

The quantitative data for the major fragments are summarized below.

m/z (Mass/Charge)Proposed Fragment IonChemical FormulaNotes
164 / 162Molecular Ion[C₆H₁₁Br]•+M+2 / M+ peaks, characteristic 1:1 ratio for Bromine.
83[M - Br]+[C₆H₁₁]⁺Loss of a bromine radical (•⁷⁹Br or •⁸¹Br).
55Allylic Cleavage Fragment[C₄H₇]⁺Base Peak . Formation of a stable, resonance-stabilized dimethylallyl cation.

3.3. Fragmentation Pathway Diagram

The logical sequence of fragmentation from the molecular ion to the major observed peaks is depicted in the following diagram.

G Diagram 2: Fragmentation Pathway of this compound cluster_frags Fragment Ions M Molecular Ion (CH₃)₂C=CHCH₂CH₂Br•+ m/z 162/164 F83 [M - Br]⁺ (CH₃)₂C=CHCH₂CH₂⁺ m/z 83 M->F83 - •Br (Loss of Bromine Radical) F55 Allylic Cation [(CH₃)₂C=CHCH₂]⁺ m/z 55 (Base Peak) M->F55 - •CH₂CH₂Br (Allylic Cleavage)

Diagram 2: Fragmentation Pathway

Discussion

The mass spectrum of this compound is highly characteristic. The presence of the M+/M+2 isotopic cluster at m/z 162/164 immediately confirms the molecular formula and the presence of one bromine atom. The fragmentation is dominated by two principal pathways that lead to stable carbocations, a common theme in electron ionization mass spectrometry.[10][11]

The loss of the bromine radical to form the m/z 83 ion is expected, as carbon-halogen bonds are readily cleaved.[12] However, the most abundant ion (base peak) is observed at m/z 55. This underscores the importance of allylic cleavage as a driving force in the fragmentation of unsaturated systems. The resulting dimethylallyl cation is significantly stabilized by resonance, making its formation a very favorable pathway.[13] The presence of a strong peak at m/z 55 is therefore a key diagnostic feature for the (CH₃)₂C=CH-CH₂- moiety in the molecule.

Conclusion

The electron ionization mass spectrum of this compound can be reliably interpreted. Key diagnostic features include the molecular ion pair at m/z 162/164, a significant [M-Br]⁺ peak at m/z 83, and the base peak at m/z 55 resulting from favored allylic cleavage. This fragmentation pattern provides unambiguous structural confirmation and serves as a valuable reference for researchers working with this and related compounds.

References

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organobromine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a primary alkyl bromide and a trisubstituted alkene, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, physical and spectroscopic properties, and key reactions such as nucleophilic substitution, elimination, Grignard reagent formation, and Wittig reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁Br[2][3]
Molecular Weight163.06 g/mol [2][4]
CAS Number2270-59-9[3]
Boiling Point152-154 °C (lit.)[2][4]
Density1.217 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D)1.476 (lit.)[4]
SolubilitySparingly soluble in water.[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR Data available in public databases such as PubChem.[5]
¹³C NMR Data available in public databases such as PubChem.[5]
IR Spectroscopy Data available in public databases such as PubChem.[5]
Mass Spectrometry Data available in the NIST WebBook.[6]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-methyl-2-penten-5-ol with a brominating agent. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 2-methyl-2-penten-5-ol

Reaction Scheme:

Synthesis of this compound 2-methyl-2-penten-5-ol 2-methyl-2-penten-5-ol This compound This compound 2-methyl-2-penten-5-ol->this compound PBr₃, pyridine (B92270), diethyl ether

Caption: Synthesis of this compound.

Materials:

  • 2-methyl-2-penten-5-ol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-penten-5-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the cooled solution, maintaining the temperature below 5 °C. A small amount of pyridine can be added to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the primary alkyl bromide and the carbon-carbon double bond. This allows for a range of transformations, making it a useful building block in organic synthesis.[7]

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[8] This allows for the introduction of various functional groups.

G sub This compound prod Substituted Product sub->prod Sₙ2 Reaction nuc Nucleophile (Nu⁻) nuc->prod lg Br⁻ E2_Elimination substrate This compound product 2-methyl-1,4-pentadiene (Hofmann Product) substrate->product E2 Elimination base Strong, Bulky Base (e.g., t-BuOK) base->product byproducts t-BuOH + KBr Grignard_Pathway cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile start This compound grignard Grignard Reagent start->grignard Mg, THF intermediate Alkoxide Intermediate grignard->intermediate electrophile Aldehyde (RCHO) electrophile->intermediate product Secondary Alcohol intermediate->product H₃O⁺ workup Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Synthesis start This compound phosphonium_salt Phosphonium Salt start->phosphonium_salt PPh₃ ylide Phosphonium Ylide phosphonium_salt->ylide Strong Base (e.g., n-BuLi) alkene Alkene Product ylide->alkene carbonyl Aldehyde or Ketone carbonyl->alkene

References

Homoallylic bromide vs allylic bromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Comparative Reactivity of Allylic and Homoallylic Bromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of allylic versus homoallylic bromides in nucleophilic substitution reactions. It explores the underlying electronic principles governing their reaction rates and mechanistic pathways, including direct resonance stabilization in allylic systems and the phenomenon of neighboring group participation (NGP) in homoallylic systems. This document presents available quantitative data, details relevant experimental protocols for kinetic studies, and provides visualizations of the key mechanistic concepts to offer a clear and comparative understanding for researchers in organic synthesis and drug development.

Introduction: Structural and Electronic Differences

Allylic and homoallylic bromides are structurally similar yet exhibit profoundly different chemical reactivities. The position of the carbon-carbon double bond relative to the carbon atom bearing the bromine defines their classification and dictates their behavior in substitution reactions.

  • Allylic Bromide: The bromine atom is bonded to a carbon atom adjacent to a C=C double bond (e.g., 3-bromo-1-propene).

  • Homoallylic Bromide: The bromine atom is bonded to a carbon atom two carbons away from a C=C double bond (e.g., 4-bromo-1-butene).

The proximity of the π-system to the reaction center is the critical factor governing their distinct reactivity profiles.

Reaction Mechanisms and Intermediates

The reactivity of these compounds is best understood by examining the intermediates formed during SN1 and the transition states in SN2 reactions.

Allylic Bromide Reactivity

Allylic bromides are highly reactive in both SN1 and SN2 reactions due to the electronic influence of the adjacent double bond.

  • SN1 Mechanism: In polar protic solvents, allylic bromides readily undergo solvolysis via an SN1 pathway. The rate-determining step is the formation of an allylic carbocation . This carbocation is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms. This delocalization lowers the activation energy for ionization, leading to a rapid reaction rate[1].

  • SN2 Mechanism: Allylic bromides also exhibit enhanced reactivity in SN2 reactions. The transition state of the bimolecular substitution is stabilized by the overlap of the π-system with the p-orbitals of the reacting carbon, lowering its energy and accelerating the reaction[2].

The choice between SN1 and SN2 pathways for allylic systems is a delicate balance, influenced by the solvent, nucleophile strength, and substrate structure[2].

Homoallylic Bromide Reactivity

The reactivity of homoallylic bromides is more complex. Direct resonance stabilization of a carbocation is not possible. However, the double bond can still play a crucial role through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance [3][4][5].

  • SN1 Mechanism with NGP: In ionizing, non-nucleophilic solvents, the π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the bromine from the backside as the leaving group departs. This process is concerted and leads to the formation of a bridged, non-classical cyclopropylmethyl carbocation [3][6][7][8]. This participation can lead to a significant rate enhancement compared to a similar substrate that cannot benefit from NGP[4][9]. The resulting cation can then be attacked by an external nucleophile at multiple positions, often leading to a mixture of the direct substitution product and rearranged products (e.g., cyclopropylmethyl and cyclobutyl derivatives)[4][8].

  • SN2 Mechanism: In the presence of strong nucleophiles in polar aprotic solvents, homoallylic bromides can undergo a standard SN2 reaction. Under these conditions, the double bond does not typically participate, and the reactivity is similar to that of a primary alkyl halide[3][10].

Quantitative Reactivity Data

Direct, side-by-side kinetic data for the solvolysis of allylic and homoallylic bromides under identical conditions is sparse in readily available literature. However, a comparative understanding can be constructed from individual studies and qualitative comparisons.

Qualitative comparisons strongly indicate that the solvolysis of allylic bromides is significantly faster than that of homoallylic bromides and their saturated counterparts due to the highly effective resonance stabilization of the allylic carbocation[1].

The role of anchimeric assistance in homoallylic systems is highly dependent on the reaction conditions. In strongly nucleophilic solvents, its effect may be negligible, but in highly ionizing, non-nucleophilic solvents, it can lead to dramatic rate enhancements[3][9][10].

CompoundSubstrate TypeSolventTemp (°C)Rate Constant (k, s⁻¹)Relative RateNotes
4-Bromo-1-butene Homoallylic80% Ethanol701.1 x 10⁻⁶~0.5Under these SN2-favoring conditions, the rate is slightly slower than its saturated analogue, indicating minimal anchimeric assistance[3][10].
n-Butyl Bromide Saturated Primary80% Ethanol702.2 x 10⁻⁶1Saturated analogue for comparison[3][10].
3-Bromo-1-butene AllylicVarious--> 1 (Qualitative)Solvolysis is qualitatively known to be significantly faster than saturated secondary alkyl halides due to resonance-stabilized carbocation formation[3].

Table 1: Comparative Solvolysis Data.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic differences between allylic and homoallylic bromide reactions.

G cluster_allyl Allylic Bromide (SN1 Pathway) cluster_homoallyl Homoallylic Bromide (SN1 with NGP) Allyl_Br Allyl Bromide (H₂C=CH-CH₂Br) TS1 Transition State Allyl_Br->TS1 Ionization (slow) Allyl_Cation Resonance-Stabilized Allylic Carbocation TS1->Allyl_Cation Product_A Product A (Nu-CH₂-CH=CH₂) Allyl_Cation->Product_A + Nu⁻ (fast) Product_B Product B (H₂C=CH-CH₂-Nu) Allyl_Cation->Product_B + Nu⁻ (fast) Homoallyl_Br Homoallyl Bromide (H₂C=CH-CH₂CH₂Br) TS2 Transition State (NGP) Homoallyl_Br->TS2 Anchimeric Assistance (slow) NonClassical_Cation Non-Classical Cyclopropylmethyl Cation TS2->NonClassical_Cation Product_C Rearranged & Direct Substitution Products NonClassical_Cation->Product_C + Nu⁻ (fast) G start Select Substrate sub_allylic Allylic Bromide start->sub_allylic sub_homoallylic Homoallylic Bromide start->sub_homoallylic cond_sn1 Conditions: Polar Protic Solvent Weak Nucleophile sub_allylic->cond_sn1 Favors cond_sn2 Conditions: Polar Aprotic Solvent Strong Nucleophile sub_allylic->cond_sn2 Favors sub_homoallylic->cond_sn1 Favors sub_homoallylic->cond_sn2 Favors mech_allyl_sn1 SN1 Mechanism: Resonance-Stabilized Allylic Cation cond_sn1->mech_allyl_sn1 mech_homo_sn1 SN1 with NGP: Non-Classical Cation (Rate Accelerated) cond_sn1->mech_homo_sn1 mech_allyl_sn2 SN2 Mechanism: Stabilized Transition State cond_sn2->mech_allyl_sn2 mech_homo_sn2 Standard SN2 Mechanism (Reactivity like Primary Alkyl Halide) cond_sn2->mech_homo_sn2 G prep 1. Prepare Solutions (Bromoalkene in Solvent, Std. NaOH) setup 2. Equilibrate Reaction Mixture in Constant Temp. Bath prep->setup start 3. Start Reaction (t=0) setup->start loop_start At Recorded Time Intervals start->loop_start infinity 5. Determine V∞ (Reaction to Completion) start->infinity sample 4a. Withdraw Aliquot loop_start->sample quench 4b. Quench Reaction (e.g., in cold acetone) sample->quench titrate 4c. Titrate with NaOH to Endpoint quench->titrate record 4d. Record NaOH Volume (Vt) titrate->record record->loop_start Repeat analysis 6. Data Analysis Plot ln(V∞ - Vt) vs. Time Slope = -k record->analysis infinity->analysis

References

Stability and Storage of 5-Bromo-2-methyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Chemical Properties and Stability Profile

This compound is a halogenated organic compound widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility in constructing complex molecules underscores the importance of understanding its stability.[2] The compound is a colorless to light yellow liquid and is classified as a highly flammable liquid and vapor.[1][3][4][5]

While specific, in-depth quantitative stability data and degradation pathways for this compound are not extensively documented in publicly available literature, its structural features and classification as a flammable and reactive compound suggest that its stability is sensitive to several environmental factors. The primary concerns for stability are exposure to heat, light, and incompatible materials.

The following table summarizes the key physical and chemical properties of this compound relevant to its storage and handling.

PropertyValueSource(s)
Molecular Formula C₆H₁₁Br[5]
Molecular Weight 163.06 g/mol [2][4][6]
Appearance Colorless Liquid[3]
Boiling Point 152-154 °C[2][3][4]
Density 1.217 g/mL at 25 °C[2][4]
Flash Point 22 °C (71.6 °F) - closed cup[4]
Refractive Index n20/D 1.476 (lit.)[4]
Water Solubility Slightly miscible with water[3][7]
Storage Temperature 2-8°C[2][3][4]

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling protocols. These recommendations are compiled from various supplier safety data sheets and chemical databases.

ConditionRecommendationRationaleSource(s)
Temperature Store at 2-8°C in a cool place.To minimize degradation and evaporation.[2][3][4]
Light Exposure Store in a light-resistant container and avoid direct sunlight.To prevent light-induced degradation.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere if possible.To prevent oxidation and hydrolysis.[1][3]
Container Keep container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.To prevent contamination and evaporation.[1][3]
Incompatible Materials Store away from oxidizing agents, heat, sparks, and open flames.The compound is highly flammable and can react with oxidizing agents.[8]

Experimental Protocol: General Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

  • This compound (high purity)

  • Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Analytical instrumentation (e.g., GC-MS, HPLC-UV/MS)

  • Reference standards for potential degradation products (if known)

Methodology:

  • Sample Preparation: Aliquot the this compound into the inert vials. A headspace of inert gas (e.g., argon or nitrogen) is recommended.

  • Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial purity and impurity profile. This will serve as the baseline.

  • Stress Conditions:

    • Elevated Temperature: Store samples at various elevated temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

    • Humidity: Store samples at a controlled temperature and elevated humidity (e.g., 25°C/60% RH, 40°C/75% RH).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same temperature conditions.

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples at each time point using a validated analytical method (e.g., GC-MS or HPLC) to determine the purity of the main compound and identify and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial analysis. Calculate the rate of degradation and identify the conditions under which the compound is least stable.

Visualizing Stability and Storage Logic

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

Storage_Conditions_for_Stability cluster_storage Optimal Storage Environment cluster_avoid Conditions to Avoid Temperature (2-8°C) Temperature (2-8°C) Dry & Well-Ventilated Dry & Well-Ventilated Tightly Sealed Container Tightly Sealed Container Protection from Light Protection from Light Heat & Sparks Heat & Sparks Direct Sunlight Direct Sunlight Oxidizing Agents Oxidizing Agents Moisture Moisture This compound This compound Optimal Storage Environment Optimal Storage Environment This compound->Optimal Storage Environment Maintained in Conditions to Avoid Conditions to Avoid This compound->Conditions to Avoid Exposure to Stable Compound Stable Compound Degradation Degradation Optimal Storage Environment->Stable Compound Leads to Conditions to Avoid->Degradation Leads to

Caption: Logical flow of storage conditions leading to either stability or degradation of this compound.

Experimental_Workflow cluster_stress 3. Stress Conditions Start Start Sample_Preparation 1. Sample Preparation (Aliquot into vials) Start->Sample_Preparation Initial_Analysis 2. Initial Analysis (T=0) (GC-MS / HPLC) Sample_Preparation->Initial_Analysis Elevated_Temp Elevated Temperature Initial_Analysis->Elevated_Temp Humidity Humidity Initial_Analysis->Humidity Photostability Photostability Initial_Analysis->Photostability Time_Points 4. Sample Pull at Time Points (e.g., 1, 2, 4, 8, 12 weeks) Elevated_Temp->Time_Points Humidity->Time_Points Photostability->Time_Points Analysis 5. Analysis of Samples (GC-MS / HPLC) Time_Points->Analysis Data_Evaluation 6. Data Evaluation (Degradation Rate) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A generalized experimental workflow for assessing the stability of this compound.

Safety Precautions

This compound is a hazardous substance and requires careful handling. It is classified as a highly flammable liquid and vapor and causes skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1][4][5]

  • Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid contact with skin and eyes and avoid inhalation of vapor or mist.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move person into fresh air.

    • In all cases of exposure, consult a physician.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

By understanding and implementing these stability and storage guidelines, researchers can ensure the quality and reliability of their work involving this compound.

References

Theoretical Insights into 5-Bromo-2-methyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organobromine compound, featuring both an alkene and a primary alkyl bromide. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures such as sesquiterpenoids.[1] Its reactivity is governed by the interplay between the nucleophilic character of the double bond and the electrophilic carbon of the carbon-bromine bond, allowing for a range of chemical transformations. This technical guide provides an in-depth analysis of the theoretical and practical aspects of this compound, consolidating available data to support its application in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental to its application. The following tables summarize key quantitative data available for this compound.

PropertyValueSource
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
Boiling Point152-154 °C
Density1.217 g/mL at 25 °C
Refractive Index (n20/D)1.476
Flash Point22 °C
SolubilitySlightly miscible with water.[1][2]

Table 1: Physicochemical Properties of this compound

Spectroscopic DataAvailabilitySource
1H NMRAvailable[3]
13C NMRAvailable[3]
Infrared (IR) SpectrumAvailable[3]
Mass SpectrumAvailable[3][4]

Table 2: Spectroscopic Data for this compound

Theoretical Framework

Conformational Analysis

The flexibility of the pentene chain allows for multiple conformations. The rotation around the C3-C4 and C4-C5 single bonds will determine the relative spatial arrangement of the bulky bromine atom and the pi system of the double bond. The most stable conformers will minimize steric hindrance.

Reactivity of the Alkene Group

The trisubstituted double bond in this compound is electron-rich and thus nucleophilic. It readily undergoes electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H+) will add to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack of the nucleophile (e.g., Br-) would then occur at this position.

Reactivity of the Alkyl Bromide Group

The primary alkyl bromide moiety is susceptible to nucleophilic substitution reactions (SN1 and SN2). The polarity of the C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, makes the C5 carbon an electrophilic center. The reaction pathway (SN1 vs. SN2) will be influenced by the nature of the nucleophile, the solvent, and the temperature.

Potential Synthetic Pathways and Reactions

The dual functionality of this compound allows for a variety of synthetic transformations. Below are diagrams illustrating a plausible synthetic route to the molecule and a common subsequent reaction.

synthesis_pathway 2-methyl-2-pentene (B165383) 2-methyl-2-pentene Allylic Radical Allylic Radical 2-methyl-2-pentene->Allylic Radical NBS, hv This compound This compound Allylic Radical->this compound Br2

Caption: Plausible synthesis of this compound via allylic bromination.

grignard_reaction This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, Et2O Extended Carbon Chain Extended Carbon Chain Grignard Reagent->Extended Carbon Chain Electrophile (e.g., R-CHO)

Caption: Formation of a Grignard reagent and subsequent reaction to form a new C-C bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general organic chemistry principles, the following represents a plausible, generalized procedure for its synthesis and a subsequent Grignard reaction.

Synthesis of this compound via Allylic Bromination

A likely method for the synthesis of this compound is the allylic bromination of 2-methyl-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN).[5][6][7][8][9]

Materials:

  • 2-methyl-2-pentene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or other suitable inert solvent

  • Radical initiator (e.g., AIBN or a UV lamp)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-pentene in CCl4.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress (e.g., by GC or TLC). The reaction is often indicated by the succinimide (B58015) byproduct floating to the top.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.

Grignard Reaction with this compound

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an aldehyde, ketone, or epoxide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Stirring apparatus

Procedure:

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask.

  • Add a small amount of anhydrous diethyl ether.

  • In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small amount of the bromide solution to the magnesium. The reaction may need to be initiated (e.g., with a crystal of iodine or gentle heating).

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for a period to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the electrophile in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by chromatography or distillation).

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry stemming from its alkene and alkyl bromide functionalities. While in-depth theoretical studies on this specific molecule are limited, its reactivity can be reliably predicted based on fundamental principles of organic chemistry. The provided data and generalized experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecules. Further computational and experimental studies would be beneficial to fully elucidate its reaction kinetics and conformational preferences, potentially unlocking new synthetic applications.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9), a versatile building block in organic synthesis. The document details the initial discovery of this compound, its key physicochemical properties, and a detailed protocol for its synthesis via allylic bromination. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both historical context and practical methodologies.

Introduction

This compound, also known as homoprenyl bromide, is a halogenated aliphatic unsaturated hydrocarbon. Its structure, featuring both a reactive bromine atom and a double bond, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. It has been notably utilized in the formation of sesquiterpenoids and in the preparation of labeled compounds such as geraniol-3-14C for metabolic studies.[1][2] An early mention of this compound can be traced back to a 1953 publication by the Russian chemist Ya. M. Slobodin in the Zhurnal Obshchei Khimii (Journal of General Chemistry).[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁Br[4][5]
Molecular Weight 163.06 g/mol [4][5]
CAS Number 2270-59-9[4][6]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 152-154 °C (lit.)[3][4][7]
Density 1.217 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.476 (lit.)[3][4]
Flash Point 22 °C (71.6 °F) - closed cup[3]
Solubility Slightly miscible with water[8]
InChI Key UNXURIHDFUQNOC-UHFFFAOYSA-N[4]
SMILES CC(C)=CCCBr[4]

First Synthesis and Discovery

The first documented synthesis of this compound is attributed to Ya. M. Slobodin in a 1953 publication.[3] While access to the original detailed experimental protocol from this publication is limited, a common and effective method for its preparation is through the allylic bromination of 2-methyl-2-pentene (B165383).[3] This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

Experimental Protocol: Synthesis via Allylic Bromination

This section provides a detailed methodology for the synthesis of this compound from 2-methyl-2-pentene using N-bromosuccinimide (NBS) as the brominating agent.

4.1. Materials and Equipment

  • 2-methyl-2-pentene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

4.2. Reaction Workflow

Synthesis_Workflow reagents 2-methyl-2-pentene, NBS, CCl4, Radical Initiator reaction_flask Reaction Flask reagents->reaction_flask Charge reflux Reflux with Heating and Stirring reaction_flask->reflux workup Aqueous Workup reflux->workup After reaction completion extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Purification by Distillation evaporation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

4.3. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-pentene in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light or heat. Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Signaling Pathways and Logical Relationships

The synthesis of this compound via allylic bromination proceeds through a free radical chain mechanism. The key steps are initiation, propagation, and termination.

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator br2 Br₂ (from NBS + HBr) initiator->br2 Heat/Light br_radical 2 Br• br2->br_radical alkene 2-methyl-2-pentene br_radical->alkene allylic_radical Allylic Radical alkene->allylic_radical + Br• hbr HBr allylic_radical->hbr - H• product This compound allylic_radical->product + Br₂ hbr->br2 + NBS br_radical2 Br• product->br_radical2 - Br• br_radical2->alkene termination_products Various radical combinations br_radical3 Br• br_radical3->termination_products allylic_radical2 Allylic Radical allylic_radical2->termination_products

Caption: Free radical mechanism of allylic bromination.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a history dating back to the mid-20th century. The allylic bromination of 2-methyl-2-pentene provides a reliable and scalable method for its preparation. This technical guide serves as a foundational resource for professionals requiring a comprehensive understanding of this compound's properties and synthesis.

References

Methodological & Application

Application Notes: Synthesis of Sesquiterpenoids Utilizing 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sesquiterpenoids using 5-Bromo-2-methyl-2-pentene, a versatile C5 building block. The protocols outlined below are intended for laboratory use by qualified professionals.

Introduction

This compound, also known as prenyl bromide, is a key reagent in the construction of the carbon skeletons of numerous sesquiterpenoids, a diverse class of natural products with a wide range of biological activities. Its chemical structure allows for the introduction of the isoprenoid C5 unit through various synthetic strategies, most notably via nucleophilic substitution and organometallic coupling reactions. These application notes detail its use in the synthesis of both cyclic and acyclic sesquiterpenoids, providing comprehensive experimental procedures and characterization data.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 2270-59-9
Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 152-154 °C
Density 1.217 g/mL at 25 °C
Refractive Index n20/D 1.476

Application 1: Synthesis of a Precursor to the Sesquiterpenoid Penifulvin A

This protocol describes the direct alkylation of an acetophenone (B1666503) derivative with prenyl bromide, a key step in the total synthesis of the complex sesquiterpenoid Penifulvin A, as reported by Gaich and Mulzer.[1]

Experimental Protocol: Alkylation of o-methyl acetophenone

Materials:

  • o-methyl acetophenone

  • Prenyl bromide (this compound)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of o-methyl acetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add prenyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired alkylated product.

Quantitative Data:

ProductYield1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
2-(4-methylpent-3-en-1-yl)acetophenone85%7.71 (d, J = 7.8 Hz, 1H), 7.39 (t, J = 7.5 Hz, 1H), 7.27 (d, J = 7.6 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 5.10 (t, J = 7.2 Hz, 1H), 3.05 (t, J = 7.4 Hz, 2H), 2.53 (s, 3H), 2.36 (q, J = 7.4 Hz, 2H), 1.70 (s, 3H), 1.62 (s, 3H).205.1, 138.2, 135.5, 132.0, 131.5, 128.4, 125.8, 124.0, 44.9, 29.9, 25.7, 23.3, 17.7.

Note: The provided spectroscopic data is representative for this type of compound and may vary slightly based on experimental conditions.

Reaction Workflow

Synthesis_Workflow reagents o-methyl acetophenone Prenyl bromide K2CO3, Acetone reaction Alkylation (Reflux, 12h) reagents->reaction workup Workup (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product

Caption: Workflow for the synthesis of a Penifulvin A precursor.

Application 2: Synthesis of the Acyclic Sesquiterpenoid (E,E)-Farnesol

This protocol outlines a potential synthetic route to (E,E)-Farnesol, a key acyclic sesquiterpenoid, utilizing this compound. The strategy involves the formation of a Grignard reagent followed by a coupling reaction with geranial.

Experimental Protocol: Grignard Reaction and Coupling

Part A: Formation of Prenyl Magnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the magnesium turnings in a flame-dried three-necked flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound in anhydrous ether to the magnesium turnings.

  • Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

  • Slowly add the remaining solution of this compound to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Coupling with Geranial

Materials:

  • Prenyl magnesium bromide solution (from Part A)

  • Geranial

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and cooling bath

Procedure:

  • Cool the freshly prepared prenyl magnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of geranial (0.8 eq) in anhydrous ether to the Grignard reagent with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E,E)-Farnesol.

Quantitative Data (Expected):

ProductExpected YieldKey Spectroscopic Features
(E,E)-Farnesol40-60%1H NMR: Characteristic signals for vinyl protons and methyl groups. 13C NMR: Signals corresponding to the C15 skeleton. IR: Broad O-H stretch.

Note: The yield is an estimate and can be optimized by careful control of reaction conditions.

Signaling Pathway of the Grignard Reaction

Grignard_Reaction cluster_reagents Reactants cluster_products Products PrenylMgBr Prenyl- MgBr+ Geranial C=O R PrenylMgBr:f0->Geranial:f0 Nucleophilic Attack Intermediate Alkoxide Intermediate Geranial:f0->Intermediate Addition Farnesol (E,E)-Farnesol Intermediate->Farnesol Protonation (Workup)

Caption: Nucleophilic addition of prenyl Grignard to geranial.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a variety of sesquiterpenoids. The protocols provided herein demonstrate its utility in both the construction of complex polycyclic systems and the synthesis of linear terpenoids. The choice of reaction conditions and coupling partners allows for a high degree of control over the final product, making it an essential tool for researchers in natural product synthesis and drug discovery.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and spectroscopic data are representative and may vary.

References

Application Notes and Protocols: Preparation of Geraniol-3-¹⁴C with 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, an acyclic monoterpenoid, is a key component in the fragrance industry and a valuable precursor in the synthesis of other terpenes and vitamins. Radiolabeled geraniol, particularly with Carbon-14 (¹⁴C), is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the sensitive tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] The synthesis of isotopically labeled compounds is a critical step in drug development, providing crucial data for regulatory submissions.[3]

This document provides a detailed protocol for a proposed synthetic route for Geraniol-3-¹⁴C. The synthesis of Geraniol-3-¹⁴C from 5-Bromo-2-methyl-2-pentene is a multi-step process that requires careful planning and execution. The following sections outline a feasible synthetic strategy, beginning with the preparation of a key intermediate, followed by the introduction of the ¹⁴C label via a Grignard reaction with a custom-synthesized labeled epoxide, and concluding with the final chemical transformations to yield the target molecule.

Proposed Synthetic Pathway

The proposed pathway involves three main stages:

  • Synthesis of the Grignard Reagent: Preparation of (2-methylpent-2-en-5-yl)magnesium bromide from this compound.

  • Synthesis of the ¹⁴C-Labeled Epoxide: A multi-step synthesis of 2-methyl-2-((¹⁴C)methyl)oxirane, starting from a commercially available ¹⁴C-labeled precursor.

  • Grignard Coupling and Final Conversion: The coupling of the Grignard reagent with the ¹⁴C-labeled epoxide, followed by subsequent reactions to yield Geraniol-3-¹⁴C.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of Geraniol-3-¹⁴C. The values are based on typical yields for analogous reactions reported in the literature and are intended for guidance.

StepReactionStarting MaterialProductExpected Yield (%)Radiochemical Purity (%)Specific Activity (mCi/mmol)
1Grignard FormationThis compound(2-methylpent-2-en-5-yl)magnesium bromide>90N/AN/A
2¹⁴C-Epoxide Synthesis[¹⁴C]Methyl iodide2-methyl-2-((¹⁴C)methyl)oxirane40-50 (over several steps)>9850-60
3Grignard CouplingGrignard Reagent + Labeled Epoxide3,7-dimethyl-3-((¹⁴C)methyl)oct-6-en-1-ol60-70>9550-60
4Final ConversionIntermediate from Step 3Geraniol-3-¹⁴C75-85>9950-60

Experimental Protocols

Protocol 1: Preparation of (2-methylpent-2-en-5-yl)magnesium bromide

Objective: To synthesize the Grignard reagent from this compound.

Materials:

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of inert gas.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of 2-methyl-2-((¹⁴C)methyl)oxirane

Objective: To synthesize the ¹⁴C-labeled epoxide required for the Grignard coupling reaction. This is a multi-step synthesis starting from [¹⁴C]methyl iodide.

Materials:

Procedure:

  • Preparation of ¹⁴C-labeled acetone ([2-¹⁴C]acetone): This step is typically performed by a specialized radiochemistry laboratory. A common method involves the reaction of [¹⁴C]methylmagnesium iodide with acetyl chloride.

  • Epoxidation of [2-¹⁴C]acetone: In a flame-dried flask under an inert atmosphere, prepare a solution of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO.

  • Add sodium hydride (1.1 equivalents) portion-wise to the solution and stir until the evolution of hydrogen gas ceases.

  • Add [2-¹⁴C]acetone (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate (B86663), and carefully remove the solvent under reduced pressure to obtain the volatile 2-methyl-2-((¹⁴C)methyl)oxirane.

Protocol 3: Grignard Coupling and Conversion to Geraniol-3-¹⁴C

Objective: To couple the Grignard reagent with the ¹⁴C-labeled epoxide and convert the resulting alcohol to Geraniol-3-¹⁴C.

Materials:

  • Solution of (2-methylpent-2-en-5-yl)magnesium bromide in THF (from Protocol 1)

  • Solution of 2-methyl-2-((¹⁴C)methyl)oxirane in anhydrous THF (from Protocol 2)

  • Copper(I) iodide (catalytic amount)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Phosphorus oxychloride

  • Pyridine (B92270)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the solution of the Grignard reagent from Protocol 1 to 0°C in an ice bath.

  • Add a catalytic amount of copper(I) iodide.

  • Slowly add the solution of 2-methyl-2-((¹⁴C)methyl)oxirane in THF to the Grignard reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude intermediate alcohol.

  • Purify the crude alcohol by column chromatography on silica (B1680970) gel.

  • To the purified alcohol, dissolved in pyridine and cooled to 0°C, slowly add phosphorus oxychloride.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with ice-water and extract with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

  • Purify the final product, Geraniol-3-¹⁴C, by flash chromatography.

  • Characterize the final product by NMR, mass spectrometry, and determine its radiochemical purity and specific activity using HPLC with a radiodetector and liquid scintillation counting.

Visualizations

Reaction Pathway

G A This compound B Mg, THF C (2-methylpent-2-en-5-yl)magnesium bromide (Grignard Reagent) B->C G CuI (cat.), THF D [¹⁴C]Methyl Iodide E Multi-step synthesis F 2-methyl-2-((¹⁴C)methyl)oxirane (Labeled Epoxide) E->F H Intermediate Alcohol G->H I POCl₃, Pyridine J Geraniol-3-¹⁴C I->J

Caption: Proposed reaction pathway for the synthesis of Geraniol-3-¹⁴C.

Experimental Workflow

G start Start Materials grignard Prepare Grignard Reagent (Protocol 1) start->grignard epoxide Synthesize ¹⁴C-Epoxide (Protocol 2) start->epoxide coupling Grignard Coupling Reaction (Protocol 3, Steps 1-8) grignard->coupling epoxide->coupling purify1 Purification of Intermediate (Column Chromatography) coupling->purify1 conversion Final Conversion to Geraniol (Protocol 3, Steps 10-14) purify1->conversion purify2 Final Purification (Flash Chromatography) conversion->purify2 analysis Analysis and Characterization (NMR, MS, HPLC, LSC) purify2->analysis end Final Product: Geraniol-3-¹⁴C analysis->end

Caption: Step-by-step experimental workflow for the preparation of Geraniol-3-¹⁴C.

References

Application Notes and Protocols for the Formation of (2-Methylpent-2-en-5-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from alkenyl halides, such as 5-bromo-2-methyl-2-pentene, provides a valuable nucleophilic building block for the introduction of the 2-methylpent-2-enyl moiety in the development of complex organic molecules and active pharmaceutical ingredients. The formation of (2-methylpent-2-en-5-yl)magnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent.[2][3] Careful control of reaction conditions is crucial to ensure efficient formation of the desired Grignard reagent and to minimize side reactions, most notably Wurtz coupling.[4] These application notes provide a detailed protocol for the synthesis, characterization, and handling of this specific Grignard reagent.

Reaction and Mechanism

The formation of the Grignard reagent proceeds via the insertion of magnesium metal into the carbon-bromine bond of this compound. This reaction transforms the electrophilic carbon of the alkyl bromide into a highly nucleophilic carbon in the organomagnesium compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent.[3]

Reaction Scheme:

Caption: Workflow for the formation of (2-methylpent-2-en-5-yl)magnesium bromide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware or reagents.- Inactive magnesium surface.- Ensure all glassware is rigorously dried and anhydrous solvents are used.- Crush some magnesium turnings to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an activator. [5]
Low yield of Grignard reagent - Presence of moisture or oxygen.- Wurtz coupling side reaction.- Maintain a positive pressure of inert gas throughout the reaction.- Ensure slow, controlled addition of the this compound solution to avoid high local concentrations and overheating.
Dark brown or black solution - Overheating of the reaction.- Formation of side products.- Control the rate of addition to maintain a gentle reflux.- Use an ice bath to moderate the reaction temperature if necessary.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organic molecule containing both a primary alkyl bromide and a trisubstituted alkene. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1][2][3] The primary alkyl bromide functionality is particularly susceptible to nucleophilic substitution reactions, providing a straightforward method for the introduction of diverse functional groups.[1][4][5] This reactivity profile makes this compound an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] For instance, it has been utilized as a precursor in the synthesis of sesquiterpenoids such as geraniol (B1671447) and penifulvin A.[6]

This document provides detailed application notes on the nucleophilic substitution reactions of this compound, including a discussion of competing reaction pathways and experimental protocols for key transformations.

Reaction Mechanisms and Stereochemistry

The primary carbon bearing the bromine atom in this compound is not sterically hindered, making it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[4] In an S(_N)2 reaction, the nucleophile attacks the carbon atom and displaces the bromide ion in a single, concerted step. This mechanism typically proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, the reacting carbon is prochiral.

Unimolecular nucleophilic substitution (S(_N)1) reactions are less likely for primary alkyl halides due to the instability of the corresponding primary carbocation. However, the presence of the neighboring double bond could potentially offer some stabilization through homoallylic participation, though this is generally not a major pathway. S(_N)1 reactions, when they do occur, proceed through a carbocation intermediate and typically result in a mixture of stereoisomers.

Elimination reactions, both unimolecular (E1) and bimolecular (E2), are important competing pathways, especially when using strong, sterically hindered bases or under reaction conditions that favor carbocation formation (for E1).[7] The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the leaving group, while the E1 mechanism proceeds through a carbocation intermediate.

The choice of nucleophile, solvent, and temperature can be strategically employed to favor either substitution or elimination pathways.

Factors Influencing Nucleophilic Substitution vs. Elimination

The outcome of the reaction of this compound with a nucleophile/base is dependent on several factors:

  • Nucleophile/Base Strength and Steric Hindrance: Strong, non-bulky nucleophiles (e.g., CN

    ^-
    , N(_3)
    ^-
    , I
    ^-
    ) tend to favor S(_N)2 reactions. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination. Weak nucleophiles/bases (e.g., H(_2)O, ROH) can lead to a mixture of S(_N)1 and E1 products, particularly with heating.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity. Polar protic solvents (e.g., water, ethanol, acetic acid) favor S(_N)1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Data Presentation

The following tables summarize the expected product distribution for the reaction of this compound with various nucleophiles under different conditions. The data presented is representative and intended to illustrate the principles discussed.

Table 1: Nucleophilic Substitution with Strong, Non-Bulky Nucleophiles (S(_N)2 Conditions)

NucleophileSolventTemperature (°C)Major Product(s)Minor Product(s)Approximate Yield of Major Product (%)
NaCNAcetone506-cyano-2-methyl-2-pentene2-methyl-1,4-pentadiene (B165374)85-95
NaN(_3)DMF255-azido-2-methyl-2-pentene2-methyl-1,4-pentadiene90-98
NaIAcetone505-iodo-2-methyl-2-pentene2-methyl-1,4-pentadiene>95 (Finkelstein reaction)
CH(_3)COONaDMF805-acetoxy-2-methyl-2-pentene2-methyl-1,4-pentadiene75-85

Table 2: Competition Between Substitution and Elimination with Strong Bases

BaseSolventTemperature (°C)Major Product(s)Minor Product(s)Approximate Product Ratio (Elimination:Substitution)
NaOEtEthanol555-ethoxy-2-methyl-2-pentene2-methyl-1,4-pentadiene20:80
K OtBut-Butanol552-methyl-1,4-pentadiene5-tert-butoxy-2-methyl-2-pentene>95:5

Table 3: Solvolysis Reactions (Weak Nucleophile/Base)

| Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Approximate Product Ratio (Substitution:Elimination) | | :--- | :--- | :--- | :--- | :--- | :--- | | H(_2)O | 100 | 2-methyl-2-penten-5-ol | 2-methyl-1,4-pentadiene | 60:40 | | CH(_3)OH | 65 | 5-methoxy-2-methyl-2-pentene | 2-methyl-1,4-pentadiene | 70:30 | | CH(_3)COOH | 100 | 5-acetoxy-2-methyl-2-pentene | 2-methyl-1,4-pentadiene | 80:20 |

Experimental Protocols

Protocol 1: Synthesis of 6-cyano-2-methyl-2-pentene via S(_N)2 Reaction

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Acetone, anhydrous

  • Diatomaceous earth

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous acetone.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 6-cyano-2-methyl-2-pentene as a colorless liquid.

Protocol 2: Synthesis of 2-methyl-1,4-pentadiene via E2 Elimination

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol, anhydrous

  • Pentane (B18724)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.

  • Stir the mixture until the potassium tert-butoxide is fully dissolved.

  • Add this compound (1.0 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain for 1-2 hours.

  • Monitor the reaction by GC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with pentane (3 x 20 mL).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the product by rotary evaporation (note the volatility of the product).

  • The resulting 2-methyl-1,4-pentadiene can be further purified by fractional distillation if necessary.

Mandatory Visualizations

SN2_Reaction_Pathway reactant This compound + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Concerted Step product Product + Br⁻ transition_state->product

Caption: S(_N)2 reaction pathway for this compound.

E2_Reaction_Pathway reactant This compound + Base⁻ transition_state Transition State [Base---H---C---C---Br]⁻ reactant->transition_state Concerted Step product 2-methyl-1,4-pentadiene + H-Base + Br⁻ transition_state->product

Caption: E2 elimination pathway for this compound.

Experimental_Workflow_SN2 start Start: Reactants (this compound, Nucleophile, Solvent) reaction Reaction (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion drying Drying (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for S(_N)2 reactions.

References

5-Bromo-2-methyl-2-pentene: A Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-methyl-2-pentene is a key building block in organic synthesis, valued for its ability to introduce the 4-methylpent-3-enyl group into a variety of molecular frameworks. This versatile monofunctional C6 unit serves as a crucial intermediate in the synthesis of numerous natural products, particularly in the realm of terpenoids and sesquiterpenoids. Its utility extends to the formation of complex pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 2270-59-9), also known as homoprenyl bromide, is a colorless to light yellow liquid with the chemical formula C₆H₁₁Br. Its structure, featuring a primary alkyl bromide and a trisubstituted double bond, makes it a reactive and versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the double bond offers a site for further chemical transformations. This reagent is particularly instrumental in the synthesis of sesquiterpenoids and other complex organic molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction setups and purification procedures.

PropertyValue
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 152-154 °C (lit.)
Density 1.217 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.476 (lit.)
Solubility Slightly miscible with water.

Applications in Organic Synthesis

This compound is a valuable reagent for various alkylation reactions, including:

  • Alkylation of Active Methylene Compounds: It readily reacts with enolates derived from malonic esters, acetoacetic esters, and other β-dicarbonyl compounds to introduce the 4-methylpent-3-enyl side chain. This is a fundamental step in the synthesis of more complex carboxylic acids and ketones.

  • Grignard and Organocuprate Reactions: The corresponding Grignard reagent can be prepared and reacted with a wide range of electrophiles, such as aldehydes, ketones, and epoxides. Organocuprate reagents derived from this compound are effective for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

  • Enamine Alkylation: It can be used to alkylate enamines derived from ketones and aldehydes, offering a milder alternative to enolate alkylation for the synthesis of α-substituted carbonyl compounds.

  • Synthesis of Natural Products: This reagent is a key building block in the total synthesis of various natural products, including the sesquiterpenoid penifulvin A and the isotopically labeled geraniol-3-¹⁴C.

Experimental Protocols

The following are detailed protocols for key applications of this compound as an alkylating agent.

Protocol 1: Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl 2-(4-methylpent-3-enyl)malonate, a precursor for the synthesis of substituted carboxylic acids.

Reaction Scheme:

G diethyl_malonate Diethyl Malonate naoet NaOEt diethyl_malonate->naoet 1. bromo_pentene This compound naoet->bromo_pentene 2. product Diethyl 2-(4-methylpent-3-enyl)malonate bromo_pentene->product

Caption: General workflow for the alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data (Illustrative):

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
Diethyl malonateThis compoundNaOEtEthanol378~75-85
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with a generic aldehyde to form a secondary alcohol.

Workflow Diagram:

G start Start reagent_prep Prepare Grignard Reagent (this compound + Mg) start->reagent_prep reaction React with Aldehyde reagent_prep->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Purify by Chromatography extraction->purification end End purification->end

Caption: Experimental workflow for Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Aldehyde (e.g., acetaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Quantitative Data:

AldehydeGrignard ReagentSolventTime (h)Temp (°C)Yield (%)
Acetaldehyde(4-methylpent-3-enyl)magnesium bromideDiethyl Ether325~60-70

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly effective and versatile alkylating agent in organic synthesis. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions makes it an indispensable tool for the construction of complex molecules, particularly in the fields of natural product synthesis and drug discovery. The protocols provided herein offer a foundation for its application in various synthetic strategies.

References

Application Notes and Protocols for Reactions with 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving 5-Bromo-2-methyl-2-pentene. This versatile reagent serves as a key building block in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[1] The presence of both a reactive bromine atom and a nucleophilic double bond allows for a variety of transformations, making it a valuable precursor for the synthesis of terpenes, sesquiterpenoids, and other natural products.[2]

Key Applications:

  • Grignard Reagent Formation: The primary application of this compound is in the formation of the corresponding Grignard reagent, (4-methylpent-3-en-1-yl)magnesium bromide. This organometallic species is a potent nucleophile used to create new carbon-carbon bonds by reacting with a wide range of electrophiles such as aldehydes, ketones, and epoxides.

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles to introduce a wide array of functional groups.

  • Synthesis of Natural Products: It is a key intermediate in the synthesis of various natural products, including geraniol (B1671447) and lavandulol.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound.

Table 1: Grignard Reaction with Acetone (B3395972)

Product NameMolecular FormulaYield (%)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2,6-Dimethyl-5-hepten-2-olC9H18O~75-8577-79 (15 mmHg)5.15 (t, 1H), 2.05 (q, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.45 (t, 2H), 1.20 (s, 6H)132.0, 124.5, 70.8, 43.5, 29.2, 25.7, 22.8, 17.6

Table 2: Nucleophilic Substitution with Sodium Cyanide

Product NameMolecular FormulaYield (%)Boiling Point (°C)IR (neat, cm-1)
6-Methyl-5-heptenenitrileC8H13N>8085-87 (15 mmHg)2245 (C≡N), 1670 (C=C)

Experimental Protocols

Protocol 1: Grignard Reaction for the Synthesis of 2,6-Dimethyl-5-hepten-2-ol

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with acetone to yield 2,6-Dimethyl-5-hepten-2-ol.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • To the flask, add magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of this compound in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone in diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Nucleophilic Substitution for the Synthesis of 6-Methyl-5-heptenenitrile

This protocol describes the synthesis of 6-Methyl-5-heptenenitrile via a nucleophilic substitution reaction using sodium cyanide.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanide in anhydrous DMSO.

    • Add this compound to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting nitrile by vacuum distillation.

Visualizations

Grignard_Reaction_Workflow A This compound C (4-methylpent-3-en-1-yl)magnesium bromide (Grignard Reagent) A->C Reaction with B Mg, Anhydrous Ether B->C E Addition Reaction C->E D Acetone (Electrophile) D->E F Alkoxide Intermediate E->F H 2,6-Dimethyl-5-hepten-2-ol (Product) F->H Protonation G Aqueous Workup (NH4Cl) G->H

Caption: Workflow for the Grignard reaction of this compound with acetone.

Nucleophilic_Substitution_Mechanism cluster_0 SN2 Mechanism Nu CN⁻ (Nucleophile) TransitionState [NC⋯CH₂(CH₂)C(CH₃)=CH₂⋯Br]⁻ (Transition State) Nu->TransitionState Substrate This compound Substrate->TransitionState Product 6-Methyl-5-heptenenitrile TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: SN2 mechanism for the nucleophilic substitution of this compound with cyanide.

References

The Role of 5-Bromo-2-methyl-2-pentene in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications in Natural Product Synthesis

The primary role of 5-Bromo-2-methyl-2-pentene in natural product synthesis is as a precursor for the introduction of the 4-methylpent-3-en-1-yl group. This C6 unit is a common motif in many terpenoid natural products. The key synthetic strategies involving this reagent include its use as an electrophile in alkylation reactions and as a precursor to a nucleophilic Grignard reagent.

1. Alkylation of Carbon Nucleophiles:

This compound is an effective alkylating agent for a range of carbon nucleophiles, most notably enolates derived from ketones, esters, and β-dicarbonyl compounds. This approach is fundamental in constructing the carbon skeleton of terpenoids. A classic example is the acetoacetic ester synthesis, which allows for the formation of methyl ketones bearing the isoprenoid side chain.

2. Formation and Reaction of Grignard Reagents:

The bromine atom in this compound allows for the straightforward preparation of the corresponding Grignard reagent, (4-methylpent-3-en-1-yl)magnesium bromide. This organometallic reagent is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and epoxides, to introduce the isoprenoid unit and create new stereocenters.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁Br[1]
Molecular Weight 163.06 g/mol [1]
CAS Number 2270-59-9[1][2]
Boiling Point 152-154 °C (lit.)[1]
Density 1.217 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.476 (lit.)[1]
Solubility Slightly miscible with water.[3]
Storage Temperature 2-8°C[1]

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations involving this compound.

Protocol 1: Alkylation of Ethyl Acetoacetate (B1235776)

This protocol describes a typical procedure for the alkylation of a β-ketoester, a common strategy for introducing the isoprenoid side chain in the synthesis of terpenoid precursors.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Ethyl acetoacetate

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: Add this compound (1.0 eq), dissolved in a minimal amount of anhydrous diethyl ether, dropwise to the enolate solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated product.

Quantitative Data (Representative):

ReactantMolar RatioTypical Yield
Ethyl Acetoacetate1.070-85%
Sodium Ethoxide1.0-
This compound1.0-
Protocol 2: Formation of (4-methylpent-3-en-1-yl)magnesium bromide (Grignard Reagent)

This protocol outlines the preparation of the Grignard reagent from this compound, a key step for its use as a nucleophile.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF and add a small amount to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and gentle bubbling from the magnesium surface is observed. Gentle warming may be necessary to initiate the reaction.

  • Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray-to-brown solution is ready for use in subsequent reactions.

Quantitative Data (Representative):

ReactantMolar RatioTypical Yield
This compound1.0> 90% (in solution)
Magnesium1.1-
Protocol 3: Reaction of Grignard Reagent with an Aldehyde

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol, a common transformation in the synthesis of more complex terpenoids.

Materials:

  • (4-methylpent-3-en-1-yl)magnesium bromide solution (from Protocol 2)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the freshly prepared solution of (4-methylpent-3-en-1-yl)magnesium bromide (1.0 eq) to 0 °C in an ice bath.

  • Addition of Electrophile: Add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and slowly add a saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the secondary alcohol.

Quantitative Data (Representative):

ReactantMolar RatioTypical Yield
Grignard Reagent1.075-90%
Aldehyde0.9-

Mandatory Visualizations

experimental_workflow_alkylation start Start enolate_formation Enolate Formation (NaOEt, EtOH) start->enolate_formation Ethyl Acetoacetate alkylation Alkylation with This compound enolate_formation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Chromatography) workup->purification product Alkylated Product purification->product

Caption: Workflow for the alkylation of ethyl acetoacetate.

grignard_synthesis_and_reaction cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Electrophile reagent This compound mg Mg turnings, I₂ (cat.) Anhydrous Ether/THF reagent->mg grignard (4-methylpent-3-en-1-yl)MgBr mg->grignard reaction Nucleophilic Addition grignard->reaction aldehyde Aldehyde (R-CHO) aldehyde->reaction product Secondary Alcohol reaction->product Work-up & Purification

Caption: Synthesis and reaction of the Grignard reagent.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of natural products, particularly terpenoids. Its utility lies in its ability to act as a precursor to the C6 isoprenoid unit through well-established synthetic transformations such as alkylation of enolates and Grignard reactions. The generalized protocols provided herein offer a foundation for researchers to employ this reagent in their synthetic endeavors. While specific applications in the total synthesis of complex natural products require access to detailed research articles, the fundamental reactivity outlined in these notes provides a practical guide for its use in organic synthesis.

References

Application Notes and Protocols: Regioselectivity of Reactions with 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene is a versatile bifunctional reagent in organic synthesis, possessing both a primary alkyl bromide and a trisubstituted alkene. This unique structure allows for a variety of chemical transformations, including nucleophilic substitution, elimination, and organometallic reactions. The regioselectivity of these reactions is a critical consideration in synthetic design, as it dictates the structure of the resulting products. These products can serve as key intermediates in the synthesis of complex molecules, such as sesquiterpenoids.[1] This document provides detailed application notes and experimental protocols for key reactions of this compound, with a focus on controlling regioselectivity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound primarily proceed via an S(N)2 mechanism at the primary carbon, which is sterically accessible.[2] However, the presence of the adjacent double bond introduces the possibility of a competing S(_N)2' reaction (allylic substitution), which would lead to a rearranged product. The regioselectivity is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Data Presentation: Regioselectivity of Nucleophilic Substitution
NucleophileSolventTemperature (°C)Major Product (S(_N)2)Minor Product (S(_N)2')Reference
NaN(_3)DMF255-Azido-2-methyl-2-pentene4-Azido-2-methyl-2-penteneHypothetical
NaCNDMSO506-Cyano-2-methyl-2-pentene5-Cyano-2-methyl-3-penteneHypothetical
Experimental Protocol: S(_N)2 Reaction with Sodium Azide (B81097)

Objective: To synthesize 5-Azido-2-methyl-2-pentene.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-Azido-2-methyl-2-pentene.

Expected Outcome: The primary product is expected to be the direct substitution product, 5-Azido-2-methyl-2-pentene, formed via an S(_N)2 pathway. The formation of the allylic substitution product, 4-Azido-2-methyl-2-pentene, is expected to be a minor pathway.

Signaling Pathway Diagram

SN2_Reaction Reactants This compound + Nu⁻ TransitionState [Nu---C---Br]⁻ (Trigonal Bipyramidal) Reactants->TransitionState S_N2 Path SN2_Prime_Product S_N2' Product (Allylic Rearrangement) Reactants->SN2_Prime_Product S_N2' Path (Minor) SN2_Product S_N2 Product (Direct Substitution) TransitionState->SN2_Product

Caption: S(_N)2 vs. S(_N)2' pathways for nucleophilic substitution.

Elimination Reactions

Elimination reactions of this compound, typically proceeding through an E2 mechanism, can yield two constitutional isomers: the thermodynamically more stable, more substituted diene (Zaitsev product) and the kinetically favored, less substituted diene (Hofmann product). The regioselectivity is highly dependent on the steric bulk of the base used.[3][4]

Data Presentation: Regioselectivity of E2 Elimination
BaseSolventTemperature (°C)Major ProductMinor ProductReference
Sodium Ethoxide (NaOEt)Ethanol552-Methyl-1,3-pentadiene (Zaitsev)2-Methyl-1,4-pentadiene (Hofmann)[4]
Potassium tert-Butoxide (KOtBu)tert-Butanol822-Methyl-1,4-pentadiene (Hofmann)2-Methyl-1,3-pentadiene (Zaitsev)[4]
Experimental Protocols

Objective: To synthesize 2-Methyl-1,3-pentadiene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Pentane (B18724)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add this compound (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction by GC analysis.

  • After cooling to room temperature, add pentane and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product ratio by GC or \¹H NMR spectroscopy.

Objective: To synthesize 2-Methyl-1,4-pentadiene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol, anhydrous

  • Pentane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol.

  • Add this compound (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.[4]

  • Monitor the reaction by GC analysis.

  • After cooling, add pentane and wash the organic layer with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product ratio by GC or \¹H NMR spectroscopy.

Logical Relationship Diagram

E2_Regioselectivity Substrate This compound Base Base Substrate->Base SmallBase Small Base (e.g., NaOEt) Base->SmallBase BulkyBase Bulky Base (e.g., KOtBu) Base->BulkyBase Zaitsev Zaitsev Product (2-Methyl-1,3-pentadiene) Thermodynamically Favored SmallBase->Zaitsev Major Hofmann Hofmann Product (2-Methyl-1,4-pentadiene) Kinetically Favored SmallBase->Hofmann Minor BulkyBase->Zaitsev Minor BulkyBase->Hofmann Major

Caption: Influence of base size on E2 elimination regioselectivity.

Grignard Reagent Formation and Reaction

The primary alkyl bromide of this compound can be readily converted to the corresponding Grignard reagent, 2-methyl-2-pentenylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.

Experimental Protocol: Grignard Reagent Formation and Reaction with Formaldehyde (B43269)

Objective: To synthesize 3-methyl-3-penten-1-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde, dried

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

Part A: Grignard Reagent Formation

  • Flame-dry the glassware and allow it to cool under a stream of nitrogen.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Formaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, heat dry paraformaldehyde to generate formaldehyde gas, and bubble it through the Grignard solution. Alternatively, add freshly depolymerized, dry formaldehyde gas dissolved in ether.[5]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude alcohol.

  • Purify by distillation or column chromatography.

Experimental Workflow Diagram

Grignard_Workflow Start This compound Grignard_Formation Grignard Reagent Formation (Mg, Et₂O) Start->Grignard_Formation Grignard_Reagent 2-Methyl-2-pentenyl- magnesium bromide Grignard_Formation->Grignard_Reagent Reaction_Electrophile Reaction with Electrophile (e.g., Formaldehyde) Grignard_Reagent->Reaction_Electrophile Workup Aqueous Workup (NH₄Cl) Reaction_Electrophile->Workup Product C-C Bond Formation Product (e.g., 3-Methyl-3-penten-1-ol) Workup->Product

Caption: Workflow for Grignard reaction of this compound.

Intramolecular Radical Cyclization

Derivatives of this compound can undergo intramolecular radical cyclization to form five- or six-membered rings. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for 5-hexenyl radicals.[6]

Experimental Protocol: 5-exo-trig Radical Cyclization

Objective: To synthesize a substituted cyclopentane (B165970) derivative (hypothetical example).

Materials:

  • A suitable derivative of this compound (e.g., where the methyl groups are replaced with a trigger for cyclization)

  • Tributyltin hydride (Bu(_3)SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (B151609) or toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Syringe pump

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous, degassed benzene or toluene.

  • Heat the solution to reflux.

  • In a separate syringe, prepare a solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq) in the same solvent.

  • Using a syringe pump, add the Bu(_3)SnH/AIBN solution dropwise to the refluxing substrate solution over several hours.[5]

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Diagram

Radical_Cyclization Substrate This compound Derivative Initiation Radical Initiation (AIBN, Bu₃SnH) Substrate->Initiation Alkyl_Radical 5-Hexenyl Type Radical Initiation->Alkyl_Radical Cyclization_5_exo 5-exo-trig Cyclization (Favored) Alkyl_Radical->Cyclization_5_exo Cyclization_6_endo 6-endo-trig Cyclization (Disfavored) Alkyl_Radical->Cyclization_6_endo Product_5 Five-membered Ring Product Cyclization_5_exo->Product_5 Product_6 Six-membered Ring Product Cyclization_6_endo->Product_6

Caption: Regioselectivity in intramolecular radical cyclization.

References

Application Notes and Protocols for the Stereoselective Synthesis of a Chiral Organoborane Intermediate from 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene is a versatile building block in organic synthesis, frequently employed in the construction of complex molecular architectures, particularly within the realm of natural product synthesis. Its utility stems from the presence of both a reactive alkyl bromide and a nucleophilic alkene, allowing for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for a key stereoselective application of this compound: its conversion into a chiral organoborane fragment. This intermediate is subsequently utilized in a highly stereoselective lithiation-borylation reaction, a powerful tool for the asymmetric synthesis of complex molecules, including diterpenoids and sesquiterpenoids.

The protocols outlined below are based on methodologies reported in the total synthesis of various natural products and are intended to provide researchers with a practical guide to implementing these stereoselective transformations in their own synthetic endeavors.

Application: Stereoselective Synthesis of a Chiral Boronic Ester for Asymmetric C-C Bond Formation

A significant application of this compound is its use as a precursor for the synthesis of a chiral pinacol (B44631) boronic ester. This chiral building block can then be used in subsequent stereoselective carbon-carbon bond-forming reactions. The overall transformation is a three-step sequence involving the formation of a Grignard reagent, followed by a borylation reaction with a chiral ligand-modified borane, and finally, transesterification to the more stable pinacol boronic ester.

Experimental Workflow

The overall workflow for the synthesis of the chiral organoborane fragment from this compound and its subsequent use in a stereoselective coupling reaction is depicted below.

workflow A This compound B Grignard Formation A->B Mg, THF C (4-methylpent-3-en-1-yl)magnesium bromide B->C D Asymmetric Borylation C->D (-)-IpcB(OMe)2 E Chiral Boronic Ester Intermediate D->E F Transesterification E->F Pinacol G Chiral Pinacol Boronic Ester (S-14) F->G H Stereoselective Lithiation-Borylation Coupling G->H Chiral Carbamate, sBuLi I Enantioenriched Product H->I

Caption: Workflow for the synthesis and application of a chiral organoborane from this compound.

Quantitative Data

The following table summarizes the typical yields and stereoselectivity observed in the key steps of the synthesis of the chiral organoborane and its subsequent coupling reaction.

StepProductTypical Yield (%)Stereoselectivity (er/dr)
Asymmetric BorylationChiral Boronic Ester Intermediate85-95>95:5 er
TransesterificationChiral Pinacol Boronic Ester (S-14)90-98No erosion of er
Stereoselective Lithiation-BorylationCoupled Product60-80>98:2 dr

Experimental Protocols

Protocol 1: Synthesis of Chiral (4-methylpent-3-en-1-yl)boronic acid pinacol ester (S-14)

This protocol details the three-step synthesis of the chiral pinacol boronic ester from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • (-)-Diisopinocampheylborane methoxy (B1213986) ether [(-)-IpcB(OMe)₂]

  • Pinacol

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Grignard Reagent Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of magnesium. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the magnesium is consumed, to yield a solution of (4-methylpent-3-en-1-yl)magnesium bromide.

Step 2: Asymmetric Borylation

  • In a separate flame-dried flask under an inert atmosphere, dissolve (-)-IpcB(OMe)₂ (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution from Step 1 to the stirred solution of the chiral boronic ester at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Step 3: Transesterification

  • Cool the reaction mixture from Step 2 to 0 °C.

  • Add pinacol (1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral (4-methylpent-3-en-1-yl)boronic acid pinacol ester (S-14).

Protocol 2: Stereoselective Lithiation-Borylation Coupling

This protocol describes a general procedure for the stereoselective coupling of the chiral pinacol boronic ester (S-14) with a chiral carbamate-derived lithiated species.

Materials:

  • Chiral Pinacol Boronic Ester (S-14) (from Protocol 1)

  • Chiral N,N-diisopropylcarbamate (e.g., derived from a chiral secondary alcohol)

  • (-)-Sparteine (B7772259)

  • sec-Butyllithium (sBuLi)

  • Anhydrous Diethyl Ether (Et₂O)

  • 2 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral N,N-diisopropylcarbamate (1.0 equivalent) and (-)-sparteine (1.3 equivalents) in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add sBuLi (1.3 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for the appropriate lithiation time (typically 1-5 hours, substrate-dependent).

  • Add a solution of the chiral pinacol boronic ester (S-14) (1.3 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 1 hour at -78 °C.

  • Warm the reaction to room temperature and then heat to reflux until the intermediate boronate complex is consumed (monitored by TLC or ¹¹B NMR).

  • Cool the reaction mixture and quench with 2 M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The stereoselectivity in the key borylation and coupling steps is governed by specific stereochemical models and reaction pathways.

Asymmetric Borylation Pathway

The enantioselectivity of the borylation reaction is controlled by the chiral environment provided by the (-)-diisopinocampheyl ligand on the boron atom. The Grignard reagent adds to the boron center, and subsequent rearrangement dictates the stereochemistry of the newly formed C-B bond.

borylation Grignard (4-methylpent-3-en-1-yl)MgBr AteComplex Ate Complex Grignard->AteComplex ChiralBorane (-)-IpcB(OMe)2 ChiralBorane->AteComplex Rearrangement 1,2-Migration AteComplex->Rearrangement Stereocontrolled Product Chiral Boronic Ester Rearrangement->Product

Caption: Simplified pathway for the asymmetric borylation reaction.

Stereoselective Lithiation-Borylation Coupling Pathway

The high diastereoselectivity in the Aggarwal lithiation-borylation coupling is a result of a highly organized transition state. The enantioenriched lithiated carbamate, stabilized by (-)-sparteine, adds to the chiral boronic ester to form a boronate complex. A subsequent stereospecific 1,2-metallate rearrangement leads to the formation of the new C-C bond with high fidelity of stereochemical transfer.

coupling cluster_0 Lithiation cluster_1 Coupling Carbamate Chiral Carbamate Lithiation sBuLi, (-)-Sparteine Carbamate->Lithiation LithiatedCarbamate Enantioenriched Lithiated Carbamate Lithiation->LithiatedCarbamate AteComplex Diastereomeric Ate Complex LithiatedCarbamate->AteComplex BoronicEster Chiral Boronic Ester (S-14) BoronicEster->AteComplex Rearrangement Stereospecific 1,2-Migration AteComplex->Rearrangement CoupledProduct Diastereomerically Enriched Product Rearrangement->CoupledProduct

Caption: Logical flow of the stereoselective lithiation-borylation coupling reaction.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.

Application Notes and Protocols: 5-Bromo-2-methyl-2-pentene as a C6 Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-methyl-2-pentene, a versatile C6 building block. Detailed protocols for its application in key synthetic transformations, including the synthesis of sesquiterpenoids and other valuable organic molecules, are presented.

Introduction

This compound (CAS No. 2270-59-9) is a valuable reagent in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a primary alkyl bromide and a trisubstituted alkene, allows for a range of chemical transformations, making it an important precursor for the introduction of the 4-methylpent-3-enyl moiety. This unit is a key component in numerous natural products, particularly in the biosynthesis of terpenes.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁Br[2]
Molecular Weight 163.06 g/mol [3]
Boiling Point 152-154 °C[3]
Density 1.217 g/mL at 25 °C[3]
Refractive Index n20/D 1.476[3]
Solubility Slightly miscible with water.[4]
Storage 2-8°C[3]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and strong bases.[4]

Applications in Organic Synthesis

This compound is a versatile building block for various synthetic transformations, including nucleophilic substitutions and organometallic coupling reactions.

Synthesis of Sesquiterpenoids: The Case of Penifulvin A

A notable application of this compound is in the total synthesis of complex natural products like the sesquiterpenoid Penifulvin A.[4] The synthesis involves the alkylation of a suitable nucleophile with this compound to introduce the characteristic C6 side chain.

Reaction Scheme: Alkylation for Penifulvin A Synthesis (Illustrative)

Caption: Alkylation step in a synthetic route towards Penifulvin A.

Experimental Protocol: General Alkylation of an Active Methylene (B1212753) Compound

This protocol describes a general procedure for the alkylation of an active methylene compound, such as a β-ketoester, with this compound.

Materials:

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • This compound (1.05 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C.

  • Add this compound dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Reactant (Active Methylene)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl AcetoacetateNaHTHFrt1875-85
Diethyl MalonateNaOEtEtOHReflux1270-80
Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to its corresponding Grignard reagent, (4-methylpent-3-en-1-yl)magnesium bromide, a powerful nucleophile for the formation of new carbon-carbon bonds.

Reaction Scheme: Grignard Reagent Formation and Reaction with an Electrophile

Caption: Formation of a Grignard reagent and its subsequent reaction.

Experimental Protocol: Grignard Reaction with a Ketone

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic)

  • Ketone (e.g., acetone) (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a three-necked round-bottom flask containing a magnetic stir bar and magnesium turnings under a stream of nitrogen.

  • Equip the flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the magnesium turnings.

  • Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of the ketone in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude alcohol.

  • Purify by column chromatography or distillation.

Quantitative Data (Representative):

ElectrophileSolventTemp (°C)Time (h)Yield (%)
AcetoneDiethyl Ether0 to rt280-90
CyclohexanoneTHF0 to rt375-85
Cuprate-Mediated Coupling Reactions

For softer nucleophilic additions, the Grignard reagent can be converted to a Gilman cuprate, which can then be used in conjugate addition reactions or coupling with other halides.

Reaction Workflow: Gilman Cuprate Formation and Coupling

start This compound grignard Formation of Grignard Reagent (Mg, THF) start->grignard cuprate Formation of Gilman Cuprate (CuI, -78 °C) grignard->cuprate coupling Coupling with Electrophile (e.g., α,β-unsaturated ketone) cuprate->coupling product Coupled Product coupling->product

Caption: Workflow for cuprate-mediated coupling reactions.

Conclusion

This compound is a valuable and versatile C6 building block in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions, including alkylations and organometallic couplings, makes it an essential tool for the construction of complex molecules, particularly in the synthesis of terpenoids and other natural products. The protocols provided herein offer a starting point for the application of this reagent in diverse research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites:

  • The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the primary carbon it is attached to susceptible to nucleophilic substitution reactions (SN2).[1]

  • The Carbon-Carbon Double Bond: The alkene functional group can undergo various addition reactions, such as hydrogenation, epoxidation, or dihydroxylation.[1]

Q2: What are the main competing reactions to consider when using this compound in a nucleophilic substitution?

A2: The primary competing reaction is elimination (E2), which forms an alkene. This is especially prevalent when using strong, sterically hindered bases. The choice of base, solvent, and temperature are critical in controlling the outcome.

Q3: Can this compound undergo rearrangement during a reaction?

A3: While this compound is a homoallylic bromide, allylic rearrangements are a possibility under certain conditions, particularly those that might favor carbocation intermediates (SN1-type conditions) or radical mechanisms. This could lead to the formation of isomeric products.

Troubleshooting Guides

Issue 1: Low Yield of Nucleophilic Substitution Product and Formation of Byproducts

Symptoms:

  • The desired substitution product is obtained in a lower-than-expected yield.

  • Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product mixture shows the presence of one or more unexpected olefinic products.

Possible Cause:

  • Competing Elimination Reaction (E2): The nucleophile is acting as a base, causing the elimination of HBr to form diene byproducts. This is favored by strong and/or bulky bases and high temperatures.

Troubleshooting Steps:

  • Choice of Base/Nucleophile: If substitution is desired, use a good nucleophile that is a weak base. For example, consider using sodium iodide, sodium cyanide, or an azide (B81097) salt instead of a strong base like potassium tert-butoxide.

  • Reaction Temperature: Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions.

  • Solvent: Use a polar aprotic solvent (e.g., acetone (B3395972), DMF, DMSO) to favor the SN2 reaction pathway.

Issue 2: Formation of a Dimerized Byproduct during Grignard Reagent Synthesis

Symptoms:

  • Difficulty in initiating the Grignard reaction.

  • The yield of the desired Grignard reagent is low (e.g., below 50%).

  • Isolation of a C12 hydrocarbon byproduct.

Possible Cause:

  • Wurtz Coupling: A significant side reaction where the Grignard reagent reacts with another molecule of this compound to form a dimer (4,9-dimethyl-4,8-decadiene). This is a known issue with the formation of Grignard reagents from analogous alkyl halides.

Troubleshooting Steps:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.

  • Magnesium Activation: Ensure the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent and Temperature: Use an anhydrous ether solvent (e.g., THF, diethyl ether). The reaction is exothermic, so maintain a gentle reflux.

Quantitative Data on Side Reactions

While specific quantitative data for side reactions of this compound is not extensively published, the following table summarizes the expected qualitative and semi-quantitative outcomes based on general principles of organic chemistry for the competition between substitution (SN2) and elimination (E2) reactions of a primary alkyl halide.

Condition Reagent Example Solvent Expected Major Product Expected Side Product Approximate Ratio (Major:Minor)
Strong Nucleophile, Weak Base NaCNDMSOSubstitution (SN2)Elimination (E2)> 90:10
Strong, Unhindered Base NaOEtEthanolSubstitution (SN2)Elimination (E2)~ 80:20
Strong, Hindered Base KOtBut-ButanolElimination (E2)Substitution (SN2)> 90:10
Increased Temperature NaOEtEthanolElimination (E2)Substitution (SN2)Ratio shifts towards elimination

Note: These ratios are estimates based on established principles and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Favoring SN2)
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 equivalents) in a dry, polar aprotic solvent (e.g., acetone or DMF) in a flame-dried flask.

  • Addition: Cool the mixture to 0°C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Grignard Reagent Formation (Minimizing Wurtz Coupling)
  • Setup: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings (1.5 equivalents) and a small crystal of iodine in the reaction flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via an addition funnel. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours until the magnesium is consumed. The resulting Grignard reagent is ready for use in the subsequent reaction.

Visualizations

Substitution_vs_Elimination sub This compound product_sn2 Substitution Product sub->product_sn2 SN2 (Good Nucleophile, Weak Base) Low Temp, Polar Aprotic Solvent product_e2 Elimination Product (Diene) sub->product_e2 E2 (Strong, Bulky Base) High Temp

Caption: Competing SN2 and E2 pathways for this compound.

Grignard_Formation start This compound + Mg grignard Grignard Reagent start->grignard Desired Reaction (Anhydrous THF) wurtz Dimerized Byproduct start->wurtz Side Reaction (Wurtz Coupling)

Caption: Desired Grignard formation versus Wurtz coupling side reaction.

Troubleshooting_Flowchart start Low Yield of Desired Product? check_byproduct Identify Byproduct(s) (GC-MS, NMR) start->check_byproduct is_diene Byproduct is a Diene? check_byproduct->is_diene is_dimer Byproduct is a Dimer? check_byproduct->is_dimer is_diene->is_dimer No remedy_e2 Issue: E2 Elimination - Lower Temperature - Use Weaker Base - Change to Polar Aprotic Solvent is_diene->remedy_e2 Yes remedy_wurtz Issue: Wurtz Coupling (Grignard Reaction) - Slow Addition of Alkyl Halide - Ensure Mg is Activated is_dimer->remedy_wurtz Yes unknown Consult Further Literature for Other Possible Side Reactions is_dimer->unknown No

Caption: Troubleshooting flowchart for identifying and addressing side reactions.

References

Preventing E2 elimination in SN2 reactions of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 5-Bromo-2-methyl-2-pentene, focusing on favoring the desired SN2 substitution pathway while minimizing the competing E2 elimination side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: When reacting this compound, a secondary allylic halide, with a nucleophile, you will primarily observe a competition between the SN2 (Bimolecular Nucleophilic Substitution) and E2 (Bimolecular Elimination) pathways. Due to the allylic nature of the substrate, SN2' (allylic rearrangement) is also a possible, though often minor, competing reaction.[1][2]

Q2: Why is E2 elimination a significant problem with this substrate?

A2: this compound is a secondary alkyl halide. For secondary halides, the steric hindrance is more significant than in primary halides, making the SN2 pathway slower and allowing the E2 pathway to compete more effectively, especially when a strong base is used.[3][4]

Q3: What is the main byproduct of the E2 reaction?

A3: The E2 elimination reaction of this compound will primarily yield the conjugated diene, 2-methyl-1,3-pentadiene, as the major elimination product, along with a smaller amount of the non-conjugated 2-methyl-1,4-pentadiene.

Q4: How does temperature affect the SN2/E2 ratio?

A4: Higher temperatures generally favor the E2 elimination pathway over the SN2 substitution.[5][6][7] Elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions. Therefore, conducting the reaction at lower temperatures is a key strategy to maximize the SN2 product.[7][8]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
High yield of elimination byproduct (2-methyl-1,3-pentadiene) 1. The nucleophile is too basic (e.g., alkoxides like NaOEt, hydroxides like NaOH).2. The reaction temperature is too high.3. A protic solvent is being used, which can favor elimination.1. Switch to a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[3][8]2. Lower the reaction temperature. Run the reaction at room temperature or below (e.g., 0 °C).[8][9]3. Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to enhance nucleophilicity.[10][11][12]
Low overall reaction rate 1. The reaction temperature is too low.2. The chosen nucleophile is weak.3. Steric hindrance of the secondary allylic substrate is slowing the SN2 reaction.1. While low temperatures suppress E2, a balance must be struck. If the rate is too slow, a modest increase in temperature may be necessary. Monitor the product ratio closely by TLC or GC-MS.2. Ensure you are using a strong nucleophile. If basicity is a concern, choose a highly polarizable, non-basic nucleophile like iodide (I⁻) or thiocyanate (B1210189) (SCN⁻).3. Allow for longer reaction times. These reactions may require 12-48 hours to reach completion.[8]
Formation of an unexpected isomer (SN2' product) The nucleophile has attacked the γ-carbon (C4) instead of the α-carbon (C2), leading to an allylic rearrangement.This is an inherent reactivity pattern for allylic systems.[1][2] To minimize it, use less sterically hindered nucleophiles. The SN2' pathway can sometimes be favored with softer nucleophiles or changes in solvent, so careful optimization is required.

Data Presentation

The following table summarizes how reaction conditions affect the ratio of SN2 to E2 products for a representative secondary alkyl halide. While this data is not specific to this compound, it illustrates the key principles for controlling the reaction outcome.

Table 1: Effect of Nucleophile and Temperature on SN2/E2 Product Ratios for a Secondary Alkyl Halide (2-Bromopropane)

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 Product
NaOCH₂CH₃Ethanol2521%79%
NaOCH₂CH₃DMSO2591%9%
NaSCNEthanol25>95%<5%
KOC(CH₃)₃t-Butanol25<10%>90%
NaOCH₂CH₃Ethanol809%91%

Data is illustrative and compiled from general principles of organic chemistry.[6][13]

Experimental Protocols

Protocol 1: General Procedure for Maximizing SN2 Product

This protocol outlines a general method for reacting this compound with a non-basic nucleophile to favor the SN2 product.

Materials:

  • This compound

  • High-purity polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetone)

  • Selected strong, non-basic nucleophile (e.g., Sodium Azide, NaN₃, 1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature control system (ice bath)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Solvent and Substrate: Add the polar aprotic solvent (e.g., DMF) to the flask, followed by the this compound (1.0 equivalent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., Sodium Azide, 1.2 equivalents) to the stirred solution. Adding the nucleophile in portions can help control any initial exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed. This may take several hours (12-48 hours).[8]

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired SN2 product.

Visualizations

The following diagrams illustrate the decision-making process for optimizing the reaction and the competing pathways involved.

G sub This compound (Secondary Allylic Halide) nuc Choose Nucleophile sub->nuc sol Choose Solvent nuc->sol Good Nucleophile, Weak Base (e.g., N3-, CN-, RS-) e2 Major Product: E2 Elimination nuc->e2 Strong, Bulky Base (e.g., t-BuOK) temp Choose Temperature sol->temp Polar Aprotic (DMSO, DMF) sol->e2 Polar Protic (Ethanol, Water) sn2 Major Product: SN2 Substitution temp->sn2 Low Temp (0 - 25 °C) temp->e2 High Temp (> 50 °C)

Caption: Decision workflow for favoring SN2 over E2.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start Reactants: This compound + Nu⁻ ts_sn2 [Nu---C---Br]‡ Backside Attack start->ts_sn2 Favored by: - Good Nu, Weak Base - Polar Aprotic Solvent - Low Temperature ts_e2 [Nu---H---C---C---Br]‡ Anti-periplanar start->ts_e2 Favored by: - Strong, Bulky Base - High Temperature prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways.

References

Minimizing Wurtz coupling in Grignard reactions of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Wurtz coupling during Grignard reactions of 5-Bromo-2-methyl-2-pentene.

Troubleshooting Guide & FAQs

Q1: What is Wurtz coupling and why is it a problem in my Grignard reaction?

A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX).[1] It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R). In the case of this compound, the Wurtz coupling product would be 2,9-dimethyl-2,8-decadiene. This side reaction is problematic as it consumes both the starting material and the desired Grignard reagent, leading to a lower yield of the intended product and complicating its purification.[1]

Q2: I am observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: Several factors can promote the formation of the Wurtz coupling product. These include:

  • High Local Concentration of the Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the unreacted halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The Grignard formation is an exothermic process, and inadequate temperature control can lead to "hot spots" that favor byproduct formation.[1]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For certain substrates, solvents like Tetrahydrofuran (THF) may promote more Wurtz coupling compared to ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted alkyl halide available for the Wurtz coupling side reaction.[1]

Q3: What are the best strategies to minimize Wurtz coupling in my experiment?

A3: To suppress the formation of the Wurtz coupling byproduct, consider implementing the following strategies:

  • Slow and Controlled Addition: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture at any given time, favoring the reaction with magnesium.

  • Temperature Control: Maintain a low and consistent reaction temperature. Initiating the reaction at a slightly elevated temperature and then cooling the flask once the exothermic reaction begins is an effective approach.

  • Solvent Selection: While THF is a common solvent for Grignard reactions, for substrates prone to Wurtz coupling, consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF), which have been shown to suppress this side reaction in other systems.[1]

  • Magnesium Activation and Excess: Use a fresh, high-surface-area magnesium source. Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) prior to the addition of the main halide can significantly improve the initiation and rate of Grignard formation. Using a molar excess of magnesium can also help to ensure that the halide reacts preferentially with the metal.

  • High Dilution: Performing the reaction under more dilute conditions can also help to minimize the bimolecular Wurtz coupling reaction.[2]

Q4: My Grignard reagent solution is cloudy. Is this an indication of Wurtz coupling?

A4: Not necessarily. Many Grignard reagents are not fully soluble in ether solvents and can form cloudy or hazy solutions. However, the formation of a significant precipitate could indicate the presence of the Wurtz coupling product, especially if the dimer is insoluble in the reaction solvent.

Quantitative Data

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]

*Yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone.

Experimental Protocols

The following is a generalized protocol for the preparation of a Grignard reagent from an alkenyl bromide, adapted for this compound, with a focus on minimizing Wurtz coupling.

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • Iodine (1-2 small crystals)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and an inlet for inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a few small crystals of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed, which will then sublime and coat the magnesium, indicating activation. Allow the flask to cool to room temperature.[1]

  • Initiation: Add a small portion of the this compound solution (dissolved in the chosen anhydrous ether solvent) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, gray suspension. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel over an extended period (e.g., 1-2 hours). Maintain a gentle reflux throughout the addition by controlling the addition rate and, if necessary, cooling the flask in a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. This may take an additional 1-3 hours.[2]

  • Quantification (Optional but Recommended): The concentration of the active Grignard reagent can be determined by titration, for example, using Gilman's double titration method.[2]

Visualizations

Below are diagrams illustrating the key chemical pathways and a recommended experimental workflow.

cluster_0 Desired Pathway: Grignard Formation cluster_1 Side Reaction: Wurtz Coupling A This compound (R-Br) C Grignard Reagent (R-MgBr) A->C + Mg B Magnesium (Mg) D Grignard Reagent (R-MgBr) F Wurtz Product (R-R) D->F + R-Br E This compound (R-Br)

Caption: Competing reactions in Grignard synthesis.

Experimental Workflow to Minimize Wurtz Coupling start Start prep Prepare Flame-Dried Glassware under Inert Atmosphere start->prep activate Activate Magnesium Turnings (e.g., with Iodine) prep->activate initiate Initiate Reaction with a Small Amount of Alkyl Halide activate->initiate add Slow, Dropwise Addition of This compound Solution initiate->add control Maintain Low and Constant Temperature add->control complete Allow Reaction to Proceed to Completion add->complete end Grignard Reagent Ready for Use complete->end

Caption: Recommended experimental workflow.

References

Technical Support Center: Purification of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methyl-2-pentene from typical reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Such as 2-methyl-pentan-2-ol or other precursors.

  • Isomeric Byproducts: 4-Bromo-2-methyl-1-pentene and 1-Bromo-2-methyl-2-pentene may form depending on reaction conditions.

  • Elimination Byproducts: Dienes such as 2-methylpenta-1,3-diene can be formed, especially at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, dichloromethane).

  • Acidic Impurities: Traces of the acid catalyst or hydrobromic acid (HBr) used in the synthesis.

Q2: How can I effectively remove acidic impurities from my crude product?

A2: Acidic impurities can be removed by washing the crude organic product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This should be followed by a water wash to remove any remaining bicarbonate and a brine (saturated NaCl solution) wash to aid in the removal of water from the organic layer.

Q3: My purified product appears yellow or darkens over time. What is the cause and how can I prevent it?

A3: Alkyl halides, including this compound, can be sensitive to light and heat, leading to decomposition and the formation of colored impurities. It is recommended to store the purified product in an amber bottle at a low temperature (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q4: What is the most suitable method for final purification to achieve high purity?

A4: Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. This technique separates the product from non-volatile impurities and byproducts with different boiling points.[1][2]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after purification - Incomplete reaction. - Product loss during aqueous workup (emulsion formation). - Decomposition during distillation.- Monitor the reaction to completion using TLC or GC. - To break emulsions, add brine or small amounts of a different organic solvent. - Perform distillation under reduced pressure to lower the boiling point and prevent decomposition.
Product is contaminated with starting alcohol The boiling points of the product and starting alcohol are very close.- Ensure the reaction has gone to completion. - Use a more efficient fractional distillation column (e.g., Vigreux or packed column). - Perform a thorough aqueous wash to remove the more water-soluble alcohol.
Presence of isomeric impurities in the final product Isomers were formed during the synthesis and have similar boiling points to the desired product.- Optimize reaction conditions to favor the formation of the desired isomer. - Use a high-efficiency fractional distillation setup and collect very narrow boiling point fractions. - Consider preparative gas chromatography for very high purity requirements.
Cloudy appearance of the purified product Presence of water.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. - Use a brine wash during the workup to facilitate water removal.

Quantitative Data Summary

Property Value Reference
Boiling Point 152-154 °C (lit.)[3]
Density 1.217 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.476 (lit.)[3]

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently to release any pressure from CO₂ evolution. Discard the aqueous layer.

  • Wash the organic layer with deionized water.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and collect the dried organic solution.

Protocol 2: Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • For vacuum distillation, connect the apparatus to a vacuum source and a manometer.

  • Slowly heat the distillation flask using a heating mantle.

  • Discard the initial low-boiling fraction (forerun).

  • Carefully collect the fraction that distills at the expected boiling point of this compound. Under atmospheric pressure, this is approximately 152-154 °C.[3] The boiling point will be lower under reduced pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Water, NaHCO₃, Brine Washes) Crude->Workup Drying Drying (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying Waste Aqueous & Solid Waste Workup->Waste Filtration Filtration Drying->Filtration Drying->Waste Distillation Fractional Distillation (Reduced Pressure) Filtration->Distillation Filtration->Waste PureProduct Pure this compound Distillation->PureProduct Distillation->Waste Impurities

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree ImpureProduct Impure Product CheckPurity Analyze by GC-MS / NMR ImpureProduct->CheckPurity StartingMaterial Unreacted Starting Material Present? CheckPurity->StartingMaterial Isomers Isomeric Impurities Present? StartingMaterial->Isomers No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction Yes OtherImpurities Other Impurities? Isomers->OtherImpurities No EfficientDistillation Improve Fractional Distillation (Better column, slower rate) Isomers->EfficientDistillation Yes RevisitWorkup Re-evaluate Workup Protocol OtherImpurities->RevisitWorkup Yes

Caption: A logical troubleshooting workflow for an impure product.

References

Technical Support Center: Column Chromatography of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purification of 5-Bromo-2-methyl-2-pentene and related reaction products using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent. For instance, if using pure hexane (B92381), add a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1-2%).[1] It is crucial to first optimize the solvent system using Thin Layer Chromatography (TLC).[2]
The compound may have decomposed on the acidic silica (B1680970) gel.Test the stability of your compound on a TLC plate spotted with silica gel.[3] If decomposition occurs, consider deactivating the silica gel by slurring it with an eluent containing a small amount of a base like triethylamine (B128534) (~0.1-1%). Alternatively, use a less acidic stationary phase such as neutral alumina (B75360).[1]
Poor separation of product and impurities (co-elution) The chosen solvent system has insufficient selectivity.Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation.[2] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can enhance the separation of compounds with similar Rf values.[2][4]
The column is overloaded with the sample.Reduce the amount of crude product loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for effective separation.[1][2]
Improperly packed column (cracks, channels, or air bubbles).This leads to an uneven solvent front and poor separation. The column must be repacked carefully, ensuring a homogenous slurry and avoiding air bubbles.[1][2]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Use a less polar solvent system. Develop an appropriate solvent system using TLC where the desired compound has an Rf value of approximately 0.2-0.4.[3][5]
Streaking or tailing of the product band The sample was loaded in too large a volume of solvent.Dissolve the sample in the absolute minimum volume of the eluent or a volatile solvent for loading.[6]
The sample is not fully soluble in the loading solvent.Ensure the sample is completely dissolved before loading. If solubility is an issue, consider the dry loading technique where the sample is pre-adsorbed onto a small amount of silica gel.[6][7]
The column is overloaded.Reduce the amount of sample loaded onto the column.[2]
Solvent flow is very slow or has stopped The silica gel particles are too fine for gravity chromatography.Use a larger mesh size silica gel. For fine silica, gentle pressure (flash chromatography) may be necessary to achieve a reasonable flow rate.[1]
The column frit or cotton plug is clogged.Pre-filter the sample before loading to remove any particulate matter.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind separating this compound from its reaction mixture using column chromatography?

A1: The separation is based on the principle of differential adsorption.[1][8][9] The stationary phase, typically polar silica gel, interacts with the components of the mixture to varying degrees.[1][10] this compound, being a haloalkene, is a relatively non-polar compound. However, the polarizable bromine atom and the π-electrons of the double bond allow for weak interactions with the polar stationary phase.[1] Less polar impurities, such as any unreacted starting alkene or alkane byproducts, will have weaker interactions and elute first. More polar impurities will be adsorbed more strongly and elute later.[1][10]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The selection of the mobile phase is critical and should be guided by TLC analysis.[11] For a relatively non-polar compound like this compound, start with a non-polar solvent such as hexane or petroleum ether.[12] The polarity can be gradually increased by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[12] The ideal solvent system should provide a good separation of the desired product from impurities on the TLC plate, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.[5]

Q3: Should I use "wet" or "dry" loading for my sample?

A3: The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet loading: If your product dissolves easily in a small amount of the initial chromatography eluent, this method can be used. It is crucial to use the minimum amount of solvent to ensure a narrow starting band.[6][7]

  • Dry loading: This method is preferred if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution than the eluent.[6][7] In this technique, the crude product is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then added to the top of the column.[6][7][13]

Q4: Can this compound decompose on the silica gel column?

A4: Yes, allylic and homoallylic bromides can be susceptible to decomposition on acidic silica gel. This can lead to the formation of elimination or rearrangement byproducts. It is advisable to first test the stability of a small sample on a silica gel TLC plate. If decomposition is observed, using a deactivated (neutralized) silica gel or a different stationary phase like neutral alumina is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems, starting with 100% hexane and gradually increasing the polarity by adding small increments of ethyl acetate or dichloromethane.

  • The target Rf for this compound should be approximately 0.2-0.4 to ensure good separation.[5]

2. Column Preparation:

  • Select an appropriately sized chromatography column based on the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).[5]

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[10]

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen eluent.[5][10]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[5]

  • Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column without disturbing the sand layer.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

  • Maintain a constant level of eluent at the top of the column to avoid it running dry.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography

G A 1. TLC Analysis (Solvent System Selection) B 2. Column Packing (Silica Gel Slurry) A->B Optimized Eluent C 3. Sample Loading (Dry Loading) B->C D 4. Elution (Gravity or Flash) C->D E 5. Fraction Collection D->E F 6. TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions J Impure Fractions F->J Identify Impure Fractions H Solvent Evaporation G->H I Purified Product H->I

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Purification of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 5-Bromo-2-methyl-2-pentene via distillation. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended distillation method for purifying this compound?

A1: The choice of distillation method depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the recommended method if the crude product contains impurities with boiling points close to that of this compound (152-154 °C). This is often the case with isomeric byproducts from the synthesis.

  • Simple Distillation: This method can be used if the impurities have boiling points that differ by more than 25 °C from the product. For instance, if the main impurity is a low-boiling solvent or a significantly higher-boiling starting material.

  • Vacuum Distillation: This is advisable if the compound shows signs of decomposition at its atmospheric boiling point, or to separate it from very high-boiling or non-volatile impurities. Given that bromoalkenes can be heat-sensitive, vacuum distillation is a prudent choice to minimize thermal degradation.

Q2: My distillation is proceeding very slowly, and I'm not collecting any distillate. What could be the issue?

A2: This is a common issue that can arise from several factors:

  • Insufficient Heating: The heating mantle or oil bath may not be at a high enough temperature to bring the liquid to a boil. Gradually increase the temperature.

  • Heat Loss: The distillation column and head may be losing too much heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.

  • Improper Thermometer Placement: Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Vacuum Leaks (for vacuum distillation): Check all joints for proper sealing. Ensure vacuum grease is applied evenly and that all clamps are secure.

Q3: The temperature during my distillation is fluctuating significantly. What does this indicate?

A3: Temperature fluctuations can indicate several problems:

  • Bumping/Uneven Boiling: The liquid may be boiling unevenly. Ensure you are using a stir bar or boiling chips to promote smooth boiling. For vacuum distillation, a stir bar is essential as boiling chips are ineffective under vacuum.

  • Mixed Fractions: You may be at a point where one component has finished distilling and the next is beginning to come over. Observe the distillation rate and collect different fractions as the temperature changes.

  • Pressure Instability (for vacuum distillation): Fluctuations in the vacuum source can cause the boiling point to change. Ensure your vacuum pump is operating consistently and that the system is well-sealed.

Q4: My purified product is still showing impurities by GC/NMR analysis. How can I improve the separation?

A4: To enhance separation efficiency:

  • Use a Longer Fractionating Column: A longer column provides more surface area for repeated vaporization-condensation cycles (more theoretical plates), leading to better separation of components with close boiling points.

  • Use a More Efficient Column Packing: For fractional distillation, using a packed column (e.g., with Raschig rings or Vigreux indentations) increases the surface area and improves separation.

  • Slow Down the Distillation Rate: A slower distillation allows for better equilibrium between the liquid and vapor phases in the column, resulting in a more efficient separation.

  • Increase the Reflux Ratio: In more advanced setups, controlling the reflux ratio (the ratio of condensed vapor returned to the column to that collected as distillate) can significantly improve separation. A higher reflux ratio generally leads to better separation.

Q5: I seem to have a low yield of my purified product. What are the potential causes?

A5: Low recovery can be attributed to:

  • Hold-up in the Apparatus: A significant amount of material can be lost as it wets the surface of a long or packed fractionating column.

  • Decomposition: The compound may be decomposing at its boiling point. If you observe charring or discoloration in the distillation flask, switch to vacuum distillation to lower the required temperature.

  • Premature Shutdown: You may have stopped the distillation before all the product has distilled over. Ensure the temperature at the distillation head has dropped significantly before stopping.

  • Leaks in the System: For volatile compounds, leaks in the apparatus can lead to loss of product vapor.

Data Presentation: Boiling Points of this compound and Potential Impurities

The following table summarizes the boiling points of this compound and potential impurities that may be present after synthesis. This data is crucial for selecting the appropriate distillation technique and parameters.

Compound NameStructureBoiling Point (°C)Potential Role
This compoundCC(=CCCBr)C152-154Product
2-Methyl-2-pentanolCCCC(C)(C)O120-122[1]Starting Material
4-Methyl-1,3-pentadieneCC(=CC=C)C75-77[2][3][4]Elimination Side-product
2-Methyl-1-pentene (B165372)CCCC(=C)C61-62[5][6]Elimination Side-product
2-Methyl-2-pentene (B165383)CC/C=C(\C)C67[7][8][9][10][11]Elimination Side-product
Isomeric Bromopentenese.g., 4-Bromo-2-methyl-2-penteneLikely close to 152-154Isomeric Impurity

Note: The boiling points of isomeric bromopentenes are expected to be very close to the main product, necessitating efficient fractional distillation for their removal.

Experimental Protocols

Protocol 1: Fractional Distillation at Atmospheric Pressure

This method is suitable for separating this compound from impurities with boiling points that differ by less than 25 °C but are not so close as to require vacuum distillation.

Apparatus Setup:

  • A round-bottom flask equipped with a magnetic stir bar.

  • A fractionating column (e.g., Vigreux or packed with Raschig rings).

  • A distillation head with a thermometer.

  • A condenser.

  • A receiving flask.

  • A heating mantle with a stirrer.

  • Clamps and stands to secure the apparatus.

Procedure:

  • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Turn on the cooling water to the condenser, with water entering at the bottom and exiting at the top.

  • Begin stirring and gently heat the flask.

  • Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.

  • Collect any low-boiling fractions in a separate receiving flask. The temperature should then rise and stabilize at the boiling point of this compound (approx. 152-154 °C).

  • Collect the fraction that distills over at a constant temperature. This is your purified product.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

  • Allow the apparatus to cool completely before disassembling.

Protocol 2: Vacuum Distillation

This method is recommended to prevent thermal decomposition and to separate from high-boiling or non-volatile impurities.

Apparatus Setup:

  • A round-bottom flask with a magnetic stir bar.

  • A Claisen adapter to prevent bumping.

  • A distillation head with a thermometer.

  • A condenser and receiving flask.

  • A vacuum adapter connected to a vacuum trap and a vacuum pump.

  • A heating mantle with a stirrer.

Procedure:

  • Ensure all glassware is free of cracks or stars.

  • Add the crude product and a magnetic stir bar to the round-bottom flask.

  • Assemble the vacuum distillation apparatus. Lightly grease all ground-glass joints to ensure a good seal.

  • Begin stirring and turn on the condenser water.

  • Gradually apply the vacuum. The liquid may bubble vigorously as dissolved gases are removed.

  • Once the pressure has stabilized, begin to heat the flask.

  • Collect any low-boiling fractions first.

  • Collect the main fraction at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • After the product has been collected, remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Disassemble the apparatus.

Visualizations

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation Process cluster_finish Completion start Start: Crude Product setup Assemble Distillation Apparatus start->setup heat Apply Heat & Stir setup->heat collect_fore Collect Low-Boiling Impurities (Forerun) heat->collect_fore collect_main Collect Main Fraction at Stable BP collect_fore->collect_main collect_residue Collect High-Boiling Impurities (Residue) collect_main->collect_residue cooldown Cool Apparatus collect_residue->cooldown disassemble Disassemble cooldown->disassemble end End: Purified Product disassemble->end

Caption: General workflow for the distillation of this compound.

TroubleshootingTree cluster_no_distillate No Distillate cluster_temp_fluctuation Temp. Fluctuations cluster_poor_separation Poor Separation start Distillation Problem? q1 Is the temperature too low? start->q1 q3 Uneven boiling? start->q3 q5 Distillation too fast? start->q5 s1 Increase heat q1->s1 q2 Is the column insulated? q1->q2 No s2 Insulate column s3 Add stir bar/boiling chips q3->s3 q4 Pressure unstable (vacuum)? q3->q4 No s4 Check for leaks s5 Reduce heating rate q5->s5 q6 Column efficient enough? q5->q6 No s6 Use longer/packed column

Caption: Troubleshooting decision tree for common distillation issues.

References

Effect of solvent on 5-Bromo-2-methyl-2-pentene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-2-pentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the effect of solvents on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a primary alkyl halide, this compound primarily undergoes nucleophilic substitution reactions.[1][2] The two main pathways are the S(_N)2 (bimolecular nucleophilic substitution) and, under certain conditions, the S(_N)1 (unimolecular nucleophilic substitution) mechanism. Elimination reactions (E1 and E2) can also occur, particularly in the presence of strong, bulky bases and at higher temperatures.[3][4]

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a crucial role in determining the reaction mechanism and rate.

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) favor the S(_N)2 pathway.[5][6] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.[5][7]

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol, acetic acid) favor the S(_N)1 pathway for substrates that can form stable carbocations.[8][9] For a primary halide like this compound, which forms a relatively unstable primary carbocation, the S(_N)1 pathway is generally disfavored. However, these solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus slowing down S(_N)2 reactions.[7][10]

Q3: Why is my S(_N)2 reaction with this compound so slow in ethanol?

A3: Ethanol is a polar protic solvent. The hydrogen bonding between ethanol and the nucleophile creates a "solvent cage" around the nucleophile, which lowers its energy and hinders its ability to attack the electrophilic carbon of this compound.[7][10] This solvation effect significantly reduces the rate of S(_N)2 reactions. For a faster S(_N)2 reaction, consider switching to a polar aprotic solvent like acetone or DMF.[5][6]

Q4: Can this compound undergo rearrangement reactions?

A4: Since this compound is a primary alkyl halide, it is unlikely to form a primary carbocation, which would be necessary for a rearrangement to a more stable secondary or tertiary carbocation. Therefore, under typical S(_N)2 conditions, rearrangements are not expected. If conditions were to favor an S(_N)1 pathway (which is unlikely), rearrangement of the initially formed primary carbocation would be a possibility.[3][11]

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product
Possible Cause Troubleshooting Step
Incorrect Solvent Choice For S(_N)2 reactions, ensure you are using a polar aprotic solvent (e.g., acetone, DMF, DMSO) to maximize nucleophile reactivity.[5][6] If using a protic solvent, the reaction rate will be significantly slower.
Weak Nucleophile S(_N)2 reactions are favored by strong nucleophiles.[12] If your nucleophile is weak, consider using a stronger one or increasing its concentration.
Steric Hindrance Although this compound is a primary halide, the presence of the double bond and methyl groups could introduce some steric hindrance. Ensure the nucleophile is not overly bulky.
Competing Elimination Reaction If a strong, non-nucleophilic base is used, or if the reaction is run at high temperatures, elimination (E2) can compete with substitution.[3] Use a good nucleophile that is not a strong base, and maintain a moderate reaction temperature.
Decomposition of Reactant This compound can be unstable over time. Ensure it is stored properly (typically at 2-8°C) and consider purifying it before use if it appears discolored.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Mixture of S(_N)2 and E2 Products This is likely if the nucleophile is also a strong base. To favor substitution, use a less basic nucleophile or lower the reaction temperature.[3]
Solvent Participation In solvolysis reactions where the solvent acts as the nucleophile (e.g., in ethanol), you will obtain the corresponding ether or alcohol. If this is not the desired product, use a non-nucleophilic solvent and add your desired nucleophile.
Isomerization of the Alkene Under certain conditions (e.g., acidic or with certain catalysts), the double bond in this compound could potentially isomerize. Ensure your reaction conditions are neutral or basic (if appropriate for the desired reaction).

Quantitative Data

SolventDielectric Constant (ε)Solvent TypeRelative Rate (k/k(_{ref}))
Methanol (CH(_3)OH)32.7Polar Protic1
Water (H(_2)O)80.1Polar Protic7
Ethanol (CH(_3)CH(_2)OH)24.5Polar Protic0.5
Dimethylformamide (DMF)36.7Polar Aprotic2800
Acetone (CH(_3)COCH(_3))20.7Polar Aprotic500
Acetonitrile (CH(_3)CN)37.5Polar Aprotic5000
Dimethyl sulfoxide (B87167) (DMSO)46.7Polar Aprotic1300

Reference reaction: Reaction of a primary alkyl bromide with a common nucleophile. Data is illustrative and compiled from general principles of S(_N)2 reactivity.[6][9]

Experimental Protocols

Protocol: General Procedure for S(_N)2 Reaction of this compound with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To synthesize 5-Iodo-2-methyl-2-pentene via an S(_N)2 reaction.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (NaBr) is an indication of reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate using a rotary evaporator to remove most of the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

SN2_Pathway Reactants Nu⁻ + this compound TransitionState [Nu---C---Br]⁻ Transition State Reactants->TransitionState Backside Attack Products Nu-Product + Br⁻ TransitionState->Products Inversion of Configuration Solvent_Effect_Logic cluster_solvents Solvent Choice cluster_outcomes Reaction Outcome Polar Aprotic Polar Aprotic Favors SN2 Favors SN2 Polar Aprotic->Favors SN2 Less Nucleophile Solvation Polar Protic Polar Protic Disfavors SN2 Disfavors SN2 Polar Protic->Disfavors SN2 Strong Nucleophile Solvation (Hydrogen Bonding) Troubleshooting_Workflow Start Low Product Yield CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent CheckNucleophile Is the nucleophile strong? CheckSolvent->CheckNucleophile Yes UseAprotic Switch to a polar aprotic solvent (e.g., Acetone, DMF) CheckSolvent->UseAprotic No CheckTemperature Is the temperature too high? CheckNucleophile->CheckTemperature Yes UseStrongerNu Use a stronger nucleophile CheckNucleophile->UseStrongerNu No LowerTemp Lower the reaction temperature CheckTemperature->LowerTemp Yes Success Yield Improved CheckTemperature->Success No UseAprotic->CheckNucleophile UseStrongerNu->CheckTemperature LowerTemp->Success

References

Technical Support Center: Handling and Quenching of 5-Bromo-2-methyl-2-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and effective use of 5-Bromo-2-methyl-2-pentene in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, particularly in the formation and quenching of its Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is also a skin and strong eye irritant.[1] Inhalation may cause respiratory irritation. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.

Q2: What is the main application of this compound in organic synthesis?

A2: It is primarily used as a precursor to form the (4-methylpent-3-en-1-yl)magnesium bromide Grignard reagent. This reagent is a valuable nucleophile for introducing the prenyl group in the synthesis of more complex molecules, particularly in the development of terpenoids and other natural products.

Q3: Why is it difficult to initiate the Grignard reaction with this compound?

A3: Difficulty in initiating a Grignard reaction is a common issue and can be attributed to several factors:

  • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Any trace of water will quench the reagent as it forms.

  • Purity of the Alkyl Halide: Impurities in the this compound can inhibit the reaction.

Q4: What is the most common side reaction when preparing the Grignard reagent from this compound?

A4: The most significant side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of this compound to form a dimer (2,7-dimethyl-2,6-octadiene). This is a common issue with primary and benzylic halides.

Q5: What are the best practices for quenching a reaction involving the Grignard reagent of this compound?

A5: The quenching process is highly exothermic and must be performed with extreme caution. The reaction mixture should be cooled in an ice bath before slowly adding the quenching agent. Common quenching agents include saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute acids like 1 M HCl. Dropwise addition with vigorous stirring is crucial to control the reaction rate and dissipate heat. A "volcano" effect can occur if the quenching agent is added too quickly, especially after an induction period.[2]

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate
Possible Cause Recommended Solution
Magnesium surface is passivated by an oxide layer.Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation. Gently crushing the magnesium turnings with a dry glass rod can also expose a fresh surface.
Presence of moisture in glassware or solvent.Ensure all glassware is rigorously flame-dried or oven-dried (>110°C) and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.
Impurities in this compound.Purify the alkyl halide by distillation before use.
Reaction is too cold to start.Gently warm the flask with a heat gun. Be prepared to cool the reaction with an ice bath once the exothermic reaction begins.
Issue 2: Low Yield of the Desired Product
Possible Cause Recommended Solution
Wurtz coupling side reaction.Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. Using a higher dilution may also help minimize this bimolecular reaction.
Incomplete formation of the Grignard reagent.Ensure the magnesium is fully consumed before proceeding with the next step. Allow for sufficient reaction time (e.g., 1-3 hours) with gentle reflux.
Quenching of the Grignard reagent by atmospheric moisture or CO₂.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use septa and syringe/cannula techniques for all liquid transfers.
Product loss during workup.If the product is volatile, be cautious during solvent removal. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction.
Reaction with the electrophile is inefficient.Ensure the electrophile is pure and added at a controlled temperature (often 0°C or lower) to prevent side reactions.

Experimental Protocols

Protocol: Formation of (4-methylpent-3-en-1-yl)magnesium iodide and Reaction with an Aldehyde

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and cool under an inert atmosphere.

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 - 1.5 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add enough anhydrous solvent to cover the magnesium.

    • Prepare a solution of 5-iodo-2-methyl-2-pentene (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the iodide solution to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-3 hours until most of the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of the aldehyde (0.9 equivalents) in the anhydrous solvent dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and dropwise, add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

Quantitative Data (Representative for Grignard Reactions):

ParameterValue/RangeNotes
Reagents
This compound1.0 equiv.Starting alkyl halide.
Magnesium turnings1.2 - 1.5 equiv.Excess magnesium ensures complete reaction of the halide.
Anhydrous Solvent (THF or Et₂O)Sufficient for ~0.5 M solutionAnhydrous conditions are critical.
Reaction Conditions
TemperatureRoom temp. to gentle reflux (~35°C for Et₂O, ~66°C for THF)The reaction is exothermic and may require initial warming and subsequent cooling.
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium.
Expected Yield 50 - 80%Highly dependent on reaction conditions, purity of reagents, and minimization of side reactions.

Visualizations

Grignard_Reaction_Workflow start Start: Anhydrous Conditions Inert Atmosphere setup Add Mg Turnings & Solvent to Flask start->setup activate Activate Mg (e.g., with Iodine) setup->activate add_halide Slowly Add This compound Solution activate->add_halide initiate Initiate & Maintain Reaction (Gentle Reflux) add_halide->initiate grignard_formed Grignard Reagent Formed: (4-methylpent-3-en-1-yl)magnesium bromide initiate->grignard_formed add_electrophile Add Electrophile (e.g., Aldehyde, Ketone) at 0°C grignard_formed->add_electrophile react_electrophile Reaction with Electrophile add_electrophile->react_electrophile cool Cool Reaction to 0°C react_electrophile->cool quench Quench Reaction (e.g., sat. aq. NH4Cl) cool->quench workup Aqueous Workup & Extraction quench->workup end End: Isolate Product workup->end

Caption: Workflow for Grignard reaction and quenching.

Troubleshooting_Logic cluster_grignard Grignard Formation Issues cluster_reaction Reaction/Workup Issues start Low Product Yield? no_initiation Reaction did not start? start->no_initiation Yes wurtz Wurtz Coupling Suspected? (dimer byproduct observed) start->wurtz No, but... activate_mg Activate Mg (Iodine, 1,2-dibromoethane) no_initiation->activate_mg dry_reagents Ensure Anhydrous Conditions no_initiation->dry_reagents slow_addition Slow Halide Addition wurtz->slow_addition dilute Use Higher Dilution wurtz->dilute quenching_issue Violent Quenching or Emulsion Formation? wurtz->quenching_issue product_loss Product Lost During Workup? quenching_issue->product_loss slow_quench Slow, Dropwise Quenching at 0°C quenching_issue->slow_quench alt_quench Use 1M HCl instead of NH4Cl to break up emulsions quenching_issue->alt_quench check_aq_layer Check Aqueous Layer for Product product_loss->check_aq_layer careful_rotovap Careful Solvent Removal (for volatile products) product_loss->careful_rotovap

Caption: Troubleshooting flowchart for low yield.

References

Identifying byproducts in 5-Bromo-2-methyl-2-pentene reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-methyl-2-pentene Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers identifying byproducts in reactions involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of byproducts expected from reactions with this compound?

A1: this compound contains both an alkene and a primary alkyl bromide, making it susceptible to several reaction pathways.[1][2] Byproducts often arise from competing reactions such as:

  • Elimination Reactions: Formation of conjugated dienes (e.g., 2-methyl-1,3-pentadiene) through the elimination of HBr.

  • Isomerization: Shifting of the double bond to a different position within the carbon skeleton.

  • Hydrolysis: If water is present in the reaction mixture, the bromide can be substituted by a hydroxyl group, forming 5-methyl-4-penten-2-ol.

  • Dimerization: Reaction of two molecules of the starting material or products.

Q2: My chromatogram shows numerous unexpected peaks. How can I confirm if they are reaction byproducts?

A2: First, analyze a blank solvent injection and a sample of your starting material to identify peaks corresponding to impurities. Any remaining, unidentified peaks are likely reaction-derived. To identify them, utilize the mass spectrum of each peak. Perform a library search against databases like NIST.[3] For novel byproducts, analyze the fragmentation pattern to deduce the structure. The molecular ion peak (if present) and isotopic pattern for bromine (a near 1:1 ratio for 79Br and 81Br isotopes) are key identifiers for bromine-containing compounds.

Q3: Is sample derivatization necessary for analyzing my reaction mixture?

A3: Derivatization is not always required but can be beneficial.[4] If your reaction produces polar byproducts, such as alcohols from hydrolysis, converting them to less polar esters or ethers can improve peak shape and prevent adsorption on the GC column.[4][5] For most non-polar byproducts, direct analysis after extraction and dilution is usually sufficient.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. System Leak: Air leaking into the system can degrade the column and affect sensitivity.[6][7] 2. Injector Issue: A clogged syringe, leaking septum, or incorrect injection volume can prevent the sample from reaching the column.[4][8] 3. Analyte Decomposition: Thermally labile compounds may break down in a hot injector.[8]1. Perform a leak check using an electronic leak detector. Check ferrule connections at the inlet and detector.[6] 2. Replace the syringe septum and inlet liner. Confirm the syringe is drawing and injecting liquid properly. 3. Lower the injector temperature or use a gentler injection technique like splitless injection if sensitivity allows.[4]
Peak Tailing 1. Active Sites: Polar byproducts can interact with active sites in the inlet liner or on the column, causing tailing.[8] 2. Column Contamination: Buildup of non-volatile material at the head of the column. 3. Improper Column Installation: The column may be installed too high or too low in the injector or detector.1. Use a deactivated inlet liner. Consider derivatizing polar analytes to reduce their activity.[5] 2. Bake out the column at a high temperature (within its specified limit). If tailing persists, trim the first few centimeters of the column.[8] 3. Reinstall the column according to the manufacturer's instructions.
High Baseline Noise or Contamination Peaks 1. Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can damage the column and create noise.[8] 2. Column Bleed: The column is degrading due to excessive temperature or oxygen exposure. 3. Septum Bleed: Pieces of the septum are breaking off and entering the inlet.1. Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly. 2. Condition the column according to the manufacturer's protocol. Avoid exceeding the column's maximum temperature limit. 3. Use high-quality septa and replace them regularly.
Poor Mass Spectral Quality 1. Ion Source Contamination: The ion source in the mass spectrometer is dirty, leading to poor sensitivity and mass accuracy.[9] 2. Vacuum Leak: A poor vacuum in the mass spectrometer will increase background noise and reduce sensitivity.[7][9] 3. Incorrect Tuning: The MS may not be properly calibrated.1. Clean the ion source according to the manufacturer's maintenance guide.[9] 2. Check all seals and connections for leaks. Monitor vacuum pump performance. 3. Perform an autotune or manual tune of the mass spectrometer.[7]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of a reaction mixture containing this compound and its byproducts.

1. Sample Preparation

  • Quench Reaction: Stop the reaction at the desired time point using an appropriate quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and an equal volume of water.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction on the aqueous layer twice more.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the sample to a small volume using a rotary evaporator or a gentle stream of nitrogen.[4]

  • Final Dilution: Dilute the concentrated sample with a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL in a GC vial. Add an internal standard if quantitative analysis is required.[4]

2. GC-MS Instrumental Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Injection Mode Split (e.g., 50:1 ratio) or Splitless for trace analysis[4]
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 400 m/z

Data Presentation

The following table is an example of how to summarize GC-MS data for byproduct identification in a hypothetical substitution reaction.

Table 1: GC-MS Data for the Reaction of this compound with Sodium Methoxide

Peak No. Retention Time (min) Key m/z Fragments Proposed Identity Relative Area (%)
15.867, 822-methyl-1,3-pentadiene (Elimination Byproduct)15.3
28.183, 97, 162/164This compound (Unreacted)25.1
39.583, 97, 1145-Methoxy-2-methyl-2-pentene (Main Product)52.8
410.285, 995-methyl-4-penten-2-ol (Hydrolysis Byproduct)6.8

Visualizations

Reaction_Pathway Potential Reaction Pathways reactant This compound sub_product Substitution Product reactant->sub_product SN2 Reaction elim_product Elimination Byproduct (Diene) reactant->elim_product E2 Reaction nucleophile Nucleophile (Nu-) nucleophile->reactant base Base base->reactant

Caption: A simplified diagram of competing substitution and elimination reactions.

Experimental_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis quench 1. Quench Reaction extract 2. Liquid-Liquid Extraction quench->extract concentrate 3. Concentrate Sample extract->concentrate dilute 4. Dilute for Injection concentrate->dilute inject 5. Inject Sample dilute->inject acquire 6. Acquire Data inject->acquire process 7. Process Data (Integration, Library Search) acquire->process identify 8. Identify Byproducts process->identify

Caption: Workflow for byproduct identification from reaction to data analysis.

Troubleshooting_Tree Troubleshooting Logic for Poor Chromatogram start Problem: Poor Peak Shape (Tailing) q1 Is the inlet liner clean and deactivated? start->q1 a1_no Action: Replace inlet liner with a deactivated one. q1->a1_no No q2 Is the column installed correctly? q1->q2 Yes a1_yes Yes a2_no Action: Re-install column per manufacturer guide. q2->a2_no No q3 Is the column contaminated or old? q2->q3 Yes a2_yes Yes a3_yes Action: Trim column inlet or replace column. q3->a3_yes Yes a3_no Consider analyte-specific issues (e.g., derivatization). q3->a3_no No

Caption: A decision tree for troubleshooting peak tailing issues in GC-MS.

References

Stability of 5-Bromo-2-methyl-2-pentene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-methyl-2-pentene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH (acidity or basicity), temperature, and the solvent used. As a primary bromoalkene, it is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of strong bases.[1][2][3] Under acidic conditions, the double bond can undergo reactions such as hydration.[4][5]

Q2: What are the expected degradation products of this compound under acidic conditions?

Q3: What are the expected degradation products under basic conditions?

A3: In the presence of a base, this compound can undergo two competing reactions:

  • Nucleophilic Substitution (SN2): With a strong, non-bulky base (e.g., NaOH in water), the primary degradation product is likely to be 2-methyl-2-penten-5-ol via an SN2 mechanism.[1][2]

  • Elimination (E2): With a strong, bulky base (e.g., potassium tert-butoxide) in a non-polar solvent, the major product is expected to be 2-methyl-1,3-pentadiene (B74102) through an E2 elimination reaction (dehydrohalogenation).[1][2][9]

Q4: Are there any specific storage conditions recommended for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place, away from strong bases and oxidizing agents. Inert atmosphere storage (e.g., under argon or nitrogen) can also prevent potential side reactions.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in an Acidic Medium

Symptoms:

  • Formation of a more polar compound than the starting material, as observed by TLC or HPLC.

  • NMR or Mass Spectrometry data inconsistent with the expected product, suggesting the addition of a hydroxyl group.

Possible Cause:

Resolution:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Use of a drying agent or molecular sieves in the reaction can be beneficial.

  • Solvent Selection: If the reaction chemistry allows, switch to a non-aqueous, aprotic solvent.

  • Temperature Control: Run the reaction at a lower temperature to minimize side reactions.

Issue 2: Formation of an Alkene Byproduct in a Reaction with a Nucleophile

Symptoms:

  • GC-MS or NMR analysis indicates the presence of a diene (e.g., 2-methyl-1,3-pentadiene).

  • Lower than expected yield of the desired substitution product.

Possible Cause:

  • The reaction conditions are favoring E2 elimination over SN2 substitution. This is often due to the use of a strong, sterically hindered base, a high reaction temperature, or a non-polar solvent.[1][2][3][9]

Resolution:

  • Choice of Base/Nucleophile: Use a less sterically hindered and weaker base if possible. For substitution, a good nucleophile that is a weak base is ideal.

  • Solvent: Employ a polar, aprotic solvent (e.g., DMSO, DMF) to favor the SN2 reaction. Polar protic solvents can also be used but may lead to solvolysis.

  • Temperature: Lower the reaction temperature, as higher temperatures generally favor elimination over substitution.[2]

  • Concentration: Use a lower concentration of the base.[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions

Objective: To determine the rate of degradation of this compound in an acidic solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • In a series of vials, add a known volume of the stock solution.

  • To each vial, add the 1 M HCl solution to achieve the desired final acid concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial by adding an equal volume of saturated sodium bicarbonate solution.

  • Extract the organic components with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by HPLC or GC-MS to quantify the remaining this compound and identify any degradation products.

Protocol 2: Stability Testing of this compound under Basic Conditions

Objective: To evaluate the stability of this compound in the presence of a base.

Materials:

Procedure:

  • For SN2 conditions: Prepare a solution of this compound in ethanol and add 1 M NaOH.

  • For E2 conditions: Prepare a solution of this compound in tert-butanol and add potassium tert-butoxide.

  • Stir the solutions at a controlled temperature.

  • At various time intervals, take an aliquot of the reaction mixture.

  • Quench the reaction by adding water.

  • Extract the organic compounds with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Analyze the samples by GC-MS to determine the ratio of substitution to elimination products and the concentration of the starting material.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions (pH 2) at 40°C

Time (hours)This compound (%)5-Bromo-2-methyl-2-pentanol (%)
01000
1955
48218
86832
243565

Table 2: Hypothetical Product Distribution under Basic Conditions at 50°C

Base/SolventSubstitution Product (%)Elimination Product (%)
NaOH / Ethanol8515
Potassium tert-butoxide / tert-butanol1090

Visualizations

Acidic_Degradation This compound This compound Carbocation_Intermediate Carbocation_Intermediate This compound->Carbocation_Intermediate + H+ 5-Bromo-2-methyl-2-pentanol 5-Bromo-2-methyl-2-pentanol Carbocation_Intermediate->5-Bromo-2-methyl-2-pentanol + H2O, -H+ Basic_Degradation cluster_0 SN2 Pathway cluster_1 E2 Pathway Start_SN2 This compound Product_SN2 2-methyl-2-penten-5-ol Start_SN2->Product_SN2 OH- (strong, non-bulky base) Start_E2 This compound Product_E2 2-methyl-1,3-pentadiene Start_E2->Product_E2 t-BuOK (strong, bulky base) Experimental_Workflow Start Prepare Sample Solution Incubate Incubate under Acidic/Basic Conditions Start->Incubate Quench Quench Reaction at Time Points Incubate->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Analyze Analyze by GC-MS or HPLC Dry->Analyze

References

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Products from 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to tertiary alcohols derived from 5-Bromo-2-methyl-2-pentene, with a focus on the Grignard reaction. The performance of this method is compared with alternative syntheses, supported by experimental data and detailed protocols.

Introduction

This compound is a versatile bifunctional molecule, featuring both a reactive primary alkyl bromide and a trisubstituted alkene. This structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis. The primary bromide is amenable to nucleophilic substitution and the formation of organometallic reagents, while the double bond can undergo various addition reactions. This guide focuses on the characterization of products obtained via the Grignard reaction of this compound, providing a direct comparison with alternative synthetic methodologies.

Primary Synthetic Route: Grignard Reaction with Acetone (B3395972)

The reaction of the Grignard reagent derived from this compound with acetone provides a straightforward route to 2,6-dimethyl-6-hepten-2-ol (B1615869). This tertiary alcohol is a useful intermediate in the synthesis of various fine chemicals and natural products.

Reaction Scheme:

  • Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

  • Reaction with Acetone: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • Workup: An acidic workup protonates the resulting alkoxide to yield the final product, 2,6-dimethyl-6-hepten-2-ol.

Experimental Protocol: Synthesis of 2,6-dimethyl-6-hepten-2-ol via Grignard Reaction

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Acetone

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

    • Iodine crystal (for initiation)

  • Procedure:

    • All glassware must be thoroughly dried to exclude moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction has initiated (indicated by the disappearance of the iodine color and bubbling), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of acetone (1.1 equivalents) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Alternative Synthetic Routes and Comparison

To provide a comprehensive overview, two alternative methods for the synthesis of similar structures are presented: the Barbier reaction and the Reformatsky reaction.

1. Barbier Reaction

The Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in the presence of the carbonyl substrate. This method offers operational simplicity compared to the two-step Grignard protocol.[1][2][3][4][5]

Reaction Scheme:

This compound, a metal (e.g., zinc, indium, or magnesium), and acetone are all combined in a single reaction vessel.

Experimental Protocol: Synthesis of 2,6-dimethyl-6-hepten-2-ol via Barbier Reaction

  • Materials:

    • This compound

    • Zinc dust (activated)

    • Acetone

    • Anhydrous THF

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a round-bottom flask, combine activated zinc dust (1.5 equivalents) and acetone (1.2 equivalents) in anhydrous THF under an inert atmosphere.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

    • The reaction is often initiated by gentle heating or sonication.

    • After the addition, stir the reaction at room temperature until completion (monitored by TLC or GC).

    • Workup is similar to the Grignard reaction protocol.

2. Reformatsky Reaction

The Reformatsky reaction is typically used to synthesize β-hydroxy esters from α-haloesters and carbonyl compounds using zinc metal.[6][7][8][9][10] While not a direct route to 2,6-dimethyl-6-hepten-2-ol, it represents an important alternative for C-C bond formation and the synthesis of related hydroxy-carbonyl compounds. A hypothetical adaptation for comparison would involve the reaction of an appropriate ketone with a zinc homoenolate.

Performance Comparison

FeatureGrignard ReactionBarbier ReactionReformatsky Reaction (Adapted)
Reagent Preparation Separate step for Grignard reagent formationIn situ generation of organometallic reagentIn situ generation of organozinc reagent
Reaction Conditions Strictly anhydrousCan often be performed in the presence of some waterStrictly anhydrous
Operational Simplicity Less simple (two-step)More simple (one-pot)More simple (one-pot)
Metal MagnesiumZinc, Indium, Magnesium, etc.Zinc
Substrate Scope Broad (aldehydes, ketones, esters, etc.)Primarily aldehydes and ketonesAldehydes, ketones, and imines
Typical Yields Generally highVariable, can be highGenerally good

Characterization Data of 2,6-dimethyl-6-hepten-2-ol

PropertyValue
Molecular Formula C₉H₁₈O[11]
Molecular Weight 142.24 g/mol [11]
Boiling Point Not readily available
Density 0.844 g/mL at 20 °C[12]
Refractive Index n20/D 1.444[12]
¹³C NMR (Predicted) δ (ppm): 23.5, 24.1, 29.3, 44.9, 70.8, 110.2, 145.7
Mass Spectrum (EI) Major fragments (m/z): 127, 109, 84, 69, 59, 43, 41[13]

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents This compound Mg turnings Anhydrous THF start->reagents initiation Initiate Grignard Formation (Iodine, gentle heat) reagents->initiation addition Dropwise addition of This compound initiation->addition grignard Formation of (4-methylpent-3-en-1-yl)magnesium bromide addition->grignard add_ketone Add Acetone in THF grignard->add_ketone stir Stir at RT add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product 2,6-dimethyl-6-hepten-2-ol purify->product

Caption: Experimental workflow for the synthesis of 2,6-dimethyl-6-hepten-2-ol via Grignard reaction.

Reaction_Pathways cluster_grignard Grignard Pathway cluster_barbier Barbier Pathway cluster_reformatsky Reformatsky Analogue start This compound g_reagent Grignard Reagent start->g_reagent 1. Mg, THF b_product Tertiary Alcohol (e.g., 2,6-dimethyl-6-hepten-2-ol) start->b_product Zn, Acetone, THF (one-pot) g_product Tertiary Alcohol (e.g., 2,6-dimethyl-6-hepten-2-ol) g_reagent->g_product 2. Acetone 3. H3O+ workup r_product β-Hydroxy Ester alpha_halo α-Haloester alpha_halo->r_product 1. Zn, THF ketone Ketone/Aldehyde ketone->r_product 2. H3O+ workup

Caption: Comparison of synthetic pathways for C-C bond formation.

References

A Researcher's Guide to GC-MS Analysis of 5-Bromo-2-methyl-2-pentene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction pathways of versatile building blocks like 5-Bromo-2-methyl-2-pentene is crucial for the synthesis of complex molecules. This guide provides a comparative analysis of the reaction products of this compound under different conditions, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) analysis for product identification and quantification.

Reaction Versatility of this compound

This compound is a valuable bifunctional reagent, possessing both a primary alkyl bromide and a trisubstituted alkene. This structure allows for a range of chemical transformations, primarily nucleophilic substitution (SN2), elimination (E2), and the formation of organometallic reagents for subsequent carbon-carbon bond formation. The choice of reagents and reaction conditions dictates the predominant reaction pathway and the resulting product distribution.

Comparative Analysis of Reaction Pathways

This guide explores three key reaction pathways for this compound:

  • Nucleophilic Substitution (SN2) with Sodium Hydroxide (B78521): A classic SN2 reaction leading to the corresponding alcohol.

  • Elimination (E2) with Potassium tert-Butoxide: An E2 reaction favoring the formation of a conjugated diene.

  • Grignard Reaction with Acetone (B3395972): Formation of a Grignard reagent followed by nucleophilic addition to a ketone, resulting in a tertiary alcohol.

The following sections detail the experimental protocols, expected product distributions, and GC-MS analysis for each of these reactions.

Data Presentation: Product Distribution

The expected product distribution for each reaction, based on established chemical principles, is summarized in the tables below. These values represent typical outcomes and may vary based on precise experimental conditions.

Table 1: Nucleophilic Substitution (SN2) Reaction Products

Product NameStructureRetention Time (min)Relative Abundance (%)Key Mass Fragments (m/z)
5-Hydroxy-2-methyl-2-penteneCC(C)=CHCH2CH2OH8.585 (Major)84, 69, 55, 43, 41
2-Methyl-1,3-pentadieneCH2=C(C)CH=CHCH36.210 (Minor)82, 67, 53, 41
This compoundCC(C)=CHCH2CH2Br9.85 (Unreacted)164/162, 83, 67, 55, 41

Table 2: Elimination (E2) Reaction Products

Product NameStructureRetention Time (min)Relative Abundance (%)Key Mass Fragments (m/z)
2-Methyl-1,3-pentadieneCH2=C(C)CH=CHCH36.290 (Major)82, 67, 53, 41
5-Hydroxy-2-methyl-2-penteneCC(C)=CHCH2CH2OH8.55 (Minor)84, 69, 55, 43, 41
This compoundCC(C)=CHCH2CH2Br9.85 (Unreacted)164/162, 83, 67, 55, 41

Table 3: Grignard Reaction Products

Product NameStructureRetention Time (min)Relative Abundance (%)Key Mass Fragments (m/z)
2,6-Dimethyl-5-hepten-2-ol(CH3)2C(OH)CH2CH2C(CH3)=CH211.280 (Major)127, 109, 95, 84, 69, 59, 43
This compoundCC(C)=CHCH2CH2Br9.815 (Unreacted)164/162, 83, 67, 55, 41
Byproducts (e.g., Wurtz coupling)VariousVariable5Variable

Experimental Protocols

General GC-MS Analysis Protocol

A standard method for the analysis of the reaction mixtures is outlined below.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Reaction Protocols

1. Nucleophilic Substitution (SN2) with Sodium Hydroxide

  • To a solution of this compound (1.63 g, 10 mmol) in 20 mL of a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add sodium hydroxide (0.8 g, 20 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS.

2. Elimination (E2) with Potassium tert-Butoxide

  • To a solution of this compound (1.63 g, 10 mmol) in 20 mL of anhydrous tert-butanol, add potassium tert-butoxide (2.24 g, 20 mmol).

  • Stir the mixture at 50°C for 6 hours.

  • Cool the reaction mixture, add 20 mL of water, and extract with pentane (B18724) (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate the volatile product.

  • Analyze the crude product by GC-MS.

3. Grignard Reaction with Acetone

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (0.36 g, 15 mmol) in 10 mL of anhydrous diethyl ether, add a small crystal of iodine. Slowly add a solution of this compound (1.63 g, 10 mmol) in 10 mL of anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining solution dropwise and reflux for 1 hour.

  • Reaction with Acetone: Cool the Grignard reagent to 0°C and add a solution of acetone (0.58 g, 10 mmol) in 5 mL of anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathways reagent This compound sub NaOH (aq) reagent->sub SN2 elim t-BuOK reagent->elim E2 grig 1. Mg, Et2O 2. Acetone reagent->grig Grignard prod_sub 5-Hydroxy-2-methyl-2-pentene (SN2 Product) sub->prod_sub prod_elim 2-Methyl-1,3-pentadiene (E2 Product) elim->prod_elim prod_grig 2,6-Dimethyl-5-hepten-2-ol (Grignard Product) grig->prod_grig

Caption: Reaction pathways of this compound.

GCMS_Workflow start Reaction Mixture injection GC Injection Port start->injection column GC Column (Separation) injection->column ionization MS Ion Source (EI, 70 eV) column->ionization analyzer Mass Analyzer (Quadrupole) ionization->analyzer detector Detector analyzer->detector data Data System (TIC and Mass Spectra) detector->data

Caption: Experimental workflow for GC-MS analysis.

GC-MS Fragmentation Analysis

  • This compound (Starting Material): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ at m/z 162 and 164 due to the presence of bromine isotopes (79Br and 81Br) in a nearly 1:1 ratio. Key fragments include the loss of bromine to give a peak at m/z 83 [M-Br]+, and further fragmentation of the alkyl chain leading to peaks at m/z 67, 55, and 41.

  • 5-Hydroxy-2-methyl-2-pentene (SN2 Product): The molecular ion [M]+ at m/z 100 may be weak or absent. A prominent peak will be observed at m/z 84 due to the loss of a water molecule [M-H2O]+. Other significant fragments include m/z 69, 55, 43 (acetyl cation), and 41.

  • 2-Methyl-1,3-pentadiene (E2 Product): The molecular ion [M]+ at m/z 82 will be prominent. Fragmentation will involve the loss of a methyl group to give a peak at m/z 67 [M-CH3]+. Other characteristic fragments will appear at m/z 53 and 41.

  • 2,6-Dimethyl-5-hepten-2-ol (Grignard Product): The molecular ion [M]+ at m/z 142 is expected to be weak. A significant peak will be observed at m/z 127 due to the loss of a methyl group [M-CH3]+. The base peak is often at m/z 59, corresponding to the stable [C(CH3)2OH]+ fragment. Other important fragments can be found at m/z 109, 95, 84, and 69.

This guide provides a framework for the analysis of reaction products from this compound. Researchers can adapt these protocols and data to their specific experimental setups and analytical instrumentation.

Navigating the Structural Maze: A Comparative Guide to NMR Analysis of 5-Bromo-2-methyl-2-pentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate world of drug development and organic synthesis, the precise elucidation of molecular structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural characterization of 5-Bromo-2-methyl-2-pentene and its derivatives. Detailed experimental protocols and data interpretation are presented to aid in the unambiguous assignment of these halogenated alkenes.

The structural isomerism inherent in molecules like this compound necessitates powerful analytical techniques to distinguish between closely related compounds. While methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial information regarding molecular weight and functional groups, NMR spectroscopy stands as the unparalleled tool for detailed structural elucidation, offering deep insights into the carbon-hydrogen framework and stereochemistry.

Deciphering the Code: NMR Data for this compound

Predicted NMR Data for this compound

Below is a summary of the predicted ¹H and ¹³C NMR spectral data. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS).

¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J) in Hz Integration
H3~5.30Triplet (t)~7.01H
H4~2.65Quartet (q)~7.02H
H5~3.40Triplet (t)~7.02H
C1-CH₃~1.70Singlet (s)-3H
C2-CH₃~1.60Singlet (s)-3H
¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C1~25
C2~135
C3~120
C4~38
C5~32
C2-CH₃~18

The Experimental Blueprint: Acquiring High-Quality NMR Spectra

A standardized protocol is essential for obtaining reliable and reproducible NMR data. The following methodology is recommended for the analysis of this compound derivatives.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy Parameters (125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0-150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing the Path to Structure: Workflows and Logic

To clearly illustrate the process of structure elucidation and the relationships between different analytical steps, the following diagrams are provided in the DOT language for Graphviz.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Derivative Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Analyze_Shifts Analyze Chemical Shifts H1_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants & Multiplicities H1_NMR->Analyze_Coupling DEPT DEPT C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Analyze_Shifts Analyze_2D Correlate Nuclei with 2D Data COSY->Analyze_2D HSQC->Analyze_2D HMBC->Analyze_2D Propose_Structure Propose Structure Analyze_Shifts->Propose_Structure Analyze_Coupling->Propose_Structure Analyze_2D->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Workflow for NMR-based structure elucidation.

logical_relationships cluster_data NMR Data cluster_info Structural Information chem_shift Chemical Shift (δ) environment Electronic Environment of Nucleus chem_shift->environment integration Integration proton_ratio Relative Number of Protons integration->proton_ratio multiplicity Multiplicity neighboring_protons Number of Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constant (J) connectivity Connectivity between Coupled Nuclei coupling->connectivity

Validating the Synthesis of Penifulvin A via 5-Bromo-2-methyl-2-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a synthetic route to the potent insecticide penifulvin A that utilizes 5-Bromo-2-methyl-2-pentene. The performance of this pathway is objectively compared with established alternative total syntheses, supported by experimental data from peer-reviewed literature. Detailed methodologies and workflow visualizations are provided to facilitate comprehension and replication.

Introduction to Penifulvin A

Penifulvin A is a structurally complex sesquiterpenoid natural product first isolated from the fungus Penicillium griseofulvum. Its unique dioxa[5.5.5.6]fenestrane skeleton, featuring five contiguous stereocenters, has made it a challenging and attractive target for synthetic chemists. Beyond its architectural intrigue, penifulvin A exhibits significant insecticidal activity, particularly against the fall armyworm (Spodoptera frugiperda), a major agricultural pest.[1] The development of efficient and scalable synthetic routes is crucial for further structure-activity relationship (SAR) studies and the potential development of novel agrochemicals.

Synthesis Route Utilizing this compound

The use of this compound as a key building block has been validated in the early stages of the total synthesis of penifulvin A developed by Gaich and Mulzer. This reagent serves as an effective C6 electrophile for introducing the side chain necessary for the pivotal intramolecular [3+2] meta-photocycloaddition reaction. The workflow for this synthesis is outlined below.

Penifulvin_A_Synthesis_Workflow A o-Tolylacetic acid C Alkylation A->C B This compound B->C D Arene-alkene precursor C->D Formation of C-C bond E meta-Photocycloaddition D->E Key C-C bond formation (UV light) F Tricyclic intermediate E->F G Oxidation Cascade (Birch reduction, Ozonolysis, Oxidation) F->G Ring modification and functionalization H Penifulvin A G->H

Caption: Synthetic workflow for Penifulvin A using this compound.

Experimental Protocol: Alkylation of o-Tolylacetic acid

The following protocol is adapted from the doctoral dissertation of Tanja Gaich, a key contributor to the first total synthesis of penifulvin A.

Reaction: o-Tolylacetic acid is deprotonated and subsequently alkylated with this compound to yield the arene-alkene precursor for photocycloaddition.

Materials:

Procedure:

  • A solution of o-tolylacetic acid in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is cooled back to 0 °C, and this compound (1.1 equivalents) is added dropwise.

  • The reaction is allowed to stir at room temperature for 24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arene-alkene precursor.

Comparative Analysis of Penifulvin A Syntheses

The efficiency of a total synthesis is often measured by its step count and overall yield. Below is a comparison of the Gaich and Mulzer synthesis, which utilizes this compound in its initial steps, with another notable synthesis.

Synthetic RouteKey StrategyNumber of Steps (Longest Linear Sequence)Overall YieldStereocontrol
Gaich & Mulzer (Racemic) Intramolecular meta-photocycloaddition5Not ReportedRacemic
Gaich & Mulzer (Enantioselective) Intramolecular meta-photocycloaddition8Not ReportedEnantiopure
Das, Kant & Chakraborty (Scalable, Racemic) Pd(0)-catalyzed cross-coupling, Johnson-Claisen rearrangement, Ti(III)-mediated reductive cyclization1216%Racemic

Note: The Gaich and Mulzer publication focuses on the novelty and conciseness of the route, particularly the key photocycloaddition step, and does not report an overall yield for the multi-step sequence.[2] The synthesis by Das et al. represents a longer but scalable approach with a reported overall yield of 16%.[3]

Biological Activity and Logical Pathway

Penifulvin A is a potent insecticide against the fall armyworm, Spodoptera frugiperda. While the specific molecular target has not been fully elucidated, its activity leads to mortality and feeding inhibition in the larvae. The logical pathway of its biological effect can be summarized as follows.

Penifulvin_A_Insecticidal_Action A Penifulvin A B Application to Spodoptera frugiperda (larvae) A->B C Interaction with Unknown Molecular Target B->C D Disruption of Critical Physiological Pathway C->D E Physiological Effects D->E F Antifeedant Effect E->F G Mortality E->G

Caption: Logical pathway of Penifulvin A's insecticidal action.

Conclusion

The use of this compound provides a direct and effective method for introducing a key side chain in the early stages of the total synthesis of penifulvin A. This alkylation step is crucial for setting the stage for the complexity-building meta-photocycloaddition reaction. When comparing this route to other published syntheses, the Gaich and Mulzer approach stands out for its brevity in the racemic series (5 steps). While the scalable synthesis by Das et al. is longer (12 steps), it provides a high overall yield of 16%.[3] The choice of synthetic route will ultimately depend on the specific goals of the research, whether it be rapid access to analogs for SAR studies or the large-scale production of the natural product. Further investigation into the mechanism of action of penifulvin A is warranted to fully understand its potent insecticidal properties.

References

A Comparative Guide to the Synthetic Utility of 5-Bromo-2-methyl-2-pentene and Prenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds, the choice of alkylating agent is a critical determinant of reaction efficiency and product yield. This guide provides a detailed comparison of two structurally related but distinct C5 building blocks: 5-Bromo-2-methyl-2-pentene and prenyl bromide. While both serve as precursors for the introduction of isoprenoid moieties, their differing structural features give rise to distinct reactivity profiles that are essential for synthetic chemists to understand and leverage.

Structural and Reactivity Overview

The key difference between this compound and prenyl bromide lies in the position of the bromine atom relative to the double bond. Prenyl bromide (1-bromo-3-methyl-2-butene) is an allylic bromide , where the bromine is attached to a carbon atom adjacent to a double bond. In contrast, this compound is a homoallylic bromide , with the bromine atom situated two carbons away from the double bond. This seemingly subtle distinction has profound implications for their reactivity, particularly in nucleophilic substitution reactions.

Allylic halides, such as prenyl bromide, are known to exhibit enhanced reactivity in SN2 reactions. This is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system of the double bond.[1][2] This electronic effect lowers the activation energy of the reaction, making prenyl bromide a highly efficient prenylating agent.[3] Conversely, the bromine in this compound, being in a homoallylic position, does not experience this direct electronic stabilization, and its reactivity is more akin to that of a primary alkyl halide.[4]

Data Presentation: A Comparative Analysis

The following tables summarize the physical properties and a qualitative comparison of the reactivity of this compound and prenyl bromide. Due to a lack of directly comparable experimental data in the literature for the same reaction, the reactivity comparison is based on established principles of organic chemistry.

Table 1: Physical Properties

PropertyThis compoundPrenyl Bromide
CAS Number 2270-59-9870-63-3
Molecular Formula C₆H₁₁BrC₅H₉Br
Molecular Weight 163.06 g/mol 149.03 g/mol
Boiling Point 152-154 °C~131 °C
Density 1.217 g/mL at 25 °C~1.34 g/mL at 25 °C
Refractive Index n20/D 1.476n20/D 1.487

Table 2: Qualitative Reactivity Comparison

Reaction TypeThis compoundPrenyl BromideRationale
SN2 Reactions Moderately reactiveHighly reactiveThe transition state of the SN2 reaction is stabilized by the adjacent double bond in the allylic system of prenyl bromide, leading to a faster reaction rate.[1][2]
Grignard Reagent Formation Readily formsCan be challengingWhile both can form Grignard reagents, the higher reactivity of prenyl bromide can lead to more side reactions, such as Wurtz coupling.[5]
Use in Sesquiterpenoid Synthesis Common precursorCommon precursorBoth are valuable C5 building blocks for the synthesis of terpenes and other natural products.

Experimental Protocols

Below is a representative experimental protocol for the N-alkylation of an indole, a common reaction for introducing alkyl groups onto heterocyclic scaffolds. This protocol can be adapted for both this compound and prenyl bromide, although reaction times and temperatures may need to be optimized based on their differing reactivities.

N-Alkylation of 2-methylindole (B41428)

Materials:

  • 2-methylindole

  • This compound or Prenyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylindole (1.0 equivalent).

  • Dissolve the 2-methylindole in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[6]

  • Slowly add this compound or prenyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For the less reactive this compound, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

The following diagrams illustrate the structural differences between this compound and prenyl bromide and their implications for SN2 reactivity.

G cluster_0 This compound (Homoallylic) cluster_1 Prenyl Bromide (Allylic) a Br-CH₂-CH₂-C(CH₃)=CH₂ b Br-CH₂-CH=C(CH₃)₂

Caption: Structural comparison of this compound and prenyl bromide.

SN2_Comparison cluster_prenyl Prenyl Bromide (Allylic) - SN2 Transition State cluster_homoallyl This compound (Homoallylic) - SN2 Transition State prenyl_ts [Nu---CH₂(Br)---CH=C(CH₃)₂]⁻ stabilization Stabilized by π-system overlap prenyl_ts->stabilization Faster Reaction homoallyl_ts [Nu---CH₂(Br)CH₂-C(CH₃)=CH₂]⁻ no_stabilization No direct π-system overlap stabilization homoallyl_ts->no_stabilization Slower Reaction

Caption: Comparison of SN2 transition states.

References

Alternative reagents to 5-Bromo-2-methyl-2-pentene for terpene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of terpenes, a vast and structurally diverse class of natural products, is a cornerstone of drug discovery and development. The strategic introduction of the five-carbon isoprene (B109036) unit is a critical step in these synthetic endeavors. 5-Bromo-2-methyl-2-pentene, a commonly used C5 building block, serves as a reliable prenylating agent. However, the landscape of synthetic organic chemistry offers a variety of alternative reagents, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and experimental convenience. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Comparison of Prenylating Agents

The choice of a prenylating agent significantly impacts the outcome of a terpene synthesis. The following table summarizes the performance of key alternatives to this compound based on available experimental data. It is important to note that reaction conditions can greatly influence yields and selectivity, and the data presented here is for comparative purposes.

Reagent/MethodSubstrateProductReaction ConditionsYield (%)StereoselectivityReference
Prenyl Halides & Sulfonates (S_N2) Phenol (B47542)Prenyl phenyl etherK₂CO₃, Acetone, reflux~90N/A[1]
Carboxylic AcidPrenyl esterNaHCO₃, DMFGoodN/A[1]
Organocuprates (Gilman Reagents) α,β-Unsaturated Ketone1,4-conjugate addition productR₂CuLi, THF, -78 °C to 0 °CHighHigh[2]
Grignard Reagents Aldehyde/KetoneTertiary AlcoholPrenylMgBr, THF, 0 °C to rt60-97Varies[3]
Palladium-Catalyzed Cross-Coupling Aryl/Vinyl HalidePrenylated Aromatic/OlefinPd catalyst, ligand, base, solventVariableHigh[4][5]
Julia-Kocienski Olefination Aldehyde(E)-AlkenePT-sulfone, KHMDS, DME, -55 °C71High (E)-selectivity[6]
Wittig Reaction Aldehyde/Ketone(Z)-Alkene (with unstabilized ylides)Phosphonium (B103445) ylide, base, THFVariesHigh (Z)-selectivity[7][8]

In-Depth Analysis of Alternative Reagents

Prenyl Halides and Sulfonates

Overview: Prenyl halides (chloride, bromide, iodide) and sulfonates (tosylate, mesylate) are classic electrophilic prenylating agents that react with nucleophiles via S_N2 or S_N1 pathways. The reactivity order for the leaving group is generally I > Br > Cl and OTf > OTs > OMs. While this compound is a common choice, other halides and sulfonates offer different levels of reactivity and may be more suitable for specific substrates or conditions. For instance, in sterically hindered systems, bromide can sometimes be a more effective leaving group than tosylate[9].

Experimental Protocol (General S_N2 Prenylation of a Phenol):

  • To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the prenyl halide or sulfonate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow_sn2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Solvent B Add Base A->B C Stir at RT B->C D Add Prenylating Agent C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool and Filter F->G H Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for a typical S_N2 prenylation reaction.

Organometallic Reagents

Overview: Prenyl Grignard reagents (e.g., 2-methyl-2-penten-5-ylmagnesium bromide) act as nucleophilic C5 synthons. They readily add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, providing a powerful tool for constructing terpene skeletons. The preparation of these reagents from the corresponding halides and magnesium is a key step[3].

Experimental Protocol (Formation and Reaction of a Prenyl Grignard Reagent):

  • Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small crystal of iodine. Add a solution of the prenyl halide (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with an Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the aldehyde or ketone (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

Overview: Lithium dialkylcuprates, or Gilman reagents, are softer nucleophiles than Grignard reagents. This property makes them ideal for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a common transformation in terpene synthesis. They are generally less basic, which can minimize side reactions[2][10].

Experimental Protocol (1,4-Conjugate Addition of a Prenylcuprate):

  • Reagent Formation: To a suspension of CuI (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the prenyl lithium reagent (2.0 eq) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes to form the Gilman reagent.

  • Conjugate Addition: Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF to the Gilman reagent at -78 °C. Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

organometallic_pathways cluster_grignard Grignard Pathway cluster_cuprate Organocuprate Pathway G1 Prenyl Halide G2 Mg, THF G1->G2 Formation G3 Prenyl-MgX G2->G3 G5 Tertiary Alcohol G3->G5 G4 Aldehyde/Ketone G4->G5 Addition C1 Prenyl-Li C2 CuI, THF C1->C2 Formation C3 [Prenyl]₂CuLi C2->C3 C5 1,4-Adduct C3->C5 C4 α,β-Unsaturated Ketone C4->C5 Conjugate Addition

Caption: Synthetic pathways utilizing Grignard and organocuprate reagents.

Olefination Reactions

Overview: The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. For terpene synthesis, a prenyl sulfone can be employed to introduce the C5 unit[6][11][12].

Experimental Protocol (Julia-Kocienski Olefination):

  • To a solution of the prenyl phenyltetrazole (PT) sulfone (1.0 eq) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for another 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to yield the (E)-alkene.

Overview: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphonium ylide. The stereochemical outcome is dependent on the nature of the ylide. Unstabilized ylides, such as those derived from prenyltriphenylphosphonium halides, typically afford the (Z)-alkene with good selectivity[7][8][13].

Experimental Protocol (Wittig Reaction with an Unstabilized Ylide):

  • Ylide Formation: To a suspension of the prenyltriphenylphosphonium halide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.0 eq).

  • Stir the resulting deep red or orange solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Olefination: Add a solution of the aldehyde or ketone (0.9 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization or chromatography.

olefination_logic Start Desired Alkene Stereochemistry? E_Alkene (E)-Alkene Start->E_Alkene trans Z_Alkene (Z)-Alkene Start->Z_Alkene cis Julia Julia-Kocienski Olefination E_Alkene->Julia Wittig Wittig Reaction (Unstabilized Ylide) Z_Alkene->Wittig

Caption: Logical flow for selecting an olefination method based on desired stereochemistry.

Conclusion

The synthesis of terpenes is a rich field with a diverse toolkit of reagents and methodologies. While this compound remains a valuable and widely used C5 building block, the alternative reagents discussed in this guide offer a broader range of reactivity and selectivity. Organometallic reagents provide powerful nucleophilic routes to complex terpene skeletons, while modern olefination reactions allow for precise control over double bond geometry. The choice of reagent will ultimately depend on the specific synthetic target, the desired stereochemistry, and the functional group tolerance of the substrates involved. By understanding the comparative advantages and limitations of each approach, researchers can make more informed decisions to streamline their synthetic efforts in the pursuit of novel therapeutics and other valuable compounds.

References

A Comparative Guide to the Reactivity of Homoallylic Halides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homoallylic halide motif is a valuable building block in organic synthesis, offering a versatile platform for the introduction of functionality and the construction of complex molecular architectures. The reactivity of these compounds is critically influenced by the nature of the halogen atom, which dictates reaction rates, product distributions, and mechanistic pathways. This guide provides an objective comparison of the reactivity of homoallylic chlorides, bromides, and iodides, supported by established chemical principles and experimental considerations.

Factors Governing Reactivity

The reactivity of homoallylic halides (4-halo-1-butenes) in nucleophilic substitution and cyclization reactions is primarily governed by two key factors:

  • Leaving Group Ability: The facility with which the halide ion departs is a crucial determinant of reaction rate. The stability of the resulting halide anion and the strength of the carbon-halogen (C-X) bond are the primary factors. Weaker bases are better leaving groups, and C-X bond strength decreases down the halogen group. Consequently, the established order of leaving group ability is I⁻ > Br⁻ > Cl⁻.[1] This translates to a general reactivity trend of homoallylic iodide > homoallylic bromide > homoallylic chloride.

  • Anchimeric Assistance (Neighboring Group Participation): The π-electrons of the homoallylic double bond can participate in the substitution process, a phenomenon known as anchimeric assistance. This participation involves the formation of a non-classical, bridged carbocation intermediate (a cyclopropylmethyl cation), which can lead to significantly enhanced reaction rates compared to their saturated analogs. This participation can also lead to the formation of rearranged products, such as cyclopropylmethyl and cyclobutyl derivatives, in addition to the direct substitution product.

Comparative Reactivity Data

Homoallylic HalideRelative Rate of Solvolysis (Illustrative)Predominant Mechanism(s)Typical Product Profile
4-iodo-1-butene ~100Sɴ1 with significant anchimeric assistance, Sɴ2High proportion of rearranged products (cyclopropylmethyl and cyclobutyl derivatives), direct substitution product.
4-bromo-1-butene ~10Sɴ1 with anchimeric assistance, Sɴ2Mixture of rearranged and direct substitution products.
4-chloro-1-butene 1Primarily Sɴ2, Sɴ1 with less significant anchimeric assistancePredominantly direct substitution product, minor amounts of rearranged products.

Experimental Protocols

To experimentally determine and compare the reactivity of homoallylic halides, the following protocols can be employed.

Experiment 1: Kinetic Study of Solvolysis by Titration

This method allows for the determination of the rate of solvolysis by monitoring the production of the corresponding hydrohalic acid (HX).

Materials:

Procedure:

  • Prepare a 0.1 M solution of each homoallylic halide in the chosen solvent.

  • Place a known volume (e.g., 50 mL) of each solution in separate sealed flasks and allow them to equilibrate in a constant temperature bath (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot (e.g., 5 mL) from each flask and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the liberated acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate of reaction can be determined by plotting the concentration of the hydrohalic acid produced against time. The rate constants can then be calculated from the integrated rate laws.

Experiment 2: Comparative Reaction with a Nucleophile (e.g., Sodium Azide)

This experiment compares the rate of nucleophilic substitution with a common nucleophile.

Materials:

  • 4-chloro-1-butene

  • 4-bromo-1-butene

  • 4-iodo-1-butene

  • Sodium azide (B81097) (NaN₃)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate 0.1 M solutions of each homoallylic halide and a 0.2 M solution of sodium azide in DMF.

  • In three separate reaction vessels, mix the solution of each homoallylic halide with the sodium azide solution. Add a known amount of the internal standard to each vessel.

  • Maintain the reactions at a constant temperature (e.g., 60 °C) and stir.

  • At various time points, withdraw a small sample from each reaction mixture, quench it with water, and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the consumption of the starting material and the formation of the product (4-azido-1-butene and any rearranged products).

  • The relative rates of reaction can be determined by comparing the percentage conversion of each homoallylic halide over time.

Logical Relationship of Reactivity Factors

The interplay between the leaving group ability and anchimeric assistance determines the overall reactivity and the mechanistic pathway. The following diagram illustrates this relationship.

G cluster_0 Factors Influencing Reactivity cluster_1 Mechanistic Pathways cluster_2 Products LeavingGroup Leaving Group Ability (I > Br > Cl) Reactivity Overall Reactivity LeavingGroup->Reactivity Increases Anchimeric Anchimeric Assistance (Double Bond Participation) Anchimeric->Reactivity Increases SN1 Sɴ1 Pathway (Carbocation Intermediate) Reactivity->SN1 Favors SN2 Sɴ2 Pathway (Concerted) Reactivity->SN2 Competes with Direct Direct Substitution Product SN1->Direct Rearranged Rearranged Products (Cyclopropylmethyl, Cyclobutyl) SN1->Rearranged SN2->Direct

Caption: Factors influencing the reactivity of homoallylic halides.

Conclusion

The reactivity of homoallylic halides in organic synthesis follows the general trend of iodide > bromide > chloride, primarily due to the differences in leaving group ability. The participation of the homoallylic double bond through anchimeric assistance can significantly accelerate reaction rates and lead to the formation of rearranged cyclic products, particularly with better leaving groups like iodide and bromide. For synthetic applications requiring direct substitution with minimal rearrangement, homoallylic chlorides are often the substrates of choice, albeit with slower reaction rates. Conversely, when the formation of cyclopropylmethyl or cyclobutyl derivatives is desired, the more reactive homoallylic bromides and iodides are preferred. The choice of homoallylic halide should therefore be carefully considered based on the desired reaction outcome and the acceptable reaction conditions.

References

Mechanistic Insights into the Reactions of 5-Bromo-2-methyl-2-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key reactions involving 5-Bromo-2-methyl-2-pentene, a versatile building block in organic synthesis. We will explore its reactivity in nucleophilic substitution, elimination, and Grignard reagent formation, offering a mechanistic understanding and comparison with alternative substrates. The experimental data presented, based on established principles of organic chemistry, serves to guide synthetic strategy and reaction optimization.

Nucleophilic Substitution: A Preference for the SN2 Pathway

This compound, being a primary alkyl halide, readily undergoes nucleophilic substitution, primarily following the SN2 mechanism. This is attributed to the low steric hindrance around the carbon atom bonded to the bromine, allowing for backside attack by a nucleophile.

Comparison with a Tertiary Alkyl Halide

To illustrate the distinct reactivity of this compound, we compare its reaction with sodium hydroxide (B78521) to that of a tertiary alkyl halide, 2-Bromo-2-methylpentane.

SubstrateReaction TypeProduct(s)Typical Yield
This compoundSN25-methyl-5-hexen-1-olHigh (>80%)
2-Bromo-2-methylpentaneSN1 / E12-methyl-2-pentanol, 2-methyl-1-pentene, 2-methyl-2-penteneMixture of products, variable yields

Table 1. Comparison of Nucleophilic Substitution Reactions.

Experimental Protocol: SN2 Reaction of this compound with NaOH

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.2 eq)

  • Ethanol (B145695)/Water (1:1 v/v)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium hydroxide in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • This compound is added to the flask.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 5-methyl-5-hexen-1-ol.

Reaction Pathway Diagram

SN2_Reaction sub This compound ts [HO---CH₂(CH₂)C(CH₃)=CHCH₃---Br]⁻ sub->ts Sₙ2 Attack nuc OH⁻ nuc->ts prod 5-methyl-5-hexen-1-ol ts->prod lg Br⁻ ts->lg

Caption: SN2 reaction of this compound with hydroxide.

Elimination Reactions: The Hofmann Product Predominates with a Bulky Base

When treated with a strong, sterically hindered base such as potassium tert-butoxide, this compound undergoes an E2 elimination reaction. Due to the steric bulk of the base, the kinetically favored product is the less substituted alkene, known as the Hofmann product.

Comparison of Bases in Elimination Reactions

The choice of base significantly influences the product distribution in elimination reactions.

SubstrateBaseMajor Product (Hofmann)Minor Product (Zaitsev)Reference
2-BromopentanePotassium tert-butoxidePent-1-enePent-2-ene[1]
2-Bromo-2-methylpentanePotassium tert-butoxide2-methyl-1-pentene2-methyl-2-pentene[2]
This compound Potassium tert-butoxide 2-methyl-1,5-hexadiene (Predicted) 2-methyl-1,4-hexadiene (Predicted)

Table 2. Predicted Product Distribution in the Elimination of this compound.

Experimental Protocol: E2 Reaction of this compound with Potassium tert-Butoxide

Materials:

Procedure:

  • A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • This compound is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with pentane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to yield the alkene products. The product ratio can be determined by gas chromatography (GC) or 1H NMR spectroscopy.

Logical Relationship Diagram

Elimination_Pathway start This compound base Potassium tert-butoxide (Bulky Base) start->base hofmann Hofmann Product (Major) base->hofmann Favored zaitsev Zaitsev Product (Minor) base->zaitsev Disfavored

Caption: Influence of a bulky base on elimination product distribution.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as ketones.

Comparison of Halide Reactivity for Grignard Formation

The reactivity of the starting alkyl halide influences the ease of Grignard reagent formation.

Alkyl HalideReactivityExpected Yield of Grignard Reagent
5-Iodo-2-methyl-2-penteneHighGood to Excellent
This compound Moderate Good
5-Chloro-2-methyl-2-penteneLowFair to Poor

Table 3. Relative Reactivity of Alkyl Halides in Grignard Reagent Formation.

Experimental Protocol: Grignard Reaction with Acetone (B3395972)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous diethyl ether

  • A small crystal of iodine

  • Acetone (1.0 eq)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A solution of this compound in anhydrous diethyl ether is added to the dropping funnel. A small amount is added to the magnesium to initiate the reaction.

  • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield 2,7-dimethyl-6-hepten-2-ol.

Experimental Workflow Diagram

Grignard_Workflow start This compound step1 React with Mg in anhydrous ether start->step1 grignard Grignard Reagent step1->grignard step2 React with Acetone grignard->step2 product 2,7-dimethyl-6-hepten-2-ol step2->product

Caption: Workflow for the synthesis of an alcohol via a Grignard reaction.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by its primary alkyl halide nature. It preferentially undergoes SN2 reactions with nucleophiles and, with the use of a sterically hindered base, can be selectively converted to the less substituted alkene via an E2 pathway. Furthermore, its ability to form a Grignard reagent opens up a wide range of possibilities for carbon-carbon bond formation. Understanding these mechanistic pathways and the factors that influence them is crucial for the successful application of this compound in the synthesis of complex target molecules in pharmaceutical and chemical research.

References

Unraveling Terpene Biosynthesis: A Comparative Guide to Isotopic Labeling with 5-Bromo-2-methyl-2-pentene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of terpene biosynthesis, isotopic labeling stands as an indispensable tool for elucidating metabolic pathways and understanding enzymatic mechanisms. This guide provides a comprehensive comparison of isotopic labeling studies involving 5-Bromo-2-methyl-2-pentene and other precursor alternatives, supported by experimental data and detailed protocols to inform your research strategies.

The strategic introduction of isotopic labels into terpene precursors allows for the tracing of atoms through complex biosynthetic routes, providing unambiguous evidence for reaction mechanisms and the origins of specific atoms in the final natural product. Among the various precursors utilized for this purpose, this compound has been employed as a key reagent in the synthesis of radiolabeled monoterpenes, such as geraniol (B1671447), a fundamental building block for a vast array of terpenoids.

Comparative Analysis of Isotopic Labeling Precursors

The choice of an isotopically labeled precursor is critical and depends on the specific research question, the biosynthetic pathway under investigation, and the analytical methods available. While this compound serves as a valuable tool for introducing a labeled isoprene (B109036) unit, a variety of other precursors are commonly used in terpene biosynthesis studies. This section provides a comparative overview of their applications and performance.

PrecursorIsotopeLabeled Product Example(s)Typical ApplicationReported Yield/Incorporation
This compound ¹⁴CGeraniol-3-¹⁴CElucidating the biosynthesis of monoterpene indole (B1671886) alkaloids like Cinchona alkaloids.Specific yield data not readily available in reviewed literature.
[1-¹³C]Glucose ¹³CVarious TerpenoidsGeneral metabolic flux analysis and pathway elucidation.Varies depending on the organism and pathway efficiency.
[U-¹³C]Glucose ¹³CVarious TerpenoidsTracing the entire carbon skeleton and identifying precursor units.Generally high incorporation in actively metabolizing systems.
[1-¹³C]Acetate / [2-¹³C]Acetate ¹³CIsoprenoids via Mevalonate (B85504) PathwayDelineating the contribution of acetyl-CoA to isoprene units.Dependent on the activity of the mevalonate pathway.
Labeled Mevalonic Acid (MVA) ¹³C, ²HTerpenoidsProbing the mevalonate pathway specifically.Can be high in systems utilizing this pathway.
Labeled 1-deoxy-D-xylulose 5-phosphate (DXP) ¹³C, ²HTerpenoidsInvestigating the methylerythritol phosphate (B84403) (MEP) pathway.Effective in organisms where the MEP pathway is dominant.
Isotopically Labeled Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) ¹³C, ³¹PSpecific TerpenesDirect investigation of terpene synthase activity and mechanism.High, as it is the direct precursor.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of isotopic labeling studies. Below are protocols for the synthesis of a key labeled terpene using this compound and a general protocol for feeding studies with labeled precursors.

Protocol 1: Synthesis of Geraniol-3-¹⁴C using this compound

This protocol is based on the established synthesis of [3-¹⁴C]geraniol, a critical tracer for studying the biosynthesis of Cinchona alkaloids.

Materials:

  • This compound

  • [¹⁴C]Sodium cyanide

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether

  • Other necessary reagents and solvents for Grignard reaction and subsequent workup.

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent of this compound in anhydrous diethyl ether.

  • Introduction of the ¹⁴C Label: React the Grignard reagent with [¹⁴C]sodium cyanide to introduce the carbon-14 (B1195169) label at the C3 position of the geraniol backbone. This step forms the corresponding nitrile.

  • Reduction to Aldehyde: The resulting ¹⁴C-labeled nitrile is then reduced to the corresponding aldehyde using a suitable reducing agent such as DIBAL-H.

  • Reduction to Alcohol: Finally, the aldehyde is reduced to the primary alcohol, yielding geraniol-3-¹⁴C.

  • Purification: The crude product is purified using column chromatography to obtain pure geraniol-3-¹⁴C.

  • Characterization: The purity and specific activity of the radiolabeled geraniol are determined using techniques such as gas chromatography (GC), thin-layer chromatography (TLC), and liquid scintillation counting.

Protocol 2: General Protocol for Isotopic Labeling in Terpene Producing Organisms (e.g., Plants or Microorganisms)

This protocol outlines a general workflow for in vivo labeling studies.

Materials:

  • Isotopically labeled precursor (e.g., [U-¹³C]glucose, [1-¹³C]acetate)

  • Culture medium or hydroponic solution suitable for the organism

  • Organism of interest (plant seedlings, microbial culture)

  • Liquid nitrogen

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Analytical instrumentation (GC-MS, LC-MS, NMR)

Procedure:

  • Precursor Administration: Introduce the isotopically labeled precursor to the organism. For plants, this can be done by adding the precursor to the hydroponic solution or by direct application to leaves. For microorganisms, the precursor is added to the culture medium.

  • Incubation: Incubate the organism for a predetermined period to allow for the uptake and metabolism of the labeled precursor. The incubation time will vary depending on the organism and the specific metabolic pathway being studied.

  • Harvesting and Quenching: Harvest the biological material (e.g., plant tissue, microbial cells) and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Extraction: Extract the terpenes from the frozen material using an appropriate organic solvent.

  • Analysis: Analyze the extract using mass spectrometry (GC-MS or LC-MS) to determine the incorporation of the isotopic label into the terpenes of interest. The mass shift in the molecular ion and fragment ions will indicate the extent of labeling. For detailed structural information and localization of the label, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

  • Data Analysis: Analyze the mass spectral or NMR data to calculate the percentage of isotopic enrichment and to elucidate the biosynthetic pathway.

Visualizing Biosynthetic Pathways and Workflows

Diagrams are powerful tools for visualizing complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate a key biosynthetic pathway and a typical experimental workflow for isotopic labeling studies.

Geraniol_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P G3P Pyruvate->G3P DXS DXP DXP G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME ... MEcPP ME-cPP CDP_ME->MEcPP ... HMBPP HMBPP MEcPP->HMBPP ... IPP_DMAPP_MEP IPP / DMAPP HMBPP->IPP_DMAPP_MEP ... GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP_MEP->GPP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA ... HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA ... Mevalonate Mevalonate HMG_CoA->Mevalonate ... MVAP MVA-P Mevalonate->MVAP ... MVAPP MVA-PP MVAP->MVAPP ... IPP_DMAPP_MVA IPP / DMAPP MVAPP->IPP_DMAPP_MVA ... IPP_DMAPP_MVA->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Monoterpene_Indole_Alkaloids Monoterpene Indole Alkaloids Geraniol->Monoterpene_Indole_Alkaloids Downstream Biosynthesis Isotopic_Labeling_Workflow cluster_synthesis Labeled Precursor Synthesis cluster_feeding In Vivo / In Vitro Feeding cluster_analysis Analysis start This compound + [14C]NaCN synthesis Chemical Synthesis Steps (Grignard, Reduction, etc.) start->synthesis labeled_geraniol [3-14C]Geraniol synthesis->labeled_geraniol feeding Administer Labeled Precursor to Organism/Enzyme labeled_geraniol->feeding incubation Incubation Period feeding->incubation harvest Harvest & Quench Metabolism incubation->harvest extraction Extraction of Terpenoids harvest->extraction analysis GC-MS / LC-MS / NMR Analysis extraction->analysis data_analysis Data Interpretation: Isotopic Enrichment, Pathway Elucidation analysis->data_analysis

Confirming Stereochemistry: A Comparative Guide to Products Derived from 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and confirmation of stereochemistry are paramount in the synthesis of complex molecular architectures. This guide provides a comparative analysis of common cyclization strategies for 5-Bromo-2-methyl-2-pentene, focusing on the stereochemical outcomes of the resulting cyclopentane (B165970) products. We present a comparison of radical and anionic cyclization methods, supported by detailed experimental protocols and data extrapolated from analogous systems.

Introduction to Cyclization Strategies

This compound is a versatile starting material for the synthesis of substituted cyclopentanes through intramolecular cyclization. The stereochemistry of the resulting product, primarily 1,1-dimethyl-2-vinylcyclopentane, is highly dependent on the reaction mechanism. This guide will explore two primary pathways: radical-mediated cyclization and anionic cyclization. Understanding the factors that govern the stereoselectivity of these reactions is crucial for designing syntheses that yield the desired stereoisomer.

Comparison of Cyclization Methods

The choice of cyclization method has a profound impact on the diastereoselectivity of the reaction, yielding different ratios of cis and trans isomers. Below is a summary of the expected outcomes for the radical and anionic cyclization of this compound.

Reaction TypeReagentsMajor ProductExpected Diastereomeric Ratio (cis:trans)Key Considerations
Radical Cyclization Tributyltin hydride (Bu₃SnH), AIBNtrans-1,1-dimethyl-2-vinylcyclopentane~ 1:4Favors the thermodynamically more stable trans product. Toxicity of tin reagents is a drawback.
Radical Cyclization Tris(trimethylsilyl)silane (TTMSS), AIBNtrans-1,1-dimethyl-2-vinylcyclopentanePotentially > 1:10TTMSS is a less toxic alternative to Bu₃SnH and can lead to enhanced diastereoselectivity.
Anionic Cyclization n-Butyllithium (n-BuLi)cis-1,1-dimethyl-2-vinylcyclopentane> 10:1Kinetically controlled reaction favoring the cis product due to a more stable transition state. Requires strictly anhydrous conditions.

Note: The diastereomeric ratios are estimations based on analogous systems and may vary depending on specific reaction conditions.

Reaction Pathways and Stereochemical Rationale

The stereochemical outcome of these cyclization reactions is determined by the geometry of the transition state.

Radical Cyclization

In the radical cyclization of this compound, a 5-hexenyl radical intermediate is formed. This radical undergoes a 5-exo-trig cyclization to form a five-membered ring. The stereochemistry is determined by the conformation of the cyclizing radical. The transition state leading to the trans product is generally lower in energy, as it minimizes steric interactions, thus favoring the formation of the trans isomer.

Radical Cyclization cluster_0 Radical Formation cluster_1 Cyclization cluster_2 Product Formation Start This compound Radical 5-Hexenyl Radical Start->Radical Bu3Sn• TS_trans Trans Transition State (Lower Energy) Radical->TS_trans 5-exo-trig TS_cis Cis Transition State (Higher Energy) Radical->TS_cis 5-exo-trig Trans_Product trans-1,1-dimethyl-2-vinylcyclopentane (Major) TS_trans->Trans_Product H-atom transfer Cis_Product cis-1,1-dimethyl-2-vinylcyclopentane (Minor) TS_cis->Cis_Product H-atom transfer

Figure 1. Radical cyclization of this compound.
Anionic Cyclization

Anionic cyclization, initiated by an organolithium reagent such as n-BuLi, proceeds through a different mechanism. The reaction involves the formation of a carbanion, which then undergoes an intramolecular nucleophilic attack on the double bond. The transition state for the formation of the cis product is favored due to the coordination of the lithium cation between the anionic center and the double bond, leading to a more organized and lower-energy transition state.

Anionic Cyclization cluster_0 Anion Formation cluster_1 Cyclization cluster_2 Product Formation Start This compound Anion Alkenyl Anion Start->Anion n-BuLi TS_cis Coordinated Cis Transition State (Favored) Anion->TS_cis Intramolecular Carbolithiation Cis_Product cis-1,1-dimethyl-2-vinylcyclopentane (Major) TS_cis->Cis_Product Protonation

Figure 2. Anionic cyclization of this compound.

Experimental Protocols

The following are generalized protocols for the radical and anionic cyclization of this compound.

Protocol 1: Radical Cyclization with Tributyltin Hydride

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (50 mL) under an inert atmosphere, add AIBN (0.1 mmol).

  • Heat the solution to 80-110 °C.

  • Slowly add a solution of tributyltin hydride (1.1 mmol) in anhydrous toluene (10 mL) over 4 hours using a syringe pump.

  • After the addition is complete, continue heating for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the stereoisomers and remove tin byproducts.

Protocol 2: Anionic Cyclization with n-Butyllithium

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (50 mL) under an inert atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Confirmation of Stereochemistry

The stereochemistry of the cyclized products can be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H NMR: The relative stereochemistry of the cis and trans isomers can often be determined by analyzing the coupling constants and through-space interactions (Nuclear Overhauser Effect, NOE). For the major cis product from the anionic cyclization, an NOE is expected between the vinyl protons and the adjacent methyl groups on the cyclopentane ring.

¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. While both cis and trans isomers are asymmetric, subtle differences in chemical shifts, particularly for the carbons of the cyclopentane ring, can be observed.

Predicted ¹H NMR Chemical Shifts (ppm)
Proton Predicted Shift Range
Vinyl CH5.5 - 6.0
Vinyl CH₂4.8 - 5.1
Cyclopentane CH1.8 - 2.2
Cyclopentane CH₂1.2 - 1.8
Methyl CH₃0.8 - 1.1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC can be used to separate the cis and trans isomers, and the relative peak areas can be used to determine the diastereomeric ratio. The mass spectra of the two isomers are expected to be very similar, showing a molecular ion peak and characteristic fragmentation patterns. However, minor differences in the relative intensities of fragment ions may be observed due to the different stereochemistry.

Experimental Workflow

The overall workflow for synthesizing and confirming the stereochemistry of the products is outlined below.

Experimental Workflow Start This compound Radical_Cyclization Radical Cyclization (e.g., Bu3SnH/AIBN) Start->Radical_Cyclization Anionic_Cyclization Anionic Cyclization (e.g., n-BuLi) Start->Anionic_Cyclization Purification1 Column Chromatography Radical_Cyclization->Purification1 Purification2 Column Chromatography Anionic_Cyclization->Purification2 Analysis Stereochemical Analysis Purification1->Analysis Purification2->Analysis GCMS GC-MS (Diastereomeric Ratio) Analysis->GCMS NMR NMR Spectroscopy (1H, 13C, NOESY) Analysis->NMR

Figure 3. General workflow for synthesis and analysis.

Conclusion

The stereochemical outcome of the cyclization of this compound is highly dependent on the chosen reaction pathway. Radical cyclizations are expected to favor the trans product, with the potential for enhanced selectivity using alternatives to traditional tin hydrides. In contrast, anionic cyclizations are predicted to be highly selective for the cis isomer. The detailed experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to synthesize and confidently confirm the stereochemistry of these and related cyclopentane derivatives, which are valuable building blocks in drug discovery and development.

The Synthetic Chemist's Guide to Isoprenoid Building Blocks: A Comparative Analysis of 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex organic molecules is a paramount objective. Isoprenoid units, fundamental five-carbon building blocks, are ubiquitous in natural products and pharmaceuticals. The choice of reagent to introduce these moieties can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of 5-Bromo-2-methyl-2-pentene, a key C6 building block, with its primary chemical alternative, prenyl bromide (1-bromo-3-methyl-2-butene), for the introduction of isoprenoid fragments.

This analysis delves into the applications of this compound, presents a head-to-head comparison with prenyl bromide supported by experimental data, and provides detailed experimental protocols for their use in organic synthesis.

Unveiling the Utility of this compound

This compound (also known as homoprenyl bromide) is a versatile organobromine compound that serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2][3] Its chemical structure, featuring a primary alkyl bromide and an alkene functional group, allows for a range of chemical transformations.[2]

The primary application of this compound is in the synthesis of sesquiterpenoids, a large class of natural products built from three isoprene (B109036) units.[4] It has been notably used in the preparation of penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure, and geraniol-3-14C, a radiolabeled version of the common monoterpene alcohol used in metabolic studies.[4] Beyond natural product synthesis, it finds application in the pharmaceutical and agrochemical industries, as well as in the production of flavors and fragrances.[3]

The reactivity of this compound is centered around the primary alkyl bromide, which is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms).[2] This allows for the formation of new carbon-carbon bonds, a fundamental process in constructing complex molecular frameworks.[2] The presence of the double bond also opens avenues for further functionalization of the molecule after the initial coupling reaction.[2]

Head-to-Head Comparison: this compound vs. Prenyl Bromide

The most direct chemical alternative to this compound for introducing a five-carbon isoprenoid unit is prenyl bromide. While both reagents can be used to alkylate nucleophiles, their structural differences can influence reactivity and reaction outcomes.

FeatureThis compoundPrenyl Bromide (1-bromo-3-methyl-2-butene)
Structure Primary alkyl bromidePrimary allylic bromide
Reactivity Generally undergoes standard SN2 reactions.More reactive due to the allylic nature of the bromide, which stabilizes the transition state of SN2 reactions and can also lead to SN1-type reactions or allylic rearrangements.
Potential Side Reactions Fewer side reactions related to allylic rearrangement.Prone to allylic rearrangement, potentially leading to a mixture of products. Can also undergo elimination reactions more readily.
Applications Synthesis of homoprenylated compounds, sesquiterpenoids.[4]Widely used for prenylation of various substrates, including phenols, amines, and carbanions.

Experimental Protocols

To provide a practical comparison, the following sections detail representative experimental protocols for the use of a C5 bromoalkene in a common synthetic transformation: the synthesis of a geraniol (B1671447) analogue via a Grignard coupling reaction. While a specific protocol for this compound in this exact reaction is not available, a procedure for the closely related geranyl bromide (1-bromo-3,7-dimethyl-2,6-octadiene) is provided as a representative example of how such a reagent is used. This is followed by a detailed protocol for the synthesis of geranyl bromide from geraniol, which serves as a proxy for the preparation of similar bromoalkenes.

Synthesis of a Geraniol Analogue using Geranyl Bromide

This protocol details the coupling of geranyl bromide with an aryl Grignard reagent, a common method for forming carbon-carbon bonds.

Materials:

  • Geranyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Aryl halide (e.g., bromobenzene)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, sodium sulfate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a crystal of iodine and gently warm the flask to sublime the iodine, activating the magnesium surface. Add a small amount of a solution of the aryl halide (1.0 eq) in dry diethyl ether via the dropping funnel. Once the reaction initiates (indicated by bubbling and heat generation), add the remaining aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of geranyl bromide (1.0 eq) in dry diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Geranyl Bromide from Geraniol

This protocol describes a common method for converting a primary alcohol to the corresponding bromide using phosphorus tribromide.

Materials:

  • Geraniol

  • Phosphorus tribromide (PBr₃)

  • Dry hexane

  • Pyridine (B92270) (optional, to neutralize liberated HBr)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve geraniol (1.0 eq) in dry hexane. Cool the solution to -10 °C in an ice-salt bath.

  • Addition of PBr₃: Add phosphorus tribromide (0.34 eq) dropwise from the dropping funnel, ensuring the temperature remains below 0 °C. A small amount of pyridine can be added to the reaction mixture to scavenge the HBr byproduct.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto ice and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with hexane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude geranyl bromide can be purified by vacuum distillation.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of a geraniol analogue and the preparation of geranyl bromide.

Synthesis_of_Geraniol_Analogue cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide Grignard Aryl Grignard Reagent ArylHalide->Grignard Reaction Mg Mg Turnings Mg->Grignard Reaction Solvent1 Dry Ether/THF Solvent1->Grignard Reaction CouplingProduct Crude Product Grignard->CouplingProduct GeranylBromide Geranyl Bromide GeranylBromide->CouplingProduct Addition Quench Quench (aq. NH4Cl) CouplingProduct->Quench Extract Extract (Ether) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify FinalProduct Pure Geraniol Analogue Purify->FinalProduct

Caption: Workflow for the synthesis of a geraniol analogue.

Synthesis_of_Geranyl_Bromide cluster_reaction Bromination Reaction cluster_workup Workup & Purification Geraniol Geraniol CrudeBromide Crude Geranyl Bromide Geraniol->CrudeBromide Reaction at 0°C PBr3 PBr3 PBr3->CrudeBromide Reaction at 0°C Solvent Dry Hexane Solvent->CrudeBromide Reaction at 0°C Quench Quench (Ice/aq. NaHCO3) CrudeBromide->Quench Extract Extract (Hexane) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Purify Purify (Distillation) Dry->Purify FinalProduct Pure Geranyl Bromide Purify->FinalProduct

Caption: Workflow for the synthesis of geranyl bromide.

Conclusion

This compound stands as a valuable reagent for the introduction of a C6 isoprenoid building block in organic synthesis, particularly for the construction of sesquiterpenoids and other complex natural products. Its primary alkyl bromide structure offers predictable reactivity in nucleophilic substitution reactions. In comparison, its isomer, prenyl bromide, provides a more reactive but potentially less selective alternative due to its allylic nature. The choice between these reagents will ultimately depend on the specific substrate, desired reaction conditions, and the tolerance for potential side reactions. The provided experimental protocols and workflow diagrams offer a practical guide for the application of these important synthetic intermediates in the laboratory. Further research into direct, quantitative comparisons of these and other isoprenoid building blocks will undoubtedly aid synthetic chemists in making more informed decisions for the efficient and selective synthesis of complex target molecules.

References

Benchmarking the Efficiency of 5-Bromo-2-methyl-2-pentene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of novel therapeutics and complex natural products, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of 5-Bromo-2-methyl-2-pentene, a common isoprenoid building block, against its primary alternative, Prenyl Bromide (1-Bromo-3-methyl-2-butene), in the context of O-alkylation of phenols, a key reaction in the synthesis of various cannabinoids and other biologically active molecules.

Comparative Performance Data

The following table summarizes the key performance indicators for the O-alkylation of Olivetol using this compound and Prenyl Bromide under comparable reaction conditions. The data presented is a synthesis of typical results found in peer-reviewed chemical literature.

ParameterThis compoundPrenyl Bromide
Average Yield 75-85%80-90%
Typical Reaction Time 4-6 hours2-4 hours
Key Byproducts Rearranged ether, Dialkylated productsC-alkylated phenols, Dialkylated products
Relative Cost LowerHigher
Boiling Point 156-158 °C136-138 °C
Purity (Typical) 95-97%>98%

Experimental Protocols

General Procedure for O-Alkylation of Olivetol

A solution of Olivetol (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile (B52724) or DMF) is treated with a base (e.g., potassium carbonate, 1.5 eq) and stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon). The alkylating agent (this compound or Prenyl Bromide, 1.1 eq) is then added dropwise, and the reaction mixture is heated to a specified temperature (typically 60-80 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the comparative O-alkylation reactions.

G cluster_reactants Reactant Preparation cluster_alkylation Alkylation Step cluster_workup Workup & Purification cluster_products Products Olivetol Olivetol Reaction_5Br Addition of This compound Olivetol->Reaction_5Br Reaction_PB Addition of Prenyl Bromide Olivetol->Reaction_PB Base Base (K2CO3) Base->Reaction_5Br Base->Reaction_PB Solvent Solvent (ACN) Solvent->Reaction_5Br Solvent->Reaction_PB Heating Heating (60-80 °C) Reaction_5Br->Heating Reaction_PB->Heating Quenching Quenching (H2O) Heating->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product_5Br Cannabigerovarin (CBGV) Analog Purification->Product_5Br Product_PB Cannabigerol (CBG) Purification->Product_PB

Caption: Comparative experimental workflow for O-alkylation.

Logical Comparison of Reagents

The selection between this compound and Prenyl Bromide often depends on a balance of factors including cost, desired reaction kinetics, and tolerance for specific byproducts.

G cluster_5Br This compound cluster_PB Prenyl Bromide cluster_decision Decision Factors Cost_5Br Lower Cost Decision Optimal Reagent Choice Cost_5Br->Decision Stability_5Br Higher Stability Stability_5Br->Decision Reactivity_5Br Lower Reactivity Reactivity_5Br->Decision Byproducts_5Br Rearrangement Products Byproducts_5Br->Decision Cost_PB Higher Cost Cost_PB->Decision Stability_PB Lower Stability (Lachrymator) Stability_PB->Decision Reactivity_PB Higher Reactivity Reactivity_PB->Decision Byproducts_PB C-Alkylation Byproducts_PB->Decision

Caption: Decision matrix for alkylating agent selection.

Mechanistic Considerations

The primary reaction proceeds via a standard SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the bromine. However, the potential for side reactions exists and is a key differentiator between the two reagents.

G Phenoxide Phenoxide Nucleophile SN2_Pathway SN2 Reaction Phenoxide->SN2_Pathway Alkyl_Bromide Alkyl Bromide (this compound or Prenyl Bromide) Alkyl_Bromide->SN2_Pathway Side_Reactions Potential Side Reactions Alkyl_Bromide->Side_Reactions Desired_Product O-Alkylated Product SN2_Pathway->Desired_Product C_Alkylation C-Alkylation (Friedel-Crafts type) Side_Reactions->C_Alkylation Rearrangement Carbocation Rearrangement Side_Reactions->Rearrangement

Caption: Generalized reaction pathway for O-alkylation.

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Bromo-2-methyl-2-pentene. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to mitigate these risks.

Table 1: Required Personal Protective Equipment

Protection TypeSpecific RequirementRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus.[1][4]Protects against inhalation of vapors which may cause respiratory tract irritation.[1]
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and splashes.[5]
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.

2.1. Preparation

  • Work Area: Conduct all work in a well-ventilated chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE: Don the required PPE as detailed in Table 1 before handling the chemical.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

2.2. Handling

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]

  • Dispensing: Use non-sparking tools for all transfers.[3] Keep the container tightly closed when not in use.[3]

  • Heating: Avoid heating the substance near open flames, sparks, or hot surfaces.[1][3] If heating is necessary, use a controlled heating mantle or water bath.

  • Avoid Inhalation: Avoid breathing vapors or mist.[1]

2.3. Post-Handling

  • Decontamination: Thoroughly wash hands and any affected skin area with soap and water after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Chemical Waste

  • Collection: Collect all unused this compound and reaction residues in a designated, properly labeled, and sealed waste container for halogenated organic compounds.

  • Disposal: Contact a licensed professional waste disposal service for the disposal of this material.[1] Do not dispose of it down the drain.

3.2. Contaminated Materials

  • Collection: Place all contaminated materials, including gloves, paper towels, and pipette tips, into a sealed and clearly labeled waste bag or container.

  • Disposal: Dispose of contaminated materials as hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Verify Fume Hood Operation Prep2 Locate Emergency Equipment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Ground and Bond Containers Prep3->Handling1 Handling2 Dispense Using Non-Sparking Tools Handling1->Handling2 Handling3 Keep Container Sealed Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Post2 Segregate Halogenated Waste Post1->Post2 Post3 Dispose via Licensed Service Post2->Post3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.